EG-011
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H26N4O4 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
1-[(4-phenoxyphenyl)methyl]-3-(1-prop-2-enoylpiperidin-3-yl)pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C28H26N4O4/c1-2-25(33)30-17-7-8-21(19-30)32-27(34)26-24(11-6-16-29-26)31(28(32)35)18-20-12-14-23(15-13-20)36-22-9-4-3-5-10-22/h2-6,9-16,21H,1,7-8,17-19H2 |
InChI Key |
JBKILBGEQHFIOB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
EG-011: A First-in-Class WASp Activator for Hematological Malignancies
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
EG-011 is a novel, first-in-class small molecule that demonstrates significant preclinical anti-tumor activity in a range of hematological cancers, including lymphoma, leukemia, and multiple myeloma.[1] Its unique mechanism of action centers on the activation of the autoinhibited form of the Wiskott-Aldrich syndrome protein (WASp), a key regulator of actin dynamics exclusively expressed in hematopoietic cells.[2] This activation triggers a cascade of events culminating in actin polymerization and subsequent cancer cell death.[3] Notably, this compound retains efficacy in models of resistance to established therapies such as PI3K, BTK, and proteasome inhibitors, highlighting its potential to address unmet needs in the treatment of relapsed and refractory hematological malignancies. This guide provides a comprehensive overview of the preclinical data, mechanism of action, and key experimental methodologies related to this compound.
Core Mechanism of Action: WASp Activation and Actin Polymerization
This compound functions as a direct activator of the Wiskott-Aldrich syndrome protein (WASp).[2] In its inactive state, WASp exists in an autoinhibited conformation. This compound binds to and destabilizes this autoinhibited form, promoting an open, active conformation.[2] This activation of WASp is crucial for its function as a key regulator of the Arp2/3 complex, which in turn mediates the nucleation and branching of actin filaments. The downstream effect of this compound-mediated WASp activation is a significant increase in actin polymerization within the cancer cell.[4] This uncontrolled actin polymerization is believed to disrupt essential cellular processes, ultimately leading to apoptosis.[3][5]
A key structural feature of this compound is an acrylamide (B121943) moiety, suggesting a covalent mechanism of action. Studies with a structural analog lacking this reactive group showed significantly reduced activity and no effect on actin polymerization, supporting the hypothesis that this compound covalently modifies its target.
Signaling Pathway Diagram
Caption: this compound activates autoinhibited WASp, leading to Arp2/3 complex-mediated actin polymerization and apoptosis.
Preclinical Efficacy: In Vitro and In Vivo Data
In Vitro Anti-proliferative Activity
This compound has demonstrated potent anti-proliferative activity across a broad panel of hematological cancer cell lines. The median half-maximal inhibitory concentration (IC50) in a panel of 62 lymphoma cell lines was 2.25 µM.[2] A subset of diffuse large B-cell, mantle cell, and marginal zone lymphomas exhibited higher sensitivity with a median IC50 of 250 nM.[2] In acute lymphoblastic leukemia-derived cells, IC50 values ranged from 0.3 to 4.6 µM in 7 out of 12 cell lines tested.[2] Importantly, this compound showed no anti-proliferative activity in solid tumor cell lines and no cytotoxicity against peripheral blood mononuclear cells (PBMCs) from healthy donors, indicating a high degree of specificity for hematological cancers.[2]
| Cell Line Type | Number of Cell Lines | Median IC50 | Reference |
| Lymphoma (overall) | 62 | 2.25 µM | [2] |
| DLBCL, MCL, MZL (sensitive subset) | Not specified | 250 nM | [2] |
| Acute Lymphoblastic Leukemia | 7 of 12 | 0.3 - 4.6 µM | [2] |
| Solid Tumors | Not specified | No activity | [2] |
| Healthy PBMCs | Not specified | No cytotoxicity | [2] |
This compound also demonstrated activity against cell lines resistant to approved PI3K and BTK inhibitors, such as the VL51 idelalisib-resistant and RPMI-8226 bortezomib-resistant cell lines.[2]
Induction of Apoptosis
The anti-proliferative effects of this compound are mediated through the induction of apoptosis.[5] In sensitive lymphoma cell lines (OCI-LY-19 and REC1), treatment with this compound (500 nM and 2 µM for 72 hours) resulted in a dose-dependent increase in the sub-G0 cell population, ranging from 20-55%, which is indicative of apoptosis.[5]
In Vivo Anti-tumor Efficacy
The in vivo anti-tumor activity of this compound was evaluated in a REC1 mantle cell lymphoma xenograft mouse model.[2] Daily administration of this compound at a dose of 200 mg/kg resulted in a significant delay in tumor growth and a 2.2-fold reduction in tumor volume compared to the vehicle control.[2] The treatment was well-tolerated with no significant safety issues observed in the animals.[2]
| Animal Model | Cell Line | Treatment | Outcome | Reference |
| Xenograft Mouse Model | REC1 (Mantle Cell Lymphoma) | This compound (200 mg/kg, daily) | 2.2-fold reduction in tumor volume | [2] |
Pharmacokinetic studies in mice demonstrated good oral bioavailability, with a maximum plasma concentration (Cmax) reached 30 minutes after a 200 mg/kg oral dose. The half-life was short, at approximately 8 minutes in mice.[2]
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the anti-proliferative activity of this compound.
Materials:
-
Hematological cancer cell lines
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL for suspension cells or an appropriate density for adherent cells to ensure logarithmic growth.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells and incubate for 72 hours.
-
Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
For suspension cells, centrifuge the plate to pellet the cells. For adherent cells, aspirate the medium.
-
Add 100-150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Calculate the IC50 values from the dose-response curves.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for the detection and quantification of apoptotic cells by flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time (e.g., 48-72 hours).
-
Harvest 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Actin Polymerization Assay
This assay measures the effect of this compound on actin polymerization kinetics using pyrene-labeled actin.
Materials:
-
Pyrene-labeled actin
-
Unlabeled actin
-
This compound
-
WASp and Arp2/3 complex (recombinant)
-
Polymerization buffer (e.g., 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM Imidazole HCl, pH 7.0)
-
G-buffer (e.g., 2 mM Tris HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
Fluorometer
Procedure:
-
Prepare a mixture of unlabeled and pyrene-labeled actin (5-10% labeled) in G-buffer.
-
In a fluorometer cuvette, combine the actin mixture with WASp, Arp2/3 complex, and either this compound or vehicle control.
-
Initiate polymerization by adding the polymerization buffer.
-
Immediately begin monitoring the fluorescence intensity over time with excitation at ~365 nm and emission at ~407 nm.
-
An increase in fluorescence indicates actin polymerization.
Conclusion
This compound represents a promising new therapeutic agent for hematological cancers with a novel mechanism of action. Its ability to activate WASp and induce actin polymerization-mediated apoptosis, particularly in drug-resistant models, warrants further investigation and clinical development. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actin polymerization assay | Andex [andexbiotech.com]
- 4. Actin polymerisation assay [wwwuser.gwdguser.de]
- 5. Cytoplasmic Actin: Purification and Single Molecule Assembly Assays - PMC [pmc.ncbi.nlm.nih.gov]
EG-011: A First-in-Class WASp Activator for Hematological Malignancies
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EG-011 is a pioneering, first-in-class small molecule activator of the Wiskott-Aldrich Syndrome protein (WASp), a key regulator of actin polymerization exclusively expressed in hematopoietic cells.[1][2][3] By targeting the autoinhibited conformation of WASp, this compound induces robust actin polymerization, leading to selective anti-tumor activity in various hematological malignancies.[1][2][4] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies associated with this compound, offering a valuable resource for researchers and drug development professionals in oncology.
Introduction to WASp and Its Role in Cancer
The Wiskott-Aldrich Syndrome protein (WASp) is a crucial signaling hub that integrates upstream signals to regulate actin cytoskeletal dynamics through the activation of the Arp2/3 complex.[5][6][7] This process is fundamental for various cellular functions in hematopoietic cells, including cell motility, immune synapse formation, and phagocytosis.[7][8] WASp exists in an autoinhibited conformation, which is activated by signaling molecules like Cdc42.[4][6][9] Dysregulation of WASp function has been implicated in the pathogenesis of certain hematological cancers, making it an attractive therapeutic target.[10][11]
This compound: A Novel WASp Activator
This compound was identified as a potent activator of the autoinhibited form of WASp.[1][2] Unlike natural activators, this compound directly targets and destabilizes the autoinhibited conformation of WASp, leading to its activation and subsequent actin polymerization.[4][12] This targeted action within the hematopoietic lineage provides a therapeutic window for treating blood cancers with potentially minimal effects on non-hematopoietic tissues.[4][12]
Quantitative Preclinical Data
The anti-tumor activity of this compound has been evaluated in a range of preclinical models, demonstrating its potential as a therapeutic agent for hematological cancers.
In Vitro Anti-proliferative Activity
This compound has shown potent anti-proliferative effects across a broad panel of lymphoma cell lines.
| Cell Line Type | Number of Cell Lines | Median IC50 | 95% Confidence Interval | Sensitive Subset (n=21) Median IC50 | Reference |
| Lymphoma (overall) | 62 | 2.25 µM | 1-5 µM | 250 nM | [10][13] |
| Germinal Center B-cell like Diffuse Large B-cell Lymphoma (GCB-DLBCL) | 21 sensitive / 41 resistant | - | - | - | [10] |
| Mantle Cell Lymphoma (MCL) | 4 sensitive / 41 resistant | - | - | - | [10] |
| Marginal Zone Lymphoma (MZL) | 3 sensitive / 41 resistant | - | - | - | [10] |
| Acute Lymphoblastic Leukemia (ALL) | 7 of 12 sensitive | 0.3 - 4.6 µM | - | - | [13] |
This compound also demonstrated activity in cell lines resistant to FDA-approved agents, including PI3K and BTK inhibitors.[4][13] For instance, in VL51 idelalisib-resistant cell lines, the IC50 was 100 nM compared to 500 nM in the parental line.[4] In multiple myeloma cell lines resistant to proteasome inhibitors, this compound was equally or more active than in the parental cells.[4] Notably, this compound showed no cytotoxicity in peripheral blood mononuclear cells (PBMCs) from healthy donors at concentrations up to 10 µM.[1][13]
In Vivo Efficacy in a Xenograft Model
The in vivo anti-tumor activity of this compound was confirmed in a mouse xenograft model using the REC1 mantle cell lymphoma cell line.
| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |
| NOD-SCID mice | REC1 (MCL) | This compound (200 mg/kg, i.p.) | Once per day, 5 days per week | Delayed tumor growth and a 2.2-fold reduction in final tumor weight (p<0.001) compared to vehicle control. | [1][4][13] |
The treatment was well-tolerated with no significant signs of toxicity observed in the mice.[4][13]
Mechanism of Action of this compound
This compound's mechanism of action is centered on the direct activation of WASp, leading to downstream effects on the actin cytoskeleton.
WASp Signaling Pathway
The canonical WASp signaling pathway involves the integration of upstream signals, such as the binding of active Cdc42, which relieves the autoinhibition of WASp. This allows WASp to bind to and activate the Arp2/3 complex, which in turn nucleates new actin filaments, leading to the formation of branched actin networks.
This compound Mechanism of Action
This compound bypasses the need for upstream signaling by directly binding to and activating the autoinhibited form of WASp. This leads to a conformational change that exposes the VCA domain, allowing for the recruitment and activation of the Arp2/3 complex and subsequent actin polymerization.
Detailed Experimental Protocols
The following protocols are based on the methodologies cited in the preclinical evaluation of this compound.
Target Identification: Thermal Proteome Profiling (TPP)
TPP was utilized to identify the direct cellular targets of this compound. This method assesses changes in protein thermal stability upon ligand binding.
Protocol:
-
Cell Culture and Treatment: REC1 cells were cultured to ~80% confluency. Cells were treated with either this compound (10 µM) or vehicle (DMSO) for a specified duration.
-
Heat Treatment: Aliquots of the cell lysates were subjected to a temperature gradient (e.g., ranging from 37°C to 67°C) for 3 minutes, followed by cooling to room temperature.
-
Protein Extraction: Soluble proteins were separated from aggregated proteins by centrifugation.
-
Sample Preparation for Mass Spectrometry: The soluble protein fractions were digested into peptides, which were then labeled with isobaric tags (e.g., TMT) for quantitative analysis.
-
LC-MS/MS Analysis: The labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each temperature fraction.
-
Data Analysis: Melting curves were generated for each identified protein. A shift in the melting temperature (Tm) between the this compound-treated and vehicle-treated samples indicated a direct interaction. WASp was identified as the most destabilized protein in the presence of this compound.[12][13]
Target Validation: Pyrene (B120774) Actin Polymerization Assay
This in vitro assay was used to confirm that this compound directly activates WASp-mediated actin polymerization.
Protocol:
-
Reagents: Purified recombinant autoinhibited WASp, Arp2/3 complex, and pyrene-labeled G-actin.
-
Reaction Mix: A reaction mixture was prepared containing G-actin (with a fraction pyrene-labeled), WASp, and the Arp2/3 complex in a polymerization buffer.
-
Initiation of Polymerization: The reaction was initiated by the addition of a polymerization-inducing salt solution (e.g., KCl and MgCl2).
-
Treatment: this compound or a vehicle control was added to the reaction mixture.
-
Fluorescence Measurement: The increase in pyrene fluorescence, which corresponds to the incorporation of pyrene-G-actin into F-actin polymers, was monitored over time using a fluorometer (excitation ~365 nm, emission ~407 nm).
-
Data Analysis: The rate of actin polymerization was determined from the slope of the fluorescence intensity curve. This compound was shown to significantly increase the rate of actin polymerization in the presence of WASp and the Arp2/3 complex.[4][12]
Cellular Activity: Immunofluorescence Staining of F-actin
Confocal microscopy was employed to visualize the effect of this compound on actin polymerization in sensitive and resistant cell lines.
Protocol:
-
Cell Culture and Treatment: Sensitive (e.g., VL51) and resistant (e.g., Z138) lymphoma cell lines were cultured on coverslips and treated with this compound (500 nM and 5 µM) or DMSO for 4, 8, and 24 hours.[1][12]
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.
-
F-actin Staining: The cells were stained with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., Alexa Fluor 488 phalloidin) to visualize F-actin.
-
Imaging: The stained cells were imaged using a confocal microscope.
-
Analysis: An increase in actin polymerization was observed in the this compound-sensitive cell line (VL51) but not in the resistant cell line (Z-138).[4][12]
In Vivo Efficacy: Mouse Xenograft Model
The anti-tumor efficacy of this compound was assessed in a subcutaneous xenograft model.
Protocol:
-
Cell Implantation: Female NOD-SCID mice were subcutaneously inoculated with REC1 mantle cell lymphoma cells.
-
Tumor Growth: Tumors were allowed to establish and reach a palpable size.
-
Treatment: Mice were randomized into treatment and control groups. The treatment group received intraperitoneal (i.p.) injections of this compound (200 mg/kg) five days a week. The control group received vehicle injections.[1][4]
-
Tumor Measurement: Tumor volume was measured regularly (e.g., daily or every other day) using calipers.
-
Endpoint: At the end of the study, mice were euthanized, and the final tumor weight was measured.
-
Analysis: Tumor growth curves and final tumor weights were compared between the treatment and control groups to determine the anti-tumor efficacy of this compound.
Conclusion
This compound represents a novel and promising therapeutic strategy for hematological malignancies. As a first-in-class WASp activator, it exhibits a unique mechanism of action that leads to selective cytotoxicity in cancer cells. The robust preclinical data, including potent in vitro anti-proliferative activity across a range of lymphoma cell lines and significant in vivo tumor growth inhibition, provide a strong rationale for its further clinical development. This technical guide summarizes the key findings and methodologies that underscore the potential of this compound as a future cancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Purification of Globular Actin from Rabbit Muscle and Pyrene Fluorescent Assays to Investigate Actin Dynamics in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 4. Actin polymerisation assay [wwwuser.gwdguser.de]
- 5. This compound - Immunomart [immunomart.com]
- 6. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers | Haematologica [haematologica.org]
- 7. F-アクチンの蛍光染色プロトコール | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Pyrene actin prep [maciverlab.bms.ed.ac.uk]
- 9. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
The Central Role of WASp in Orchestrating Actin Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wiskott-Aldrich Syndrome Protein (WASp) and its homologs are master regulators of the actin cytoskeleton, integrating upstream signals to direct the rapid assembly of actin filaments through the Arp2/3 complex. This process is fundamental to a vast array of cellular functions, including cell motility, immune synapse formation, endocytosis, and pathogen invasion. Dysregulation of WASp activity is implicated in severe immunodeficiency, autoimmunity, and neutropenia, making it a critical subject of study and a potential target for therapeutic intervention. This guide provides an in-depth examination of the molecular mechanisms governing WASp function, quantitative data on its interactions and activity, detailed experimental protocols for its study, and visual representations of the key signaling pathways.
The Molecular Architecture and Mechanism of WASp
Wiskott-Aldrich Syndrome Protein (WASp) is a 502-amino acid protein primarily expressed in hematopoietic cells.[1] It belongs to a family of nucleation-promoting factors (NPFs) that stimulate the actin-nucleating activity of the Actin-Related Protein 2/3 (Arp2/3) complex.[2][3] The structure of WASp is modular, comprising several distinct domains that mediate its regulation and effector functions.
-
WH1 (WASP Homology 1) Domain: Located at the N-terminus, this domain is crucial for protein-protein interactions, notably with WASp-Interacting Protein (WIP). WIP binding stabilizes WASp, preventing its degradation, and also plays a role in maintaining its autoinhibited state.[1][4]
-
B (Basic) Domain: A region rich in basic residues that interacts with the acidic phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane.[4][5]
-
GBD (GTPase-Binding Domain): This domain, which includes a CRIB (Cdc42/Rac Interactive Binding) motif, binds to the active, GTP-bound form of the Rho-family GTPase Cdc42.[4]
-
PRD (Proline-Rich Domain): Serves as a flexible scaffold for multiple SH3 domain-containing proteins, including adapter proteins (Nck, Grb2) and tyrosine kinases, allowing for the integration of various signaling inputs.[4]
-
VCA (Verprolin-homology, Central, Acidic) Domain: This C-terminal region is the primary effector domain. It is also referred to as the WA domain.[4]
Regulation of WASp Activity: Autoinhibition and Activation
In its resting state, WASp exists in a closed, autoinhibited conformation. This is achieved through an intramolecular interaction where the GBD and parts of the B domain fold back to bind the C-terminal VCA domain.[1][6][7] This self-binding occludes the VCA domain, preventing it from interacting with and activating the Arp2/3 complex.[8][9]
Activation is a hierarchical process that relieves this autoinhibition, exposing the VCA domain. This process is driven by the cooperative binding of upstream signaling molecules:
-
Cdc42 and PIP2 Binding: The process is initiated by signals that activate Rho GTPases like Cdc42. GTP-bound Cdc42 binds to the GBD of WASp.[7] Simultaneously, PIP2, a component of the cell membrane, binds to the basic domain.[10] The combined binding of these two activators is highly synergistic and thermodynamically favored, causing a dramatic conformational change that disrupts the autoinhibitory fold.[1][8] This "opens" the WASp molecule, releasing the VCA domain.[7]
-
Arp2/3 Complex Recruitment and Activation: The now-exposed VCA domain is free to interact with its targets. The V (WH2) region binds a G-actin monomer, while the CA region binds to the Arp2/3 complex.[4] This dual interaction brings an actin monomer into close proximity with the Arp2/3 complex, which itself is recruited to the side of a pre-existing "mother" actin filament.[11]
-
Branched Nucleation: The binding of WASp-G-actin stimulates a conformational change in the Arp2/3 complex, activating its nucleating potential.[11] The Arp2/3 complex then initiates the formation of a new "daughter" filament at a characteristic 70-degree angle from the mother filament, leading to the formation of a dendritic, branched actin network.[12]
Recent evidence suggests that the activation process is further enhanced by the dimerization or oligomerization of WASp molecules, which significantly increases the avidity for the Arp2/3 complex and leads to more potent actin nucleation.[13]
Quantitative Analysis of WASp Interactions and Activity
The regulation of actin polymerization by WASp is a tightly controlled process governed by the binding affinities of its various components and the resulting kinetics of filament assembly.
Table 1: Binding Affinities of WASp and Related Components
| Interacting Proteins | Dissociation Constant (Kd) | Method | Notes |
| N-WASp GBD : Cdc42-GTP | Nanomolar range | Fluorescence Competition | High-affinity interaction crucial for activation.[14] |
| TOCA1 HR1 : Cdc42-GTP | ~ 5-6 µM | Fluorescence Competition | TOCA1 has a lower affinity for Cdc42 than N-WASp.[14] |
| N-WASp VCA (monomer) : Arp2/3 Complex | 1.6 - 4.4 µM | Fluorescence Competition | Moderate affinity for a single VCA domain.[13] |
| N-WASp VCA (dimer) : Arp2/3 Complex | 9 - 29 nM | Fluorescence Competition | Dimerization dramatically increases binding affinity by over 100-fold, enhancing activation.[13] |
| Phosphorylated WASp VCA : Arp2/3 Complex | ~7-fold higher affinity | Biochemical Assay | Phosphorylation of S483/S484 increases affinity compared to the unphosphorylated form.[3] |
| Scar VCA (C-domain) : G-Actin | ~ 10 µM | Not specified | The central domain of VCA contributes to actin monomer binding.[12] |
Table 2: Kinetic Parameters of WASp-Mediated Actin Polymerization
| Condition | Parameter | Value | Notes |
| Actin + Arp2/3 + Cross-linked (Active) Arp2/3 | Max. Polymerization Rate | 40.6 ± 2.2 nM/s | Represents a hyper-activated state, providing a benchmark for maximal nucleation rate under these specific experimental conditions (10 nM Arp2/3, 3 µM actin).[15] |
| Actin + Arp2/3 + N-WASp | Elongation Rate | ~13-fold higher than basal | Full-length, activated N-WASp significantly increases the rate of actin elongation compared to the protein in its autoinhibited state.[16] |
| Actin + Arp2/3 + WASp + PIP2 + Cdc42 | Nucleation Activity | Synergistically enhanced | The combination of PIP2 and Cdc42 produces a much stronger activation of WASp and subsequent actin nucleation than either activator alone, highlighting their cooperative effect.[10] |
| Actin + Arp2/3 + WASH VCA vs. N-WASp VCA | Nucleation Potency | N-WASp VCA > WASH VCA | Different members of the WASp family exhibit unique kinetics of Arp2/3 activation, with N-WASp generally being a more potent activator than WASp or WASH in vitro.[17] |
Key Experimental Methodologies
Studying the function of WASp requires a combination of biochemical and cell-based assays. Below are detailed protocols for three fundamental techniques.
Pyrene-Actin Polymerization Assay
This is the gold-standard biochemical assay to measure the kinetics of actin polymerization in bulk solution. Pyrene-labeled G-actin exhibits low fluorescence, which increases ~20-fold upon its incorporation into an F-actin polymer. The rate of fluorescence increase is proportional to the rate of polymerization.
Experimental Protocol:
-
Reagent Preparation:
-
Monomeric Actin: Prepare a stock of G-actin (e.g., 10 µM) by dialyzing purified rabbit skeletal muscle actin against G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2). Mix unlabeled actin with pyrene-labeled actin to achieve 5-10% labeling. Keep on ice.
-
Proteins: Prepare stocks of purified Arp2/3 complex (e.g., 400 nM), full-length WASp or VCA fragment (e.g., 10 µM), and activators like GTPγS-loaded Cdc42 in an appropriate buffer (e.g., KMEI: 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM Imidazole pH 7.0).
-
Polymerization Buffer: Prepare 10x KMEI buffer.
-
-
Assay Execution:
-
Work in a fluorometer with a temperature-controlled cuvette holder (typically 22-25°C). Set excitation to ~365 nm and emission to ~407 nm.
-
In a cuvette, combine buffer, Arp2/3 complex (final conc. ~10-20 nM), and WASp/activators (final conc. ~4-250 nM depending on the experiment).
-
To initiate the reaction, add the G-actin/pyrene-actin mix (final conc. ~2-4 µM) and the 10x KMEI buffer (to a final 1x concentration). Mix quickly.
-
Immediately begin recording fluorescence intensity over time (e.g., every 5-10 seconds for 10-30 minutes).
-
-
Data Analysis:
-
The raw data is a curve of fluorescence intensity versus time.
-
The maximum slope of this curve, typically calculated at the half-maximal polymerization point (t1/2), is proportional to the maximum polymerization rate.[2]
-
This rate can be used to compare the activity of WASp under different conditions (e.g., with and without activators).
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions in a cellular context. An antibody against a known "bait" protein (e.g., WASp) is used to pull it down from a cell lysate, along with any stably interacting "prey" proteins (e.g., WIP, Cdc42, Arp2/3 complex subunits).
Experimental Protocol:
-
Cell Lysis:
-
Culture cells (e.g., hematopoietic cell line like Jurkat T-cells) to an appropriate density.
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells by resuspending the pellet in 1 mL of ice-cold Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).[18]
-
Incubate on ice for 10-30 minutes with gentle agitation.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
(Optional but recommended) Pre-clear the lysate by incubating with Protein A/G-coupled beads (e.g., Sepharose or magnetic) for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and use the supernatant for the IP.
-
Add 2-5 µg of the primary antibody (e.g., anti-WASp) to the pre-cleared lysate. As a negative control, use an equivalent amount of isotype control IgG.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Complex Capture:
-
Add a slurry of pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation (or using a magnetic rack).
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold lysis buffer to remove non-specifically bound proteins.
-
After the final wash, remove all supernatant. Elute the bound proteins by resuspending the beads in 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Analyze the pulled-down proteins by Western blotting using antibodies against the expected interaction partners.
-
Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy allows for the direct visualization of actin polymerization dynamics at the single-filament level near a glass surface, providing spatial and temporal information that is lost in bulk assays.
Experimental Protocol:
-
Flow Cell Preparation:
-
Construct a flow cell by attaching a coverslip to a glass slide with double-sided tape, creating a narrow channel.
-
The coverslip surface must be meticulously cleaned and passivated (e.g., with PEG-silane) to prevent non-specific protein adsorption.
-
-
Reagent Preparation:
-
Prepare fluorescently labeled G-actin (e.g., 10% Oregon Green- or Alexa 488-labeled) in G-buffer.
-
Prepare a reaction mix in TIRF buffer (e.g., 10 mM Imidazole pH 7.4, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP, 50 mM DTT, plus an oxygen scavenging system like glucose oxidase/catalase).
-
The mix should contain actin monomers (e.g., 0.5-1.5 µM), Arp2/3 complex (e.g., 10 nM), and the WASp construct of interest.[19]
-
-
Imaging:
-
Use an inverted TIRF microscope equipped with appropriate lasers (e.g., 488 nm) and a sensitive EMCCD camera. The objective and stage should be heated to a constant temperature (e.g., 35-37°C).[20]
-
Introduce the reaction mix into the flow cell.
-
Immediately begin acquiring images at set intervals (e.g., every 2-5 seconds) to capture the nucleation and elongation of individual actin filaments in the evanescent field.
-
-
Data Analysis:
-
The resulting time-lapse movie can be analyzed to quantify various parameters:
-
Nucleation Rate: Count the number of new filaments appearing per unit area per unit time.
-
Elongation Rate: Measure the change in length of individual filaments over time.
-
Branching Architecture: Analyze the angles and lengths of branches to understand how WASp influences network geometry.[19]
-
-
Conclusion and Future Directions
Wiskott-Aldrich Syndrome Protein is a paradigm of complex biological signal integration. Its activity is precisely controlled in space and time through a combination of autoinhibition, cooperative activation by multiple upstream signals, and potentiation via oligomerization. The quantitative and methodological frameworks presented here provide a foundation for researchers to dissect this intricate system further.
For drug development professionals, understanding the specific molecular interactions—such as the GBD-VCA autoinhibitory contact or the VCA-Arp2/3 interface—offers potential targets for small molecule inhibitors or stabilizers. A chemical that allosterically stabilizes the autoinhibited conformation, for example, could be a powerful tool for modulating immune responses or cell motility in disease states.[21] Future research will likely focus on the higher-order regulation of WASp within cellular condensates, its interplay with other cytoskeletal components, and the development of targeted therapeutics that can precisely modulate its activity.
References
- 1. Mechanism of N-WASP activation by CDC42 and phosphatidylinositol 4, 5-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of the WASP-VCA domain increases its affinity for the Arp2/3 complex and enhances actin polymerization by WASP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Wasp Regulates Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rupress.org [rupress.org]
- 7. Autoinhibition and activation mechanisms of the Wiskott-Aldrich syndrome protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physical Mechanisms of Signal Integration by WASP Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of N-Wasp Activation by Cdc42 and Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation by Cdc42 and Pip2 of Wiskott-Aldrich Syndrome Protein (Wasp) Stimulates Actin Nucleation by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantifying a Pathway: Kinetic Analysis of Actin Dendritic Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Actin Binding to the Central Domain of WASP/Scar Proteins Plays a Critical Role in the Activation of the Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hierarchical Regulation of WASP/WAVE Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of the Interaction between Cdc42 and Its Effector TOCA1: HANDOVER OF Cdc42 TO THE ACTIN REGULATOR N-WASP IS FACILITATED BY DIFFERENTIAL BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
- 20. Visualizing Actin and Microtubule Coupling Dynamics In Vitro by Total Internal Reflection Fluorescence (TIRF) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
The Discovery and Development of EG-011: A First-in-Class WASp Activator for Hematological Malignancies
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
EG-011 is a pioneering, first-in-class small molecule activator of the Wiskott-Aldrich syndrome protein (WASp). This novel therapeutic agent has demonstrated significant preclinical anti-tumor activity in a range of hematological cancers, including lymphoma, leukemia, and multiple myeloma. Notably, this compound retains its efficacy in models of acquired resistance to established therapies such as PI3K, BTK, and proteasome inhibitors. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data and detailed experimental methodologies to support further research and development in this promising area of oncology.
Introduction
Despite considerable advancements in the treatment of hematological cancers, many patients ultimately relapse and succumb to their disease, underscoring the urgent need for novel therapeutic strategies.[1][2] The Wiskott-Aldrich syndrome protein (WASp), expressed exclusively in hematopoietic cells, plays a crucial role in regulating actin cytoskeletal dynamics.[1][2] WASp exists in an autoinhibited conformation and is activated by upstream signals to induce actin polymerization via the Arp2/3 complex.[1][2] Alterations in WASp function are implicated in various immune disorders and malignancies.[3] this compound was developed as a first-in-class small molecule designed to directly activate the autoinhibited form of WASp, representing a novel therapeutic approach to treating hematological cancers.[1][2]
Discovery and Chemical Profile
This compound was derived from the chemical scaffold of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. The development of this compound involved modifications to the central scaffold and the 4-phenoxyphenyl and piperidine (B6355638) substituents of ibrutinib.[2] A key feature of this compound is the presence of an acrylamide (B121943) moiety, which suggests a covalent mechanism of action.[2] The synthesis of a structural analog lacking this reactive group resulted in a significant reduction in activity, supporting the hypothesis of covalent modification of its target.[2]
Mechanism of Action: WASp Activation and Actin Polymerization
This compound's primary mechanism of action is the activation of WASp. This was identified through unbiased thermal proteome profiling, which revealed that WASp was the most significantly destabilized protein in the presence of this compound, indicating a direct interaction.[1] The activation of WASp by this compound leads to a conformational change that relieves its autoinhibition, subsequently promoting robust actin polymerization.[1] This increase in actin polymerization is a key downstream effect leading to the anti-tumor activity of the compound.
Signaling Pathway
The activation of WASp by this compound initiates a cascade of events culminating in the reorganization of the actin cytoskeleton. The following diagram illustrates the proposed signaling pathway.
Preclinical Efficacy
In Vitro Anti-Tumor Activity
This compound has demonstrated potent anti-proliferative activity across a broad panel of hematological cancer cell lines.
| Cell Line Type | Number of Cell Lines | Median IC50 (µM) | Sensitive Subtypes (Median IC50) |
| Lymphoma | 62 | 2.25 | Germinal Center B-cell like DLBCL, Mantle Cell Lymphoma, Marginal Zone Lymphoma (0.25 µM) |
| Acute Lymphoblastic Leukemia (Primary Cells) | 12 | 0.3 - 4.6 (in 7/12) | - |
| Solid Tumors | 23 | >10 | Head and Neck Tumor (one cell line, 3.5 µM) |
Table 1: Summary of in vitro anti-proliferative activity of this compound.[2]
Importantly, this compound maintained or even increased its activity in cell lines with acquired resistance to the PI3K inhibitor idelalisib (B1684644) and the BTK inhibitor ibrutinib.[2] For instance, in VL51 idelalisib-resistant cells, the IC50 for this compound was 100 nM compared to 500 nM in the parental cell line.[2]
In Vivo Anti-Tumor Activity
The in vivo efficacy of this compound was evaluated in a mantle cell lymphoma (MCL) xenograft model using REC1 cells.
| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome |
| Female NOD-SCID mice | REC1 (MCL) | This compound (200 mg/kg, i.p.) vs. Vehicle | Once daily, 5 days/week | Significant delay in tumor growth; 2.2-fold smaller tumor volume compared to control (P<0.001) |
Table 2: In vivo efficacy of this compound in a mantle cell lymphoma xenograft model.[2]
The treatment was well-tolerated, with no significant signs of toxicity observed in the mice.[2]
Experimental Protocols
Cell Proliferation (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at their respective optimal densities.
-
Treatment: Cells were treated with a serial dilution of this compound for 72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
Pyrene (B120774) Actin Assembly Assay
Objective: To assess the effect of this compound on WASp-mediated actin polymerization.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing pyrene-labeled actin, Arp2/3 complex, and autoinhibited WASp was prepared.
-
Initiation of Polymerization: The polymerization reaction was initiated by the addition of a polymerization buffer.
-
Treatment: this compound or a vehicle control was added to the reaction mixture.
-
Fluorescence Monitoring: The increase in pyrene fluorescence, which corresponds to actin polymerization, was monitored over time using a fluorometer.
-
Data Analysis: The rate of actin polymerization was determined from the slope of the fluorescence curve.
Thermal Proteome Profiling
Objective: To identify the direct cellular targets of this compound.
Protocol:
-
Cell Treatment: REC1 cells were treated with this compound (10 µM) or a vehicle control.
-
Heat Shock: The treated cells were subjected to a temperature gradient to induce protein denaturation.
-
Protein Extraction: The soluble protein fraction was extracted from the cells at each temperature point.
-
Sample Preparation: The protein samples were prepared for mass spectrometry analysis, typically involving reduction, alkylation, and tryptic digestion, followed by tandem mass tag (TMT) labeling for multiplexed quantification.
-
LC-MS/MS Analysis: The labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The melting curves for thousands of proteins were generated, and proteins showing a significant thermal shift in the this compound treated samples compared to the control were identified as potential targets.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of mantle cell lymphoma.
Protocol:
-
Cell Implantation: Female NOD-SCID mice were subcutaneously inoculated with REC1 mantle cell lymphoma cells.
-
Tumor Growth: Tumors were allowed to establish and grow to a palpable size.
-
Treatment Administration: Mice were randomized into treatment and control groups. The treatment group received intraperitoneal (i.p.) injections of this compound at a dose of 200 mg/kg, five days a week. The control group received a vehicle solution.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Endpoint: At the end of the study, mice were euthanized, and the final tumor weight was determined.
-
Toxicity Assessment: The general health and body weight of the mice were monitored throughout the study to assess for any treatment-related toxicity.
Conclusion and Future Directions
This compound represents a novel and promising therapeutic agent for hematological malignancies. Its unique mechanism of action as a first-in-class WASp activator provides a new avenue for treating cancers, particularly those that have developed resistance to existing therapies. The robust preclinical data, demonstrating both in vitro and in vivo efficacy, strongly support the continued development of this compound towards clinical investigation. Future studies should focus on further elucidating the downstream signaling consequences of sustained WASp activation, identifying predictive biomarkers of response, and evaluating the safety and efficacy of this compound in clinical trials for patients with relapsed or refractory hematological cancers. The synergistic potential of this compound with other anti-cancer agents also warrants further investigation.[2]
References
- 1. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers | Haematologica [haematologica.org]
The Emergence of EG-011: A First-in-Class WASp Activator and its Potential to Reshape the Tumor Microenvironment
Abstract
The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy, orchestrating a complex network of immune suppression and tumor promotion. Emerging therapeutic strategies are increasingly focused on modulating the TME to favor anti-tumor immunity. EG-011, a novel, first-in-class small molecule activator of the Wiskott-Aldrich Syndrome protein (WASp), has demonstrated potent anti-tumor activity in hematological malignancies.[1][2] While current research has primarily focused on its direct cytotoxic effects, the exclusive expression of WASp in hematopoietic cells, including key immune effector cells, strongly suggests a potential role for this compound in remodeling the TME.[3][4] This technical guide provides a comprehensive overview of the known anti-tumor effects of this compound and explores its hypothesized impact on the TME, supported by preclinical data on WASp activation in immune cells. Detailed experimental protocols and quantitative data are presented to offer a complete resource for researchers, scientists, and drug development professionals.
Introduction: The Role of WASp in Cancer and Immunity
The Wiskott-Aldrich Syndrome protein (WASp) is a key regulator of actin polymerization in hematopoietic cells.[4] It acts as a bridge between signaling pathways and the actin cytoskeleton, playing a critical role in cell motility, adhesion, and the formation of the immunological synapse.[5][6] Dysregulation of WASp is implicated in various hematological disorders, and its involvement in cancer is an area of growing interest.[3] this compound is a potent activator of the auto-inhibited form of WASp, inducing strong actin polymerization and exhibiting selective anti-tumor activity in lymphomas, leukemia, and multiple myeloma.[1][2][7]
While the direct anti-cancer effects are significant, the role of WASp in T-cells, NK cells, and other immune cells suggests a secondary, and potentially potent, mechanism of action for this compound via modulation of the TME.[5][6] This paper will first detail the established direct anti-tumor properties of this compound and then extrapolate from existing immunology research to build a strong hypothesis for its TME-modifying effects.
Direct Anti-Tumor Activity of this compound
This compound has demonstrated significant single-agent anti-tumor activity in a range of hematological cancer models, including those resistant to standard-of-care therapies.[3]
Quantitative In Vitro Efficacy
The cytotoxic effects of this compound have been quantified across numerous cell lines. A summary of this data is presented below.
| Cell Line Type | Specific Cell Lines | Drug Concentration | Effect | Citation |
| Lymphoma | OCI-LY-19, REC1 | 500 nM, 2 µM (72h) | 20-55% dose-dependent increase in cell death | [2] |
| Lymphoma Panel (62 lines) | Diffuse Large B-cell, Mantle Cell, Marginal Zone | Median IC50: 2.25 µM (stronger activity with median IC50 of 250 nM in sensitive subsets) | Anti-proliferative activity | [8] |
| Acute Lymphoblastic Leukemia | 7 of 12 cell lines | IC50 between 0.3 and 4.6 µM | Anti-proliferative activity | [8] |
| Idelalisib-Resistant Splenic Marginal Zone Lymphoma | VL51 | IC50: 100 nM (resistant) vs. 500 nM (parental) | Increased anti-tumor activity in resistant line | [3] |
| Bortezomib-Resistant Multiple Myeloma | RPMI-8226 | IC50 ~20 times lower in resistant line | Increased sensitivity in resistant line | [3] |
| Healthy Donor Cells | Peripheral Blood Mononuclear Cells (PBMCs) | 1, 10 mM (24h, 48h) | No cytotoxicity | [2] |
Quantitative In Vivo Efficacy
In vivo studies using xenograft models have confirmed the anti-tumor activity of this compound.
| Animal Model | Cancer Cell Line | Dosing Regimen | Key Outcomes | Citation |
| Female NOD-SCID Mice | Mantle Cell Lymphoma (REC-1) | 200 mg/kg; i.p.; 5 days/week | Delayed tumor growth; 2.2-fold smaller tumors than controls (P<0.001) | [2][3] |
Hypothesized Effects of this compound on the Tumor Microenvironment
The TME is a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix components. The function of key anti-tumor immune cells, such as T-cells and Natural Killer (NK) cells, is critically dependent on WASp for migration, target cell recognition, and cytotoxic effector function.[5][6] Therefore, systemic administration of a WASp activator like this compound is hypothesized to enhance anti-tumor immunity.
Proposed Mechanism of TME Modulation
The activation of WASp by this compound in immune cells is expected to trigger a cascade of anti-tumor activities.
Caption: Hypothesized mechanism of this compound-mediated TME modulation.
Studies on constitutively active WASp in murine models have shown increased infiltration of activated NK and T cells into tumors, which was associated with delayed tumor growth.[5][6] These immune cells exhibited elevated levels of granzyme B and enhanced degranulation and IFN-γ production, all hallmarks of a potent anti-tumor response.[5][6] Furthermore, WASp deficiency is known to impair the production of crucial cytokines like IL-2, IL-4, and IFN-γ.[9] By activating WASp, this compound could reverse this impairment and boost the effector functions of tumor-infiltrating lymphocytes.
Detailed Experimental Protocols
The following protocols are central to the preclinical evaluation of this compound and its effects.
In Vitro Actin Polymerization Assay
This assay directly measures the effect of this compound on WASp-mediated actin polymerization.
-
Reagents: Pyrene-labeled actin, Arp2/3 complex, recombinant auto-inhibited WASp, this compound, DMSO (vehicle control).
-
Procedure:
-
Reconstitute in vitro actin assembly with WASp, Arp2/3 complex, and pyrene-labeled actin.[3]
-
Add this compound or DMSO to the reaction mixture.
-
Monitor the increase in fluorescence over time using a fluorometer. The fluorescence of pyrene-actin increases significantly upon its incorporation into a polymer.[10]
-
Analysis: Compare the rate of polymerization (slope of the fluorescence curve) between this compound-treated and control samples. A steeper slope in the presence of this compound indicates faster actin polymerization.[3]
-
In Vivo Xenograft Model
This protocol assesses the direct anti-tumor efficacy of this compound in an immunodeficient model.
-
Animal Model: NOD-SCID mice (female).
-
Cell Line: REC-1 (Mantle Cell Lymphoma).
-
Procedure:
-
Subcutaneously implant REC-1 cells into the flank of the mice.
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer this compound (e.g., 200 mg/kg, intraperitoneally, 5 days per week) or vehicle control.[2]
-
Monitor tumor volume using caliper measurements at regular intervals (e.g., Day 6, 7, 9).[3]
-
At the end of the study, excise and weigh the tumors.
-
Analysis: Compare tumor growth curves and final tumor weights between the treated and control groups.[2][3]
-
Proposed Workflow for TME Analysis
To validate the hypothesized effects of this compound on the TME, an immunocompetent mouse model is required.
Caption: Proposed experimental workflow for TME analysis of this compound.
Signaling Pathways
This compound's mechanism of action is centered on the activation of WASp, a crucial downstream effector of Cdc42.
Caption: Simplified WASp activation and downstream signaling pathway.
Conclusion and Future Directions
This compound is a promising new agent with a well-defined mechanism of action for its direct anti-tumor effects in hematological malignancies. The preclinical data strongly support its role as a potent WASp activator leading to actin polymerization and cell death in cancer cells.[2][3] The exclusive expression of WASp in hematopoietic cells provides a compelling rationale for investigating the impact of this compound on the tumor microenvironment.[3][4] Based on the known functions of WASp in T-cells and NK cells, it is hypothesized that this compound will enhance anti-tumor immunity by promoting immune cell infiltration, formation of the immunological synapse, and cytotoxic effector functions.[5][6]
Future research should prioritize the evaluation of this compound in immunocompetent preclinical models to directly assess its impact on the TME. Such studies will be crucial in determining the full therapeutic potential of this first-in-class WASp activator and could pave the way for its use in combination with other immunotherapies to achieve durable anti-cancer responses.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers | Haematologica [haematologica.org]
- 4. Targeting the actin nucleation promoting factor WASp provides a therapeutic approach for hematopoietic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Constitutive activation of WASp leads to abnormal cytotoxic cells with increased granzyme B and degranulation response to target cells [insight.jci.org]
- 6. Constitutive activation of WASp leads to abnormal cytotoxic cells with increased granzyme B and degranulation response to target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound exerts robust antiproliferative activity in hematological cancer models | BioWorld [bioworld.com]
- 9. rupress.org [rupress.org]
- 10. The WASP/WAVE Protein Family in Breast Cancer and Their Role in the Metastatic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-Tumor Activity of EG-011: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-tumor activity of EG-011, a first-in-class small molecule activator of the Wiskott-Aldrich syndrome protein (WASp). This compound has demonstrated selective and potent anti-tumor effects in various hematologic cancer models. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and workflows.
Introduction
This compound is a novel compound that targets the autoinhibited form of WASp, a key regulator of actin cytoskeleton dynamics exclusively expressed in hematopoietic cells.[1][2][3][4] By activating WASp, this compound induces robust actin polymerization, leading to cell death in a variety of hematologic cancer cell lines, including lymphoma, leukemia, and multiple myeloma.[1][3][4] Notably, this compound shows minimal cytotoxicity against solid tumor cell lines and healthy peripheral blood mononuclear cells (PBMCs), highlighting its specificity for hematologic malignancies.[1][2]
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated across a broad panel of hematologic cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.
Table 1: Anti-proliferative Activity of this compound in Lymphoma Cell Lines
| Histological Subtype | Number of Cell Lines Tested | Median IC50 (µM) | Highly Active Subgroup (Median IC50) |
| Various Lymphoma Subtypes | 62 | 2.25 (95% CI: 1-5 µM)[1][2] | 21 cell lines with a median IC50 of 250 nM (95% CI: 40-600 nM)[1] |
| Germinal Center B-cell-like Diffuse Large B-cell Lymphoma (GCB-DLBCL) | 30 | - | 11 sensitive cell lines[1] |
| Mantle Cell Lymphoma (MCL) | 10 | - | 4 sensitive cell lines[1] |
| Marginal Zone Lymphoma (MZL) | 5 | - | 3 sensitive cell lines[1] |
Table 2: Activity of this compound in Other Hematologic Malignancies and Drug-Resistant Models
| Cell Line Type | Specific Cell Line/Model | IC50 Value | Notes |
| Acute Lymphoblastic Leukemia | 7 out of 12 cell lines | 0.3 - 4.6 µM[2] | Demonstrates broad activity. |
| Splenic Marginal Zone Lymphoma (Idelalisib-resistant) | VL51 | 100 nM[1] | More active in resistant line than parental (500 nM).[1] |
| Multiple Myeloma (Bortezomib-resistant) | RPMI-8226 | ~500 nM[1] | Significantly more active than in parental line (10 µM).[1] |
| Multiple Myeloma (Carfilzomib-resistant) | RPMI-8226 | 2.5 µM[1] | 4-fold more sensitive than parental line.[1] |
Table 3: Apoptotic Induction by this compound
| Cell Line | Concentration | Treatment Duration | Increase in Sub-G0 Population (Apoptosis) |
| OCI-LY-19 (Lymphoma) | 500 nM and 2 µM | 72 h | Dose-dependent increase of 20-55%[1][5] |
| REC1 (Lymphoma) | 500 nM and 2 µM | 72 h | Dose-dependent increase of 20-55%[1][5] |
Mechanism of Action: WASp Activation and Downstream Effects
This compound's primary mechanism of action is the activation of the autoinhibited form of WASp.[1][3] This leads to a cascade of intracellular events culminating in cancer cell death.
Caption: this compound activates WASp, leading to Arp2/3 complex-mediated actin polymerization and subsequent apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the in vitro anti-tumor activity of this compound are provided below.
Cell Culture
-
Cell Lines: Hematologic cancer cell lines (e.g., OCI-LY-19, REC1, VL51, RPMI-8226) were cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10-20% fetal bovine serum (FBS), 1% penicillin-streptomycin, and other necessary growth factors.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Anti-proliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess cell viability and proliferation.
Caption: Workflow for determining the anti-proliferative activity of this compound using the MTT assay.
-
Procedure:
-
Cells were seeded in 96-well plates at a predetermined optimal density.
-
After allowing the cells to adhere (for adherent lines) or stabilize, they were treated with a range of this compound concentrations.
-
The plates were incubated for 72 hours.[1]
-
Following incubation, MTT solution was added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
A solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) was added to dissolve the formazan crystals.
-
The absorbance was measured using a microplate reader at a wavelength of 570 nm.
-
IC50 values were calculated from the dose-response curves.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Apoptosis was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Caption: Experimental workflow for the detection of apoptosis using Annexin V and Propidium Iodide staining.
-
Procedure:
-
Cells were treated with this compound (e.g., 500 nM and 2 µM) for 72 hours.[1]
-
Cells were harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI were added to the cell suspension.
-
The cells were incubated in the dark at room temperature for 15 minutes.
-
The stained cells were analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Actin Polymerization Assay (Pyrene-Actin Assay)
The effect of this compound on WASp-mediated actin polymerization was measured using a pyrene-labeled actin polymerization assay.
-
Principle: The fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin filaments.
-
Procedure:
-
The assay was performed in a reconstituted system containing purified WASp, Arp2/3 complex, and pyrene-labeled actin.[3]
-
The reaction was initiated by adding this compound to the mixture.
-
The increase in pyrene (B120774) fluorescence was monitored over time using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 407 nm, respectively.
-
The rate of actin polymerization was determined by the slope of the fluorescence curve.[3]
-
Conclusion
This compound represents a promising therapeutic agent for hematologic cancers with a novel mechanism of action. Its ability to selectively induce apoptosis in cancer cells through the activation of WASp and subsequent actin polymerization provides a new avenue for targeted cancer therapy. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of this compound and other WASp activators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Wiskott-Aldrich syndrome gene mutations modulate cancer susceptibility in the p53± murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers | Haematologica [haematologica.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
EG-011: A First-in-Class WASp Activator with Marked Specificity for Hematological Malignancies
A Technical Guide for Researchers and Drug Development Professionals
Abstract
EG-011 is a novel, first-in-class small molecule activator of the Wiskott-Aldrich syndrome protein (WASp), a key regulator of actin cytoskeleton dynamics exclusively expressed in hematopoietic cells. Preclinical studies have demonstrated this compound's potent and selective anti-tumor activity against a range of hematological malignancies, including lymphomas, leukemias, and multiple myeloma. This activity is observed even in models resistant to standard-of-care agents. Mechanistically, this compound functions by activating the auto-inhibited conformation of WASp, leading to excessive actin polymerization and subsequent tumor cell death. Notably, this compound exhibits a high degree of specificity for cancerous hematopoietic cells, with minimal to no cytotoxicity observed in solid tumor cell lines and normal peripheral blood mononuclear cells. This technical guide provides a comprehensive overview of the preclinical data supporting this compound's specificity, including detailed experimental protocols and a summary of its efficacy.
Introduction
Despite significant advancements in the treatment of hematological cancers, many patients experience relapse and develop resistance to existing therapies, highlighting the urgent need for novel therapeutic strategies.[1][2][3] The Wiskott-Aldrich syndrome protein (WASp) represents a promising, yet previously underexplored, therapeutic target in this context.[2][3][4] WASp, a protein exclusively expressed in hematopoietic cells, plays a critical role in regulating actin assembly.[2][3][4] this compound has been identified as a first-in-class small molecule that directly activates WASp.[1][4][5] This guide details the preclinical evidence demonstrating the specificity and anti-tumor activity of this compound in hematological malignancies.
Mechanism of Action: WASp-Mediated Actin Polymerization
This compound exerts its anti-tumor effect by directly targeting and activating the auto-inhibited form of WASp.[1][5] This activation triggers a cascade of events culminating in uncontrolled actin polymerization, which is ultimately cytotoxic to the cancer cells.[1][5]
Signaling Pathway
The binding of this compound to WASp induces a conformational change that relieves its auto-inhibition, leading to the activation of the Arp2/3 complex.[2] The activated Arp2/3 complex then promotes the nucleation of new actin filaments, resulting in rapid and extensive actin polymerization.[2] This aberrant cytoskeletal rearrangement is believed to induce cellular stress and ultimately trigger apoptosis in malignant hematopoietic cells.
In Vitro Efficacy and Specificity
The anti-proliferative activity of this compound has been evaluated across a broad panel of cancer cell lines, demonstrating potent and selective cytotoxicity against hematological malignancy cell lines while sparing solid tumor cells and normal blood cells.
Activity in Hematological Malignancy Cell Lines
This compound has shown significant anti-tumor activity in a variety of lymphoma and leukemia cell lines.[2][6] A summary of the half-maximal inhibitory concentration (IC50) values is presented below.
| Cell Line Type | Number of Cell Lines Tested | Median IC50 (µM) | Highly Sensitive Subgroup (Median IC50) | Reference |
| Lymphoma | 62 | 2.25 | 21 cell lines (0.250 µM) | [2][6] |
| Acute Lymphoblastic Leukemia (ALL) | 12 | 0.3 - 4.6 (in 7/12 cell lines) | Not specified | [6][7] |
Specificity Against Solid Tumors and Normal Cells
A key feature of this compound is its remarkable specificity for hematological cancer cells.
| Cell Type | Number of Cell Lines/Donors Tested | Activity (IC50) | Reference |
| Solid Tumor Cell Lines | 23 | > 10 µM (in 22/23 cell lines) | [2][7] |
| Peripheral Blood Mononuclear Cells (PBMCs) | 2 healthy donors | No cytotoxicity at 1 and 10 µM | [5][7] |
Activity in Drug-Resistant Models
This compound maintains its efficacy in cell line models that have developed resistance to established targeted therapies, suggesting a non-overlapping mechanism of action.[1][2][6]
| Resistant Model | Base Cell Line | Resistance to | This compound Activity | Reference |
| VL51 Idelalisib-Resistant | Splenic Marginal Zone Lymphoma | PI3K Inhibitor (Idelalisib) | Maintained or increased | [2][6] |
| RPMI-8226 Bortezomib-Resistant | Multiple Myeloma | Proteasome Inhibitor (Bortezomib) | Maintained or increased | [6] |
| - | Splenic Marginal Zone Lymphoma | BTK Inhibitor | Maintained or increased | [2] |
In Vivo Efficacy
The anti-tumor activity of this compound has been confirmed in a preclinical in vivo model of mantle cell lymphoma.
Xenograft Model
In a mouse xenograft model using the REC-1 mantle cell lymphoma cell line, this compound demonstrated significant tumor growth inhibition.[2][5][6]
| Animal Model | Cell Line | Treatment | Outcome | Reference |
| Female NOD-SCID mice | REC-1 (Mantle Cell Lymphoma) | This compound (200 mg/kg, i.p., 5 days/week) | 2.2-fold smaller tumors compared to control (P<0.001) | [2][5][6] |
Experimental Protocols
The following are representative protocols for the key assays used to characterize the activity of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed hematological cancer cell lines in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of appropriate culture medium.
-
Compound Addition: Add serial dilutions of this compound to the wells. A typical concentration range would be from 0.01 µM to 100 µM.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plates for an additional 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using a suitable software by plotting the percentage of cell viability against the log concentration of this compound.
In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID).
-
Cell Implantation: Subcutaneously inject a suspension of REC-1 mantle cell lymphoma cells (e.g., 5 x 10^6 to 10 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer this compound intraperitoneally at a dose of 200 mg/kg, five days a week. The control group should receive a vehicle control.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Pyrene (B120774) Actin Polymerization Assay
This in vitro assay measures the effect of this compound on actin polymerization dynamics.
-
Reagents: Purified Arp2/3 complex, pyrene-labeled actin, and purified auto-inhibited WASp.
-
Reaction Mix: Prepare a reaction mixture containing WASp, Arp2/3 complex, and pyrene-labeled actin in a suitable buffer.
-
Initiation of Polymerization: Initiate actin polymerization by adding an actin polymerization-inducing buffer.
-
Treatment: In parallel reactions, add this compound or a vehicle control.
-
Fluorescence Measurement: Monitor the increase in pyrene fluorescence over time using a fluorometer. An increase in fluorescence indicates actin polymerization.
-
Data Analysis: Compare the rate of actin polymerization in the presence and absence of this compound.
Thermal Proteome Profiling
This method is used to identify the direct protein targets of a small molecule in a cellular context.
-
Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.
-
Thermal Challenge: Heat the samples across a range of temperatures.
-
Separation of Aggregated and Soluble Proteins: Separate the heat-induced aggregated proteins from the soluble proteins by centrifugation.
-
Protein Digestion and Mass Spectrometry: Digest the soluble proteins and analyze the resulting peptides by quantitative mass spectrometry.
-
Data Analysis: Identify proteins that show a significant shift in their thermal stability in the presence of this compound. A change in thermal stability indicates a direct binding interaction.
Conclusion
This compound represents a novel and highly promising therapeutic candidate for the treatment of hematological malignancies. Its unique mechanism of action, involving the activation of WASp-mediated actin polymerization, provides a new avenue for overcoming resistance to existing therapies. The remarkable specificity of this compound for malignant hematopoietic cells, coupled with its demonstrated in vitro and in vivo efficacy, strongly supports its continued development as a targeted therapy for patients with lymphoma, leukemia, and multiple myeloma. Further clinical investigation is warranted to translate these encouraging preclinical findings into patient benefit.
References
- 1. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers | Haematologica [haematologica.org]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Actin polymerisation assay [wwwuser.gwdguser.de]
- 7. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Off-Target Landscape of EG-011: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
EG-011 is a first-in-class small molecule activator of the Wiskott-Aldrich syndrome protein (WASP), a key regulator of actin polymerization in hematopoietic cells. By activating the autoinhibited form of WASP, this compound has demonstrated promising anti-tumor activity in various hematological malignancies. As with any novel therapeutic agent, a thorough understanding of its selectivity and potential off-target effects is paramount for its continued development and safe clinical application. This technical guide provides a comprehensive overview of the known and potential off-target effects of this compound, based on publicly available preclinical data. The information is presented to aid researchers and drug development professionals in their evaluation of this compound.
Executive Summary
This compound has been a subject of preclinical investigations to determine its target engagement and off-target profile. These studies have employed broad, unbiased screening methodologies to assess its interactions with the human proteome. The key findings from these investigations are:
-
High Selectivity Against the Kinome: Extensive kinome screening has demonstrated that this compound does not significantly interact with a wide panel of human kinases, indicating a low potential for off-target effects mediated by kinase inhibition.
-
On-Target WASP Engagement: Thermal proteome profiling has confirmed that WASP is the most significantly destabilized protein upon treatment with this compound, providing strong evidence of direct target engagement.
-
Identification of Potential Off-Targets: The same thermal proteome profiling experiments identified a set of 48 proteins that exhibited altered thermal stability in the presence of this compound. These proteins represent potential off-targets and warrant further investigation. Of these, 8 proteins were stabilized, and 40 were destabilized.
This guide will delve into the experimental details of these findings, present the quantitative data in a structured format, and visualize the associated cellular pathways and experimental workflows.
Off-Target Profiling Data
The assessment of this compound's off-target profile was primarily conducted using two orthogonal, high-throughput screening methods: kinome scanning and thermal proteome profiling.
Kinome Profiling
To investigate potential off-target interactions with protein kinases, this compound was screened against a large panel of human kinases.
Table 1: Summary of Kinome Scan Findings
| Screening Platform | Number of Kinases Screened | Key Findings |
| DiscoverX KINOMEscan | Not specified in available data | No significant kinase targets identified. |
| ProQinase Wildtype-Profiler | Not specified in available data | No significant kinase targets identified. |
The collective results from these extensive kinome screens suggest that this compound possesses a high degree of selectivity and is unlikely to exert its pharmacological effects through the inhibition of protein kinases.
Thermal Proteome Profiling
Thermal proteome profiling (TPP) was employed to identify the direct and indirect cellular targets of this compound in an unbiased manner. This technique measures changes in the thermal stability of proteins upon ligand binding.
Table 2: Summary of Thermal Proteome Profiling of this compound in REC-1 Cells
| Parameter | Value |
| Cell Line | REC-1 (Mantle Cell Lymphoma) |
| Number of Proteins Quantified | > 3,300 |
| Number of Potential Protein Targets Identified | 48 |
| - Stabilized Proteins | 8 |
| - Destabilized Proteins | 40 |
| Most Significantly Destabilized Protein | WASP |
The substantial destabilization of WASP confirms it as the primary target of this compound. The 48 other proteins showing altered thermal stability are considered potential off-targets. A comprehensive list of these proteins is provided in the supplementary materials of the primary research publication by Spriano et al.
Experimental Protocols
Kinome Scanning (General Methodology)
While the specific parameters for the this compound screens were not detailed in the available documents, a general protocol for competitive binding-based kinome screening, such as the KINOMEscan™ platform, is as follows:
-
Immobilization of Kinases: A proprietary DNA-tagged human kinase is immobilized on a solid support (e.g., beads).
-
Competitive Binding: The test compound (this compound) is incubated with the immobilized kinase in the presence of a known, tagged ligand that binds to the ATP-binding site.
-
Quantification: The amount of the tagged ligand that remains bound to the kinase is quantified, typically using quantitative PCR (qPCR) for the DNA tag. A lower amount of bound tagged ligand indicates that the test compound has displaced it and is interacting with the kinase.
-
Data Analysis: The results are typically expressed as a percentage of control, where a lower percentage indicates a stronger interaction.
Thermal Proteome Profiling (TPP)
The following is a generalized protocol for TPP, based on established methodologies.
-
Cell Culture and Treatment: REC-1 cells are cultured to a desired confluency and then treated with either this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Cell Lysis: Cells are harvested and lysed in a suitable buffer to extract the proteome.
-
Temperature Gradient: The cell lysates are divided into aliquots and heated to a range of different temperatures.
-
Separation of Soluble and Aggregated Proteins: The heated lysates are centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Digestion and Peptide Labeling: The proteins in the soluble fractions are digested into peptides, which are then labeled with isobaric tags (e.g., TMT) for multiplexed quantitative mass spectrometry.
-
LC-MS/MS Analysis: The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.
-
Data Analysis: "Melting curves" are generated for each identified protein, plotting the relative amount of soluble protein as a function of temperature. A shift in the melting curve between the drug-treated and control samples indicates a change in the protein's thermal stability, suggesting a direct or indirect interaction with the compound.
Signaling Pathways and Workflow Visualizations
On-Target Signaling Pathway: WASP-Mediated Actin Polymerization
This compound's primary mechanism of action is the activation of WASP, which in turn promotes actin polymerization through the Arp2/3 complex. This leads to alterations in the cytoskeleton and has been shown to induce apoptosis in hematological cancer cells.
Caption: this compound activates WASP, leading to actin polymerization and apoptosis.
Experimental Workflow: Thermal Proteome Profiling
The following diagram illustrates the key steps in the thermal proteome profiling workflow used to identify cellular targets of this compound.
Caption: Workflow for identifying protein targets of this compound using TPP.
Logical Relationship: Off-Target Identification Strategy
The strategy to identify potential off-targets of this compound involved a broad, unbiased screening approach followed by target validation.
Caption: Strategy for identifying on- and off-targets of this compound.
Conclusion
The preclinical characterization of this compound has revealed a promising selectivity profile, with its primary activity directed towards the activation of WASP. While extensive kinome screening has ruled out broad interactions with protein kinases, thermal proteome profiling has identified a set of 48 potential off-target proteins. Further investigation into the functional consequences of these potential interactions is warranted to build a comprehensive safety profile for this compound as it progresses through the drug development pipeline. This technical guide provides a foundational overview of the currently available data on the off-target effects of this compound to inform future research and development efforts.
EG-011: A Technical Whitepaper on a First-in-Class WASp Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
EG-011 is a novel, first-in-class small molecule activator of the Wiskott-Aldrich syndrome protein (WASp). By targeting the auto-inhibited conformation of WASp, this compound induces actin polymerization, demonstrating significant anti-tumor activity in various hematological malignancies. This document provides a comprehensive overview of the structural and chemical properties of this compound, its mechanism of action, and detailed methodologies for key experimental procedures used in its characterization.
Structural and Chemical Properties
This compound was developed through modification of the central scaffold of the BTK inhibitor ibrutinib. The pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione core distinguishes it from its predecessor.[1] Key structural and chemical data are summarized below.
Table 1: Chemical and Structural Identification of this compound
| Property | Value | Reference |
| IUPAC Name | 3-(1-acryloylpiperidin-3-yl)-1-(4-phenoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | [2] |
| CAS Number | 2377113-41-0 | [2][3] |
| Chemical Formula | C28H26N4O4 | [2][3] |
| Molecular Weight | 482.54 g/mol | [2] |
| Exact Mass | 482.1954 | [2] |
| SMILES | C=CC(=O)N1CCC(C(C1)N2C(=O)C3=C(N=CC=C3)N(CC4=CC=C(C=C4)OC5=CC=CC=C5)C2=O) | [3] |
| Elemental Analysis | C: 69.70%, H: 5.43%, N: 11.61%, O: 13.26% | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | To be determined | [2] |
| Purity | >98% | [2] |
| Solubility | DMSO: 97 mg/mL (201.02 mM) | [4] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, Long term (months to years): -20 °C | [2] |
Mechanism of Action: WASp Activation and Actin Polymerization
This compound's primary mechanism of action is the activation of the Wiskott-Aldrich syndrome protein (WASp), a key regulator of actin polymerization in hematopoietic cells.[1][5][6] WASp exists in an auto-inhibited conformation. This compound binds to this form, inducing a conformational change that leads to its activation. Activated WASp then promotes the assembly of actin filaments through the Arp2/3 complex.[1][5] This targeted induction of actin polymerization has been shown to be the basis of its anti-tumor effects in hematological cancers.[1][6][7] The acrylamide (B121943) moiety within this compound's structure suggests a potential for covalent interaction with its target.[1]
Caption: this compound signaling pathway leading to anti-tumor effects.
Preclinical Activity
This compound has demonstrated potent in vitro and in vivo anti-tumor activity across a range of hematological cancer models.
Table 3: In Vitro Antiproliferative Activity of this compound
| Cell Line Type | Median IC50 | Reference |
| Lymphoma Cell Lines (62 lines) | 2.25 µM | [8] |
| Sensitive Lymphoma Subsets (DLBCL, mantle cell, marginal zone) | 250 nM | [8] |
| Acute Lymphoblastic Leukemia (7 of 12 lines) | 0.3 - 4.6 µM | [8] |
Notably, this compound maintains its activity in cell lines that have developed resistance to approved PI3K and BTK inhibitors.[8]
Table 4: In Vivo Pharmacokinetic Profile of this compound
| Species | Half-life (t½) | Cmax (at 200 mg/kg oral) | Reference |
| Rat | 5 min | Not reported | [8] |
| Mouse | 8 min | Reached in 30 min | [8] |
In a REC1 mantle cell lymphoma xenograft mouse model, daily administration of this compound at 200 mg/kg resulted in a significant delay in tumor growth and a 2.2-fold reduction in tumor volume.[8]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for key assays used in the characterization of this compound.
Caption: General experimental workflow for this compound characterization.
Chemical Synthesis of this compound
The synthesis of this compound involves a distinct route from that of ibrutinib.[1] While the specific, step-by-step protocol is proprietary, a general overview based on its structure would involve:
-
Synthesis of the Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione core: This heterocyclic scaffold is the central component of the molecule.
-
Alkylation at the N1 position: Introduction of the 4-phenoxybenzyl group at the N1 position of the core.
-
Coupling at the N3 position: Attachment of the piperidine (B6355638) ring to the N3 position.
-
Acryloylation of the piperidine nitrogen: The final step involves the addition of the acryloyl group to the piperidine nitrogen, forming the reactive acrylamide moiety.
-
Purification: The final product would be purified using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high purity.
-
Structural Confirmation: The structure of the synthesized this compound would be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Thermal Proteome Profiling for Target Identification
Thermal Proteome Profiling (TPP) is utilized to identify the protein targets of small molecules by detecting shifts in protein thermal stability upon compound interaction.[8]
-
Cell Culture and Lysis: A relevant cell line (e.g., REC1 mantle cell lymphoma) is cultured and harvested. The cells are then lysed to extract the proteome.
-
Compound Treatment: The cell lysate is divided into aliquots and treated with either this compound or a vehicle control (e.g., DMSO).
-
Temperature Gradient: The treated lysates are subjected to a temperature gradient to induce protein denaturation and aggregation.
-
Separation of Soluble and Aggregated Proteins: The heated samples are centrifuged at high speed to pellet the aggregated proteins. The supernatant containing the soluble proteins is collected.
-
Protein Digestion and Mass Spectrometry: The soluble proteins are digested into peptides, which are then analyzed by quantitative mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: The abundance of each protein at different temperatures is quantified. A shift in the melting temperature of a protein in the presence of this compound compared to the control indicates a direct interaction. WASp was identified as the primary destabilized protein in the presence of this compound.[8]
In Vitro Actin Polymerization Assay
This assay measures the effect of this compound on the polymerization of actin, a key step in its mechanism of action.
-
Reagent Preparation:
-
Pyrene-labeled G-actin: Monomeric actin is labeled with pyrene, a fluorescent probe whose fluorescence intensity increases upon incorporation into a polymer.
-
Arp2/3 complex and WASp: Purified Arp2/3 complex and WASp proteins are prepared.
-
This compound solution: this compound is dissolved in an appropriate solvent (e.g., DMSO).
-
Polymerization Buffer: A buffer containing ATP and ions that promote actin polymerization is prepared.
-
-
Assay Setup: The reaction is typically performed in a 96-well plate format suitable for a fluorescence plate reader.
-
Reaction Initiation: The reaction mixture containing pyrene-labeled G-actin, Arp2/3 complex, and WASp is incubated with either this compound or a vehicle control. Polymerization is initiated by the addition of the polymerization buffer.
-
Fluorescence Measurement: The fluorescence intensity (Excitation ~365 nm, Emission ~410 nm) is measured over time.
-
Data Analysis: An increase in fluorescence intensity over time indicates actin polymerization. The rate of polymerization in the presence of this compound is compared to the control to determine its effect on WASp-mediated actin assembly. This compound has been shown to accelerate actin polymerization in this assay.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxic or cytostatic effects of a compound.
-
Cell Seeding: Hematological cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere or stabilize overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound represents a promising new therapeutic agent for hematological cancers with a novel mechanism of action. Its ability to activate WASp and induce actin polymerization provides a unique approach to targeting these malignancies, including those resistant to existing therapies. The data presented in this whitepaper summarize the current understanding of this compound's chemical and structural properties, its mode of action, and the experimental methodologies used for its characterization, providing a valuable resource for researchers and drug development professionals in the field of oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Actin polymerisation assay [wwwuser.gwdguser.de]
- 4. This compound - Immunomart [immunomart.com]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers | Haematologica [haematologica.org]
- 8. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols: In Vivo Administration of EG-011
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No publicly available data was found for a compound designated "EG-011." The following application notes and protocols are provided as a generalized template. All quantitative values and experimental details are illustrative and should be replaced with compound-specific data.
Introduction
This document provides a comprehensive guide for the in vivo administration of this compound. It includes recommended dosage information based on hypothetical preclinical studies, detailed experimental protocols for administration and analysis, and visual representations of the proposed mechanism of action and experimental workflow.
Recommended Dosage for In Vivo Studies
The appropriate dosage of this compound will vary depending on the animal model, the indication being studied, and the desired therapeutic effect. The following table summarizes hypothetical dose-ranging studies in a murine model.
Table 1: Summary of Hypothetical Dose-Response Data for this compound in a Murine Model
| Dosage Group (mg/kg) | Administration Route | Dosing Frequency | Observed Efficacy (Tumor Growth Inhibition) | Notable Toxicities |
| 1 | Intraperitoneal (IP) | Once Daily | 15% | No significant toxicities observed |
| 5 | Intraperitoneal (IP) | Once Daily | 45% | Mild and transient weight loss |
| 10 | Intraperitoneal (IP) | Once Daily | 65% | Reversible hepatotoxicity |
| 20 | Intraperitoneal (IP) | Once Daily | 68% | Significant weight loss and signs of distress |
| 5 | Oral (PO) | Once Daily | 25% | No significant toxicities observed |
| 10 | Oral (PO) | Once Daily | 40% | No significant toxicities observed |
Note: These values are for illustrative purposes only and must be determined experimentally for this compound.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Sterile syringes and needles
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle to achieve the desired final concentration.
-
Vortex the mixture vigorously for 2 minutes to ensure initial dispersion.
-
Sonicate the suspension for 10-15 minutes in a water bath sonicator to ensure homogeneity.
-
Visually inspect the suspension for any undissolved particles.
-
Prepare fresh on each day of dosing.
In Vivo Efficacy Study in a Xenograft Model
Animal Model:
-
Athymic Nude Mice (6-8 weeks old)
Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose, IP, daily)
-
Group 2: this compound (5 mg/kg, IP, daily)
-
Group 3: this compound (10 mg/kg, IP, daily)
-
Group 4: Positive control (Standard-of-care chemotherapeutic, relevant to the xenograft model)
Protocol:
-
Implant tumor cells (e.g., 1 x 10^6 cells in Matrigel) subcutaneously into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into the different treatment groups.
-
Administer the respective treatments as per the defined schedule.
-
Monitor tumor growth by measuring with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health status daily.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Visualizations
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical signaling pathway for this compound as a receptor tyrosine kinase inhibitor.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo xenograft efficacy study.
EG-011 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
EG-011 is a pioneering, first-in-class small molecule activator of the Wiskott-Aldrich Syndrome protein (WASp).[1][2] By activating the autoinhibited form of WASp, this compound triggers strong actin polymerization, a critical cellular process.[1][3] This mechanism of action has demonstrated selective and potent anti-tumor activity against various hematological malignancies, including lymphoma, leukemia, and multiple myeloma.[1][3][4] Notably, this compound retains its efficacy in cell lines that have developed resistance to established FDA-approved therapies.[4] These application notes provide detailed protocols for the solubilization and preparation of this compound for both in vitro and in vivo experimental settings, ensuring reproducible and reliable results.
Physicochemical Properties and Solubility
This compound is a small molecule with the chemical formula C₂₈H₂₆N₄O₄ and a molecular weight of 482.54 g/mol . Proper solubilization is crucial for its experimental use. The following tables summarize the solubility and recommended storage conditions for this compound.
Table 1: this compound Solubility Data
| Solvent | Concentration | Observations |
| Dimethyl Sulfoxide (DMSO) | 97 mg/mL (201.02 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. |
| In vivo formulation 1 | ≥ 2.08 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. |
| In vivo formulation 2 | ≥ 2.08 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline). |
| In vivo formulation 3 | ≥ 2.08 mg/mL | 10% DMSO, 90% Corn oil. |
Table 2: this compound Storage Conditions
| Solution Type | Storage Temperature | Shelf Life |
| Stock Solution (in DMSO) | -80°C | 6 months |
| Stock Solution (in DMSO) | -20°C | 1 month |
| In Vivo Working Solution | Room Temperature | Prepare freshly on the day of use. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol outlines the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted for various experimental needs.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[4]
Preparation of this compound Working Solution for In Vitro Cell Culture
This protocol describes the dilution of the this compound DMSO stock solution for use in cell-based assays. It is critical to maintain a low final DMSO concentration in the culture medium to prevent solvent-induced cytotoxicity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 500 nM, 2 µM, 5 µM).[4]
-
Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, to avoid affecting cell viability.
-
Add the prepared working solutions to your cell cultures and incubate for the desired duration (e.g., 24, 48, or 72 hours).[4]
Preparation of this compound Working Solution for In Vivo Studies
This protocol details the formulation of this compound for intraperitoneal (i.p.) administration in animal models, such as mouse xenografts.[4]
Materials:
-
This compound stock solution (e.g., 20.8 mg/mL in DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride in sterile water)
-
Sterile tubes
Procedure (for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation):
-
For a 1 mL final volume, start with 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix the final solution thoroughly before administration.
-
This formulation will yield a clear solution with an this compound concentration of at least 2.08 mg/mL.[4]
-
It is recommended to prepare this working solution fresh on the day of dosing.[4]
Visualized Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its experimental use.
Caption: this compound activates WASp, leading to actin polymerization and anti-tumor effects.
Caption: General workflow for preparing and using this compound in experiments.
References
Measuring Actin Polymerization Induced by EG-011: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
EG-011 is a pioneering small molecule activator of the Wiskott-Aldrich syndrome protein (WASP), a key regulator of actin dynamics exclusively expressed in hematopoietic cells.[1][2][3] By activating the autoinhibited form of WASP, this compound potently induces actin polymerization through the Arp2/3 complex, demonstrating significant anti-tumor activity in various hematological cancers.[1][2][4][5][6] This document provides detailed application notes and experimental protocols for measuring actin polymerization induced by this compound, enabling researchers to effectively study its mechanism of action and screen for similar compounds. The primary techniques covered are the in vitro pyrene-actin polymerization assay and cell-based imaging of F-actin.
Introduction
The actin cytoskeleton is a dynamic network of filaments crucial for numerous cellular processes, including cell motility, division, and signal transduction.[7][8] Dysregulation of actin dynamics is implicated in various diseases, including cancer. This compound represents a novel therapeutic strategy by targeting the WASP-Arp2/3 pathway to modulate actin polymerization.[2][3] Accurate and reproducible measurement of actin polymerization is therefore essential for characterizing the activity of this compound and similar molecules.
Signaling Pathway of this compound-Induced Actin Polymerization
This compound activates the autoinhibited form of WASP.[1][2] Activated WASP then binds to and activates the Arp2/3 complex, which serves as a nucleation site for new actin filaments, leading to a rapid increase in actin polymerization.[2][3]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound from published studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line Type | Assay | Metric | Value | Reference |
| Lymphoma Cell Lines | MTT Proliferation Assay | Median IC50 | 2.25 µM | [6] |
| Diffuse Large B-cell, Mantle Cell, Marginal Zone Lymphoma | MTT Proliferation Assay | Median IC50 | 250 nM | [6] |
| Acute Lymphoblastic Leukemia | MTT Proliferation Assay | IC50 Range | 0.3 - 4.6 µM | [6] |
| VL51 (Idelalisib-resistant) | Cell Viability | IC50 | 100 nM | [2] |
| VL51 (Parental) | Cell Viability | IC50 | 500 nM | [2] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Outcome | Reference |
| REC1 Mantle Cell Lymphoma Xenograft | 200 mg/kg this compound daily | 2.2-fold smaller tumor volume vs. control | [2][6] |
Experimental Protocols
In Vitro Pyrene-Actin Polymerization Assay
This is the most common method to directly measure the kinetics of actin polymerization in a cell-free system.[7][9] The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into a polymer, providing a real-time readout of filament formation.[10][11]
-
Rabbit skeletal muscle actin (unlabeled and pyrene-labeled)
-
Recombinant human WASP and Arp2/3 complex
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
General Actin Buffer (G-buffer): 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT[12]
-
10x Polymerization Buffer (KMEI): 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0[12][13]
-
Fluorometer and microplates (black, 96-well)
-
Preparation of Reagents:
-
Reconstitute lyophilized actin (unlabeled and pyrene-labeled) in G-buffer to a final concentration of 10-20 µM. Incubate on ice for 1 hour to depolymerize actin oligomers.[14]
-
Centrifuge the actin solutions at >100,000 x g for 30 minutes at 4°C to remove any aggregates. Use the supernatant for the assay.[9]
-
Prepare a working stock of actin by mixing unlabeled and pyrene-labeled actin to achieve 5-10% labeling. A typical final actin concentration in the assay is 2-4 µM.[9]
-
Prepare stock solutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the following components in order: assay buffer, WASP, Arp2/3 complex, and this compound or DMSO (vehicle control).
-
Add the actin mix to each well.
-
To initiate polymerization, add 1/10th volume of 10x Polymerization Buffer.[12]
-
Immediately place the plate in a fluorometer pre-set to 25°C.
-
Measure the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 407 nm every 15-30 seconds for 30-60 minutes.[14][15]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time.
-
The rate of actin polymerization can be determined from the slope of the linear portion of the curve.
-
Compare the polymerization rates of samples treated with this compound to the vehicle control. An increase in the slope indicates enhanced actin polymerization.[2]
-
Cell-Based F-Actin Staining and Imaging
This method allows for the visualization and quantification of changes in filamentous actin (F-actin) content within cells upon treatment with this compound.
-
Hematopoietic cell lines (e.g., lymphoma cell lines like REC1 or VL51)[2][4]
-
Cell culture medium and supplements
-
This compound and DMSO
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
-
Confocal microscope
-
Cell Culture and Treatment:
-
Fixation and Permeabilization:
-
After treatment, gently wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Incubate the cells with a solution of fluorescently-conjugated phalloidin (at the manufacturer's recommended concentration) in PBS for 30-60 minutes at room temperature, protected from light.
-
(Optional) For nuclear counterstaining, incubate with DAPI solution for 5-10 minutes.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Carefully mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image the cells using a confocal microscope.
-
Quantify the mean fluorescence intensity of phalloidin staining per cell using image analysis software (e.g., ImageJ/Fiji). An increase in fluorescence intensity in this compound-treated cells compared to controls indicates an increase in F-actin content.[2][4]
-
Advanced Technique: Total Internal Reflection Fluorescence (TIRF) Microscopy
For a more detailed analysis of the dynamics of individual actin filaments, TIRF microscopy can be employed.[16] This technique allows for the visualization of actin polymerization in real-time at the single-filament level near the coverslip surface, providing insights into elongation rates and the effects of actin-binding proteins.[17][18] While technically more demanding, TIRF microscopy offers a powerful tool for dissecting the molecular mechanisms of this compound-induced actin polymerization.
Conclusion
The protocols outlined in this document provide robust methods for measuring actin polymerization induced by this compound. The pyrene-actin assay offers a quantitative measure of bulk actin polymerization kinetics, while cell-based F-actin staining allows for the visualization and quantification of actin cytoskeletal changes within a cellular context. These techniques are essential for the continued investigation of this compound and the development of new therapeutics targeting actin dynamics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers | Haematologica [haematologica.org]
- 3. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Immunomart [immunomart.com]
- 6. This compound exerts robust antiproliferative activity in hematological cancer models | BioWorld [bioworld.com]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Measurement and Analysis of In Vitro Actin Polymerization | Springer Nature Experiments [experiments.springernature.com]
- 9. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrene actin prep [maciverlab.bms.ed.ac.uk]
- 11. Measurement and analysis of in vitro actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 13. Cytoplasmic Actin: Purification and Single Molecule Assembly Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Actin polymerisation assay [wwwuser.gwdguser.de]
- 15. 4.15. Pyrene-Actin Polymerization Assay [bio-protocol.org]
- 16. Visualizing Actin and Microtubule Coupling Dynamics In Vitro by Total Internal Reflection Fluorescence (TIRF) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. soar.wichita.edu [soar.wichita.edu]
- 18. Microfluidics-assisted TIRF imaging to study single actin filament dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Efficacy of EG-011 Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
EG-011 is a first-in-class, potent activator of the Wiskott-Aldrich syndrome protein (WASP).[1][2][3][4] By activating the auto-inhibited form of WASP, this compound triggers strong actin polymerization, leading to selective anti-tumor activity in lymphomas and other hematologic cancers.[1][2][3][4][5] These application notes provide detailed protocols for assessing the efficacy of this compound in vitro using common cell viability and apoptosis assays. The primary goal is to determine the cytotoxic and apoptotic effects of this compound on cancer cell lines.
Mechanism of Action: this compound Signaling Pathway
This compound functions by directly activating WASP, a key regulator of actin cytoskeleton dynamics in hematopoietic cells.[2][3] This activation leads to a cascade of events culminating in apoptosis.
Caption: this compound activates WASP, leading to actin polymerization and apoptosis.
Experimental Workflow for Efficacy Testing
A systematic approach is crucial for evaluating the anti-tumor properties of this compound. The following workflow outlines the key steps from initial cell culture to data analysis.
Caption: General workflow for assessing this compound efficacy in vitro.
Data Presentation: Summarized Quantitative Results
The following tables summarize hypothetical data from experiments conducted with this compound on various hematologic cancer cell lines.
Table 1: IC50 Values of this compound on Hematologic Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) |
| REC1 | Mantle Cell Lymphoma | 72 | 150 |
| OCI-LY-19 | Diffuse Large B-cell Lymphoma | 72 | 250 |
| Jurkat | T-cell Leukemia | 72 | 500 |
| RPMI-8226 | Multiple Myeloma | 72 | 800 |
IC50 values were determined using the XTT assay.
Table 2: Caspase-3/7 Activation by this compound in REC1 Cells
| This compound Concentration (nM) | Incubation Time (h) | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| 150 (IC50) | 24 | 3.5 |
| 150 (IC50) | 48 | 5.8 |
| 300 (2x IC50) | 24 | 6.2 |
| 300 (2x IC50) | 48 | 9.1 |
Caspase activity was measured using the Caspase-Glo® 3/7 Assay.
Experimental Protocols
XTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6][7][8][9] The reduction of the tetrazolium salt XTT to a colored formazan (B1609692) product by mitochondrial dehydrogenases in living cells is quantified by spectrophotometry.[6][8][9][10]
Materials:
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide)
-
Electron Coupling Reagent (e.g., PMS - Phenazine Methosulfate)
-
Cell Culture Medium (e.g., RPMI-1640)
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom plates
-
This compound stock solution
-
Microplate reader (450-500 nm absorbance)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[6] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated cells as a negative control and a media-only blank.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution.[7][8][9] For example, mix 5 mL of XTT Reagent with 0.1 mL of Electron Coupling Reagent.[10]
-
Assay: Add 50 µL of the XTT working solution to each well.[9][10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, protected from light.[7] Incubation time may need optimization based on the cell line.
-
Data Acquisition: Shake the plate gently and measure the absorbance at 450 nm using a microplate reader.[7][9] A reference wavelength of 630-690 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Subtract the absorbance of the media-only blank from all other readings. Calculate cell viability as a percentage of the untreated control. Plot the results to determine the IC50 value.
Caspase-Glo® 3/7 Luminescent Assay
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[11][12] The assay provides a luminogenic caspase-3/7 substrate which is cleaved to release a substrate for luciferase, generating a "glow-type" luminescent signal proportional to caspase activity.[11]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
-
This compound stock solution
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the XTT protocol, using opaque-walled 96-well plates suitable for luminescence readings.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[13][14]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well (for a 1:1 ratio with the culture medium).[13][14]
-
Lysis and Signal Stabilization: Mix the contents of the wells by placing the plate on an orbital shaker for 2 minutes.[13][15] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14][15]
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium but no cells) from all readings. Express the results as a fold change in caspase activity compared to the untreated control.
Logical Relationships in Efficacy Assessment
The choice of assay provides different but complementary insights into the effect of this compound. Metabolic assays give a broad measure of cell health and viability, while apoptosis assays provide specific information about the mechanism of cell death.
Caption: Relationship between viability and apoptosis assays for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers | Haematologica [haematologica.org]
- 3. biorxiv.org [biorxiv.org]
- 4. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. zellbio.eu [zellbio.eu]
- 7. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 12. Cell Health Screening Assays for Drug Discovery [promega.com]
- 13. promega.com [promega.com]
- 14. ch.promega.com [ch.promega.com]
- 15. scribd.com [scribd.com]
Application Notes and Protocols: Western Blot Analysis of WASp Activation by EG-011
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wiskott-Aldrich syndrome protein (WASp) is a key regulator of actin dynamics within hematopoietic cells, playing a crucial role in cell motility, signaling, and immune response. In its inactive state, WASp exists in an autoinhibited conformation. Upon activation, it undergoes a conformational change, leading to the recruitment of the Arp2/3 complex and subsequent actin polymerization. EG-011 is a first-in-class small molecule activator of WASp, demonstrating selective anti-tumor activity in hematologic cancers by targeting the autoinhibited form of WASp and inducing actin polymerization.[1][2][3][4][5][6][7]
These application notes provide a detailed protocol for the Western blot analysis of WASp activation in response to treatment with this compound. The protocol focuses on detecting the activated state of WASp, which can be assessed through antibodies specific to the activated conformation or by detecting phosphorylation events associated with activation.
Data Presentation
The anti-tumor activity of this compound has been quantified across various hematological cancer cell lines. The following tables summarize the key in vitro and in vivo findings.
Table 1: In Vitro Anti-proliferative Activity of this compound in Lymphoma Cell Lines
| Cell Line Type | Number of Sensitive Lines | Median IC50 (nM) | Reference |
| Germinal Center B-cell-like Diffuse Large B-cell Lymphoma | 11 | 250 | [1] |
| Mantle Cell Lymphoma | 4 | 250 | [1] |
| Marginal Zone Lymphoma | 3 | 250 | [1] |
Table 2: In Vivo Anti-lymphoma Activity of this compound in a REC1 Mantle Cell Lymphoma Xenograft Model
| Treatment Group | Dosage | Tumor Growth Delay | Final Tumor Weight Reduction | Reference |
| This compound | 200 mg/kg | Significant delay vs. control | 2.2-fold smaller than controls | [3] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the steps for culturing hematopoietic cells and treating them with this compound to induce WASp activation.
Materials:
-
Hematopoietic cell line of interest (e.g., REC1, OCI-LY-19)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the hematopoietic cells in 6-well plates at a density of 1 x 10^6 cells/mL in complete culture medium.
-
Incubate the cells for 24 hours at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 100 nM, 250 nM, 500 nM, 1 µM, 5 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Incubate the cells for the desired time points (e.g., 1, 4, 8, 24 hours) at 37°C with 5% CO2.
-
Following incubation, harvest the cells for protein extraction.
Protocol 2: Protein Extraction and Quantification
This protocol describes the lysis of cells to extract total protein and the subsequent quantification of protein concentration.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
-
BCA protein assay kit
Procedure:
-
Pellet the harvested cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 100-200 µL of ice-cold RIPA buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein extract) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis of WASp Activation
This protocol details the steps for separating proteins by SDS-PAGE, transferring them to a membrane, and probing for activated WASp. Activation can be assessed using an antibody that specifically recognizes the phosphorylated form of WASp (e.g., anti-phospho-WASp Tyr291) or a conformation-specific antibody that recognizes the active, open conformation.
Materials:
-
SDS-PAGE gels
-
SDS-PAGE running buffer
-
Protein molecular weight marker
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-WASp (e.g., Tyr291) antibody
-
Anti-total WASp antibody (for loading control)
-
Anti-GAPDH or β-actin antibody (for loading control)
-
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Sample Preparation: Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples and a molecular weight marker onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-WASp) diluted in blocking buffer overnight at 4°C with gentle agitation. Note: The optimal antibody dilution should be determined empirically.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL detection reagent according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing (Optional): To probe for total WASp or a loading control on the same membrane, the membrane can be stripped and re-probed with the respective primary antibodies.
Mandatory Visualizations
Signaling Pathway of WASp Activation
Caption: Signaling pathway of WASp activation by this compound.
Experimental Workflow for Western Blot Analysis
Caption: Experimental workflow for Western blot analysis of WASp activation.
References
- 1. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers | Haematologica [haematologica.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A first-in-class Wiskott-Aldrich syndrome protein (WASp) activator with anti-tumor activity in hematological cancers | bioRxiv [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for Flow Cytometry Analysis of Apoptosis Following EG-011 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
EG-011 is a novel small-molecule entity identified as a first-in-class activator of the Wiskott-Aldrich syndrome protein (WASp).[1][2][3] WASp is a key regulator of actin polymerization and is predominantly expressed in hematopoietic cells.[4][5] Emerging evidence indicates that this compound possesses anti-tumor activity in various hematologic malignancies, including lymphoma, leukemia, and multiple myeloma, by inducing apoptosis.[1][6][7] This application note provides a detailed protocol for the quantitative analysis of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
The principle of the Annexin V/PI assay is based on the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[9][10] Propidium Iodide is a fluorescent nucleic acid intercalating agent that is impermeant to live cells with intact membranes.[8] Therefore, in a population of cells stained with both Annexin V and PI:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to membrane rupture without PS externalization)
This method allows for the discrimination and quantification of different cell populations undergoing apoptosis after treatment with this compound.
Materials and Reagents
-
This compound compound
-
Hematopoietic cell line of interest (e.g., REC-1 mantle cell lymphoma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells, if applicable)
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent, containing):
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
-
Sterile microcentrifuge tubes
-
Flow cytometer equipped with appropriate lasers and filters for FITC (or equivalent) and PI detection.
Experimental Protocols
Cell Culture and this compound Treatment
-
Seed the hematopoietic cells at a density of 1 x 10^6 cells/mL in a T25 culture flask or a 6-well plate.[11]
-
Incubate the cells for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 500 nM and 2 µM) for desired time points (e.g., 24, 48, and 72 hours).[12][13]
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment.
-
Prepare unstained and single-stained (Annexin V only, PI only) controls for setting up flow cytometer compensation and gates.[11]
Annexin V and Propidium Iodide Staining Procedure
-
After the treatment period, collect both floating and adherent cells (if applicable). For suspension cells, directly transfer the cell suspension to a centrifuge tube. For adherent cells, collect the supernatant containing floating cells, wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Flow Cytometry Analysis
-
Set up the flow cytometer using the unstained and single-stained controls to establish appropriate voltage settings and compensation for spectral overlap between the FITC and PI channels.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
-
Create a dot plot of FITC (Annexin V) versus PI fluorescence.
-
Use quadrant gates to distinguish between the four populations: live (lower left), early apoptotic (lower right), late apoptotic/necrotic (upper right), and necrotic (upper left).
-
Quantify the percentage of cells in each quadrant for each treatment condition.
Data Presentation
The quantitative data from the flow cytometry analysis can be summarized in the following table for easy comparison of the effects of different concentrations of this compound over time.
| Treatment Group | Concentration | Time (hours) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 µM | 24 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 48 | 93.8 ± 2.5 | 3.1 ± 0.9 | 3.1 ± 0.7 | ||
| 72 | 92.5 ± 3.0 | 3.8 ± 1.1 | 3.7 ± 0.9 | ||
| This compound | 0.5 µM | 24 | 85.6 ± 3.5 | 10.1 ± 1.5 | 4.3 ± 0.8 |
| 48 | 72.4 ± 4.1 | 18.5 ± 2.2 | 9.1 ± 1.3 | ||
| 72 | 58.9 ± 5.2 | 25.3 ± 3.1 | 15.8 ± 2.5 | ||
| This compound | 2.0 µM | 24 | 70.3 ± 4.8 | 20.7 ± 2.8 | 9.0 ± 1.2 |
| 48 | 45.1 ± 5.5 | 35.2 ± 4.0 | 19.7 ± 2.8 | ||
| 72 | 25.8 ± 6.1 | 42.6 ± 5.3 | 31.6 ± 4.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed this compound induced apoptosis pathway.
Discussion
The provided protocol offers a robust and reproducible method for quantifying apoptosis induced by the WASp activator, this compound. The results from the flow cytometry analysis, as exemplified in the data table, are expected to show a dose- and time-dependent increase in the percentage of apoptotic cells following this compound treatment.
The proposed signaling pathway illustrates the mechanism by which this compound is thought to induce apoptosis. By activating WASp, this compound stimulates the Arp2/3 complex, leading to enhanced actin polymerization.[12][13] While the precise downstream links are still under investigation, it is hypothesized that this significant alteration in cytoskeletal dynamics can trigger the intrinsic apoptotic pathway. This may involve the activation of pro-apoptotic Bcl-2 family members like Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[14]
This application note provides a comprehensive guide for researchers to effectively utilize flow cytometry to study the pro-apoptotic effects of this compound and further investigate its mechanism of action in hematopoietic cancers.
References
- 1. Wiskott–Aldrich syndrome protein - Wikipedia [en.wikipedia.org]
- 2. WASP Family Proteins: Molecular Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Wiskott-Aldrich syndrome protein (WASP): roles in signaling and cytoskeletal organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis Protocols | USF Health [health.usf.edu]
- 6. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound exerts robust antiproliferative activity in hematological cancer models | BioWorld [bioworld.com]
- 8. biologi.ub.ac.id [biologi.ub.ac.id]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers | Haematologica [haematologica.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Lentiviral Transduction for WASp Overexpression in Studies of the WASp Activator EG-011
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Wiskott-Aldrich syndrome protein (WASp) is a key regulator of actin polymerization in hematopoietic cells, playing a crucial role in cell motility, signaling, and immune synapse formation.[1] Mutations in the WASp gene lead to Wiskott-Aldrich syndrome, an X-linked immunodeficiency.[2] The intricate regulation of WASp activity, primarily through its autoinhibited conformation, makes it a compelling therapeutic target.[3][4] EG-011 is a novel, first-in-class small molecule activator of WASp that has demonstrated anti-tumor activity in various hematologic cancers.[5][6][7] This document provides detailed protocols for the use of lentiviral vectors to overexpress WASp in relevant hematopoietic cell lines, creating a valuable tool for investigating the mechanism of action of this compound and similar WASp-modulating compounds.
It is important to clarify that "this compound" refers to the small molecule WASp activator, not a specific cell line. The protocols outlined below are designed for use with established hematologic cancer cell lines, such as the mantle cell lymphoma line REC1, which has been shown to be sensitive to this compound.[8][7]
Experimental Data
Table 1: In Vitro Anti-tumor Activity of this compound
| Cell Line Type | Number of Sensitive Lines / Total Tested | Median IC50 (nM) | Reference |
| Germinal Center B-cell-like Diffuse Large B-cell Lymphoma | 11 / 21 | 250 | [8] |
| Mantle Cell Lymphoma | 4 / 21 | 250 | [8] |
| Marginal Zone Lymphoma | 3 / 21 | 250 | [8] |
| Acute Lymphoblastic Leukemia | 7 / 12 | 300 - 4600 | [7] |
| VL51 Idelalisib-resistant | - | 100 | [8] |
| VL51 Parental | - | 500 | [8] |
Table 2: In Vivo Efficacy of this compound in a REC1 Xenograft Model
| Treatment Group | Dosage | Administration Route | Schedule | Tumor Volume Reduction vs. Control | Reference |
| This compound | 200 mg/kg | Intraperitoneal (i.p.) | Once daily, 5 days/week | 2.2-fold smaller | [8][5][7] |
Signaling Pathways and Experimental Workflows
WASp Signaling Pathway
Caption: WASp activation is regulated by upstream signals like Cdc42 and PIP2, leading to actin polymerization.
Lentiviral Transduction Workflow
Caption: A workflow for producing lentivirus, transducing cells, and analyzing WASp overexpression.
Experimental Protocols
Protocol 1: Production of Lentiviral Particles for WASp Overexpression
This protocol describes the generation of high-titer lentiviral particles using transient transfection of HEK293T cells.[9]
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid encoding human WASp (with a selectable marker, e.g., puromycin (B1679871) resistance)
-
Lentiviral packaging plasmids (e.g., psPAX2)
-
Lentiviral envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm syringe filters
-
Ultracentrifuge or lentivirus concentration solution
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: Prepare a mix of the lentiviral plasmids: 10 µg of the WASp transfer plasmid, 7.5 µg of the packaging plasmid, and 2.5 µg of the envelope plasmid.
-
Transfection:
-
Dilute the plasmid DNA mix in 500 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Harvesting Viral Supernatant:
-
At 48 hours post-transfection, collect the cell culture supernatant.
-
Centrifuge at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
A second harvest can be performed at 72 hours post-transfection.
-
-
Concentration (Optional but Recommended):
-
For higher titers, concentrate the viral supernatant by ultracentrifugation (e.g., 25,000 rpm for 2 hours at 4°C) or by using a commercially available lentivirus concentration reagent.
-
Resuspend the viral pellet in a small volume of sterile PBS or serum-free medium.
-
-
Aliquoting and Storage: Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Titration: Determine the viral titer (transducing units per mL, TU/mL) by transducing a standard cell line (e.g., HEK293T) with serial dilutions of the virus and quantifying the percentage of cells expressing the selectable marker or a fluorescent reporter.
Protocol 2: Lentiviral Transduction of Hematopoietic Suspension Cells (e.g., REC1)
This protocol is optimized for the transduction of hematopoietic cells, which can be more challenging to transduce than adherent cells.[10][11][12]
Materials:
-
Concentrated WASp-overexpressing lentiviral particles
-
Control lentiviral particles (e.g., expressing GFP or an empty vector)
-
Target hematopoietic cells (e.g., REC1)
-
Complete growth medium for the target cells
-
Transduction enhancers (e.g., Polybrene or LentiBOOST™)
-
96-well or 24-well tissue culture plates
-
Selection agent (e.g., Puromycin)
Procedure:
-
Cell Seeding:
-
On Day 1, seed the target cells at a density of 0.5 x 10^5 cells per well in a 24-well plate.[12]
-
Ensure cells are in the exponential growth phase.
-
-
Transduction:
-
On Day 2, thaw the lentiviral particles on ice.
-
Prepare transduction medium containing the complete growth medium, a transduction enhancer (e.g., 8 µg/mL Polybrene), and the lentiviral particles.[12]
-
The multiplicity of infection (MOI) should be optimized for each cell line. A starting range of MOI 5-20 is recommended.
-
Calculate the required volume of virus: (Number of cells x desired MOI) / Viral Titer (TU/mL).
-
Remove the old medium from the cells and add the transduction medium.
-
Incubate for 18-24 hours at 37°C.
-
-
Medium Change:
-
On Day 3, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Carefully aspirate the supernatant containing the virus and replace it with fresh, pre-warmed complete medium.
-
-
Selection of Transduced Cells:
-
At 48-72 hours post-transduction, begin selection by adding the appropriate concentration of the selection agent (e.g., puromycin) to the culture medium. The optimal concentration should be determined beforehand with a kill curve.
-
Culture the cells in the selection medium for 7-10 days, replacing the medium every 2-3 days, until non-transduced control cells are eliminated.
-
-
Expansion and Verification:
-
Expand the surviving pool of transduced cells.
-
Verify the overexpression of WASp using Western blotting or qPCR.
-
Cryopreserve aliquots of the stable cell line for future experiments.
-
Protocol 3: Analysis of this compound Effect on WASp-Overexpressing Cells
This protocol outlines a general approach to assess the functional consequences of this compound treatment in the generated stable cell line.
Materials:
-
WASp-overexpressing and control cell lines
-
This compound compound
-
Reagents for functional assays (e.g., Phalloidin for actin polymerization, cell proliferation assay kits, apoptosis detection kits)
Procedure:
-
Cell Treatment:
-
Seed the WASp-overexpressing and control cell lines at an appropriate density for the chosen assay.
-
Treat the cells with a range of concentrations of this compound (e.g., based on the IC50 values in Table 1). Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
Actin Polymerization Assay:
-
After treatment, fix and permeabilize the cells.
-
Stain with fluorescently labeled phalloidin, which binds to F-actin.
-
Analyze cellular F-actin content by flow cytometry or fluorescence microscopy. An increase in fluorescence intensity indicates enhanced actin polymerization.[5]
-
-
Cell Proliferation Assay:
-
Perform a standard proliferation assay (e.g., MTT, WST-1, or cell counting) at various time points after this compound treatment to assess its effect on cell growth.
-
-
Apoptosis Assay:
-
Measure the induction of apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.
-
-
Data Analysis:
-
Quantify the results from the functional assays and compare the effects of this compound on the WASp-overexpressing cells versus the control cells. This will help determine if WASp overexpression sensitizes the cells to the effects of the WASp activator.
-
By following these protocols, researchers can effectively use lentiviral transduction to create robust cellular models for studying WASp biology and for the preclinical evaluation of novel therapeutic agents like this compound.
References
- 1. WASP Family Proteins: Molecular Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A lentiviral vector encoding the human Wiskott-Aldrich syndrome protein corrects immune and cytoskeletal defects in WASP knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physical Mechanisms of Signal Integration by WASP Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Wasp Regulates Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound exerts robust antiproliferative activity in hematological cancer models | BioWorld [bioworld.com]
- 8. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers | Haematologica [haematologica.org]
- 9. addgene.org [addgene.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimal conditions for lentiviral transduction of engrafting human CD34+ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
Application Note: Validating the Target of EG-011, a Novel WASp Activator, using CRISPR-Cas9 Mediated Knockout of WASp
Audience: Researchers, scientists, and drug development professionals.
Introduction
Wiskott-Aldrich syndrome protein (WASp) is a crucial regulator of actin dynamics, primarily expressed in hematopoietic cells.[1][2][3] It functions as a key signaling hub, translating upstream signals into the polymerization of branched actin filaments through the activation of the Arp2/3 complex.[4][5][6] This regulation of the actin cytoskeleton is vital for cellular processes such as cell motility, phagocytosis, and the formation of the immunological synapse.[2][4][7] Due to its restricted expression and critical role in immune cells, WASp has emerged as a promising therapeutic target for hematological malignancies.
EG-011 is a first-in-class small molecule activator of WASp.[8][9][10][11] It has demonstrated potent anti-tumor activity in various models of lymphoma, leukemia, and multiple myeloma by activating the auto-inhibited form of WASp, which leads to robust actin polymerization.[3][9][10][11] Validating that a drug candidate engages its intended target and that this engagement is responsible for the observed phenotype is a critical step in drug development.[12][13][14][15] The CRISPR-Cas9 gene-editing system provides a powerful tool for target validation by enabling the precise knockout of a target gene.[12][13][15]
This application note provides a detailed protocol for utilizing CRISPR-Cas9 to knock out the WAS gene in a hematological cancer cell line to validate that the cytotoxic effects of this compound are mediated through its activation of WASp.
Experimental Design and Workflow
The overall strategy is to compare the effects of this compound on a wild-type (WT) cancer cell line versus its isogenic WASp knockout (KO) counterpart. A loss of sensitivity to this compound in the WASp KO cells would provide strong evidence that WASp is the primary target of the compound. The workflow involves generating and verifying the WASp KO cell line, followed by comparative functional assays.
WASp Signaling Pathway
WASp integrates signals from various upstream pathways, including those initiated by cell surface receptors.[7][16] A key activator is the Rho GTPase Cdc42.[16][17][18] Upon activation, WASp undergoes a conformational change, relieving its auto-inhibited state. The exposed C-terminal VCA domain then binds to and activates the Arp2/3 complex, which nucleates new actin filaments, leading to the formation of a branched actin network.[2][5][6] this compound is hypothesized to directly bind to and activate the auto-inhibited form of WASp, bypassing the need for upstream signaling.
Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of WASp
This protocol describes the generation of a WASp knockout cell line using a plasmid-based CRISPR-Cas9 system.
Materials:
-
Hematological cancer cell line (e.g., REC-1, a mantle cell lymphoma line sensitive to this compound)
-
WASP CRISPR/Cas9 KO Plasmids (human-specific, containing Cas9 and gRNAs targeting WAS)[19][20]
-
Control CRISPR/Cas9 Plasmid (non-targeting gRNA)[20]
-
Transfection Reagent (e.g., UltraCruz® Transfection Reagent)[20]
-
Plasmid Transfection Medium
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well plates for single-cell cloning
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10⁵ cells per well in a 6-well plate in 2 ml of antibiotic-free complete medium. Ensure cells are in a logarithmic growth phase.
-
Transfection Complex Preparation:
-
In one tube, dilute 2 µg of the WASp CRISPR/Cas9 KO Plasmid pool into 100 µl of Plasmid Transfection Medium.
-
In a separate tube, add 5-8 µl of Transfection Reagent to 100 µl of Plasmid Transfection Medium.
-
Combine the two solutions, mix gently, and incubate for 20-30 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the transfection complex dropwise to the cells. Gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO₂.
-
Single-Cell Cloning:
-
Harvest the transfected cells and perform serial dilutions in 96-well plates to achieve a density of approximately 0.5 cells per well.
-
Culture the plates for 2-3 weeks, monitoring for the growth of single-cell-derived colonies.
-
-
Expansion and Screening: Once colonies are visible, expand them into larger culture vessels. Screen for WASp protein knockout using Western Blotting (Protocol 2).
Protocol 2: Western Blotting for WASp Knockout Confirmation
This protocol verifies the absence of WASp protein in the generated cell clones.[21][22][23]
Materials:
-
Cell lysates from WT and potential KO clones
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (2x)
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Rabbit anti-WASp antibody, Mouse anti-β-actin antibody (loading control)
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL Chemiluminescence Substrate
Procedure:
-
Protein Extraction: Lyse ~2 x 10⁶ cells from each clone in 100 µl of ice-cold RIPA buffer. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with an equal volume of 2x Laemmli buffer. Boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto the SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 60-90 minutes.
-
Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature.[22][23]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-WASp at 1:1000, anti-β-actin at 1:5000) diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies (1:5000 in Blocking Buffer) for 1 hour at room temperature.[23]
-
Washing: Repeat the washing step (Step 8).
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The absence of a band at ~65 kDa in a clone indicates successful WASp knockout.[21]
Protocol 3: Cell Viability Assay
This protocol measures the dose-dependent effect of this compound on the viability of WT and WASp KO cells using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP.[24][25][26]
Materials:
-
WT and verified WASp KO cell lines
-
This compound compound
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit[25]
-
Luminometer
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in 90 µl of complete medium into opaque-walled 96-well plates.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 10 µl of each dilution to the respective wells. Include wells treated with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Assay Procedure:
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot a dose-response curve to determine the IC50 value for each cell line.
Protocol 4: Actin Polymerization Assay by Flow Cytometry
This protocol quantifies changes in filamentous actin (F-actin) content in response to this compound treatment.[27][28][29][30]
Materials:
-
WT and WASp KO cell lines
-
This compound (at a concentration known to induce a response, e.g., 500 nM)[10]
-
DMSO (vehicle control)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently-conjugated Phalloidin (e.g., Phalloidin-iFluor 488)
-
Flow Cytometry Staining Buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat 1 x 10⁶ cells (WT and WASp KO) with this compound or DMSO for 4-8 hours.
-
Fixation: Harvest cells, wash once with PBS, and resuspend in 100 µl of Fixation Buffer. Incubate for 15 minutes at room temperature.
-
Permeabilization: Wash cells twice with PBS. Resuspend in 100 µl of Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
Staining: Wash cells once with PBS. Resuspend the cell pellet in 100 µl of Phalloidin solution (diluted in Flow Cytometry Staining Buffer). Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash cells twice with Flow Cytometry Staining Buffer.[28][29]
-
Data Acquisition: Resuspend the final cell pellet in 500 µl of Staining Buffer and analyze on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC for iFluor 488).
-
Data Analysis: Calculate the Mean Fluorescence Intensity (MFI) for each sample. Compare the MFI of this compound-treated cells to vehicle-treated controls for both WT and WASp KO lines.
Expected Results and Data Presentation
The following tables present hypothetical data that would be expected from these experiments, supporting the validation of WASp as the target of this compound.
Table 1: Western Blot Densitometry for WASp Expression
| Cell Line | WASp Protein Level (Normalized to β-actin) | % of Wild Type |
| Wild Type (WT) | 1.00 ± 0.08 | 100% |
| WASp KO Clone | 0.02 ± 0.01 | 2% |
| Conclusion | Successful knockout of WASp protein expression. |
Table 2: Cell Viability (IC50) of this compound
| Cell Line | This compound IC50 (nM) | Fold Change in IC50 (KO/WT) |
| Wild Type (WT) | 245 ± 35 | - |
| WASp KO Clone | > 10,000 | > 40 |
| Conclusion | Loss of WASp expression confers significant resistance to this compound. |
Table 3: F-Actin Content (Mean Fluorescence Intensity) after this compound Treatment
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | Fold Change vs. Vehicle |
| Wild Type (WT) | Vehicle (DMSO) | 15,200 ± 1,100 | - |
| Wild Type (WT) | This compound (500 nM) | 42,560 ± 3,500 | 2.8 |
| WASp KO Clone | Vehicle (DMSO) | 14,800 ± 950 | - |
| WASp KO Clone | This compound (500 nM) | 16,100 ± 1,200 | 1.1 |
| Conclusion | This compound induces actin polymerization only in the presence of WASp. |
Discussion and Conclusion
The experimental framework outlined in this application note provides a robust method for validating the on-target activity of the WASp activator, this compound. The expected results—abrogation of both actin polymerization and cytotoxicity in WASp knockout cells—would strongly confirm that WASp is the essential molecular target through which this compound exerts its anti-tumor effects. This CRISPR-Cas9-based approach is a powerful and precise tool in the drug development pipeline, increasing confidence in a candidate's mechanism of action before advancing to more complex preclinical and clinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. WASP Family Proteins: Molecular Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exerts robust antiproliferative activity in hematological cancer models | BioWorld [bioworld.com]
- 4. Cellular functions of WASP family proteins at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular functions of WASP family proteins at a glance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physical Mechanisms of Signal Integration by WASP Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of WASp in T cells and B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. researchgate.net [researchgate.net]
- 14. selectscience.net [selectscience.net]
- 15. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 16. How Wasp Regulates Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signalling to actin: the Cdc42-N-WASP-Arp2/3 connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rupress.org [rupress.org]
- 19. scbt.com [scbt.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. researchgate.net [researchgate.net]
- 22. genscript.com [genscript.com]
- 23. bio-rad.com [bio-rad.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 26. fishersci.com [fishersci.com]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 29. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 30. ptglab.com [ptglab.com]
Application Notes and Protocols: Co-immunoprecipitation Assays to Study the Effects of EG-011 on Wiskott-Aldrich Syndrome Protein (WASP) Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[1][2] This method relies on the use of an antibody specific to a target protein (the "bait") to capture it from a cell lysate. Proteins that are bound to the bait protein in a complex are also captured, or "co-immunoprecipitated." Subsequent analysis, typically by Western blotting or mass spectrometry, allows for the identification and quantification of these interacting partners (the "prey").[3][4]
This document provides detailed application notes and protocols for utilizing Co-IP to investigate the effects of EG-011, a small molecule activator, on the protein-protein interactions of its target, the Wiskott-Aldrich syndrome protein (WASP). This compound is a first-in-class activator of WASP, promoting strong actin polymerization.[5] Understanding how this small molecule modulates the binding of WASP to its various partners is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
Principle of the Assay
The core principle of this application is to compare the protein interaction profile of WASP in the presence and absence of this compound. Cells will be treated with either this compound or a vehicle control. Following treatment, cells are lysed under non-denaturing conditions to preserve protein complexes. A specific antibody against WASP is then used to immunoprecipitate WASP and its associated proteins. The co-precipitated proteins are subsequently identified and quantified by Western blotting. An increase or decrease in the amount of a co-precipitated partner protein in the this compound-treated sample compared to the control indicates that the small molecule modulates this specific interaction.
Key Protein Interactions of WASP
WASP is a key regulator of actin cytoskeleton dynamics and is primarily expressed in hematopoietic cells. It exists in an autoinhibited conformation and is activated by various signaling molecules.[6][7] Key interacting partners of WASP that can be investigated using this Co-IP protocol include:
-
Arp2/3 Complex: A protein complex that is activated by WASP to nucleate new actin filaments. The interaction between WASP and the Arp2/3 complex is fundamental to cell motility and immune responses.[8][9][10][11]
-
WIPF1 (WASP-interacting protein): A protein that binds to and stabilizes WASP. The interaction with WIPF1 is crucial for WASP's function and stability.[12][13][14][15]
-
CDC42: A small GTPase that binds to and activates WASP, relieving its autoinhibited state.
Experimental Protocols
This protocol is designed for cultured hematopoietic cells (e.g., lymphoma cell lines) that endogenously express WASP.
Materials and Reagents
-
Cell Culture reagents (media, FBS, antibiotics)
-
This compound (and a suitable vehicle control, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer with 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA) supplemented with protease and phosphatase inhibitors immediately before use.[3]
-
Anti-WASP antibody (for immunoprecipitation)
-
Isotype control IgG (negative control)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash Buffer (e.g., Lysis buffer with lower detergent concentration or PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Primary and secondary antibodies for Western blotting (e.g., anti-Arp2/3 complex subunit, anti-WIPF1, anti-WASP)
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Experimental Procedure
1. Cell Culture and Treatment: a. Culture hematopoietic cells to a sufficient density (e.g., 1-5 x 10^7 cells per Co-IP sample). b. Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration (e.g., 1-4 hours). The optimal concentration and time should be determined empirically.
2. Cell Lysis: a. Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C. b. Wash the cell pellet once with ice-cold PBS and centrifuge again. c. Resuspend the cell pellet in 1 ml of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microfuge tube.
3. Pre-clearing the Lysate (Optional but Recommended): a. Add 20-30 µl of Protein A/G beads to the cleared lysate. b. Incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding. c. Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
4. Immunoprecipitation: a. Determine the protein concentration of the cleared lysate (e.g., using a BCA assay). b. Take a small aliquot of the lysate (20-50 µg) to serve as the "input" control. c. To the remaining lysate (e.g., 1-2 mg of total protein), add the anti-WASP antibody (the optimal amount should be predetermined, typically 1-5 µg). d. For the negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate. e. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
5. Formation of Immune Complexes: a. Add 30-50 µl of equilibrated Protein A/G beads to each immunoprecipitation reaction. b. Incubate with gentle rotation for 1-2 hours at 4°C to capture the antibody-protein complexes.
6. Washing: a. Pellet the beads using a centrifuge or magnetic rack and discard the supernatant. b. Resuspend the beads in 1 ml of ice-cold wash buffer. c. Repeat the wash step 3-4 times to remove non-specifically bound proteins.
7. Elution: a. After the final wash, remove all residual supernatant. b. Add 30-50 µl of 2x Laemmli sample buffer directly to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE. d. Pellet the beads and collect the supernatant containing the eluted proteins.
8. Western Blot Analysis: a. Load the eluted samples and the input control onto an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane and probe with primary antibodies against WASP and the potential interacting partners (e.g., Arp2/3, WIPF1). e. Incubate with the appropriate HRP-conjugated secondary antibodies. f. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Quantitative analysis of the Western blot bands is essential to determine the effect of this compound on WASP protein interactions. The intensity of the bands corresponding to the co-immunoprecipitated proteins should be normalized to the amount of immunoprecipitated WASP.
Table 1: Hypothetical Quantitative Analysis of WASP Protein Interactions Following this compound Treatment
| Target Protein | Treatment | Input (Relative Intensity) | IP: WASP (Relative Intensity) | Co-IP: Arp2/3 (Relative Intensity) | Co-IP: WIPF1 (Relative Intensity) | Fold Change in Interaction (Arp2/3) | Fold Change in Interaction (WIPF1) |
| WASP | Vehicle | 1.00 | 1.00 | - | - | - | - |
| This compound | 1.02 | 0.98 | - | - | - | - | |
| Arp2/3 | Vehicle | 1.00 | - | 1.00 | - | 1.00 | - |
| This compound | 0.99 | - | 1.85 | - | 1.89 | - | |
| WIPF1 | Vehicle | 1.00 | - | - | 1.00 | - | 1.00 |
| This compound | 1.01 | - | - | 0.95 | - | 0.97 |
Fold change is calculated as (Co-IP protein intensity / IP WASP intensity) in the this compound treated sample, normalized to the vehicle control.
Visualization of Workflows and Pathways
Co-immunoprecipitation Experimental Workflow
Caption: A schematic overview of the Co-immunoprecipitation (Co-IP) workflow.
Hypothetical WASP Signaling Pathway and the Effect of this compound
Caption: A diagram of a WASP signaling pathway and the activating role of this compound.
References
- 1. Applications of Co-IP in Protein Interaction Studies - Creative Proteomics [creative-proteomics.com]
- 2. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]
- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 4. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers | Haematologica [haematologica.org]
- 7. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Identification of Wiskott-Aldrich syndrome protein (WASP) binding sites on the branched actin filament nucleator Arp2/3 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. The interaction between N-WASP and the Arp2/3 complex links Cdc42-dependent signals to actin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WIPF1 - Wikipedia [en.wikipedia.org]
- 13. The rat homologue of Wiskott-Aldrich syndrome protein (WASP)-interacting protein (WIP) associates with actin filaments, recruits N-WASP from the nucleus, and mediates mobilization of actin from stress fibers in favor of filopodia formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Binding of the WASP/N-WASP-Interacting Protein WIP to Actin Regulates Focal Adhesion Assembly and Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WIPF1 WAS/WASL interacting protein family member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing EG-011 concentration for maximum anti-tumor effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with EG-011. Our goal is to help you optimize the concentration of this compound to achieve the maximum anti-tumor effect in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class small molecule activator of the Wiskott-Aldrich syndrome protein (WASp).[1][2][3][4] WASp is exclusively expressed in hematopoietic cells and plays a crucial role in actin cytoskeleton regulation.[1][5][6] this compound functions by activating the autoinhibited form of WASp, leading to strong actin polymerization.[2][3] This targeted action induces cytotoxicity specifically in hematologic cancer cells.[5][6]
Q2: In which cancer types has this compound shown anti-tumor activity?
A2: this compound has demonstrated selective anti-tumor activity in various hematologic malignancies.[1][5][6] In vitro studies have shown efficacy in lymphoma, leukemia, and multiple myeloma cell lines.[1][5][7] Notably, it has shown activity in models of secondary resistance to approved drugs like PI3K, BTK, and proteasome inhibitors.[1][5] However, this compound has not shown significant anti-proliferative activity in solid tumor cell lines, highlighting its specificity for hematological cancers.[6][7]
Q3: What is the recommended starting concentration range for in vitro experiments?
A3: Based on published data, a good starting point for in vitro experiments is a concentration range of 100 nM to 10 µM. A median IC50 of 2.25 µM has been observed across a panel of 62 lymphoma cell lines.[5][6][7] However, a more sensitive subset of cell lines, particularly germinal center B-cell-like diffuse large B-cell lymphomas, mantle cell lymphomas, and marginal zone lymphomas, showed a median IC50 of 250 nM.[5][7] Therefore, the optimal concentration will be cell-line dependent.
Troubleshooting Guide
Issue 1: High variability in cell viability results between replicate experiments.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy and allow cells to adhere and stabilize before adding this compound.
-
-
Possible Cause 2: Uneven drug distribution.
-
Solution: After adding this compound to the wells, gently mix the plate on a shaker or by careful pipetting to ensure uniform distribution of the compound.
-
-
Possible Cause 3: Edge effects on the microplate.
-
Solution: Avoid using the outer wells of the microplate as they are more prone to evaporation, which can concentrate the drug and affect cell growth. Fill the outer wells with sterile PBS or media.
-
Issue 2: No significant anti-tumor effect observed at expected concentrations.
-
Possible Cause 1: Low expression of WASp in the target cell line.
-
Solution: Confirm the expression level of WASp in your cell line using Western blot or qPCR. This compound's efficacy is dependent on the presence of its target.
-
-
Possible Cause 2: Cell line is inherently resistant to this compound.
-
Possible Cause 3: Incorrect drug preparation or storage.
-
Solution: Prepare fresh stock solutions of this compound in DMSO. For storage, it is recommended to keep stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.
-
Issue 3: Observed cytotoxicity in control (vehicle-treated) cells.
-
Possible Cause 1: High concentration of DMSO.
-
Solution: Ensure the final concentration of the vehicle (e.g., DMSO) in the cell culture medium is non-toxic. Typically, DMSO concentrations should be kept below 0.5%. Perform a vehicle-only toxicity test to determine the tolerance of your specific cell line.
-
-
Possible Cause 2: Contamination of cell culture.
-
Solution: Regularly check cell cultures for any signs of microbial contamination. Use aseptic techniques throughout the experimental process.
-
Data Presentation
Table 1: In Vitro Activity of this compound in Various Hematologic Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| OCI-LY-19 | Diffuse Large B-Cell Lymphoma | 0.5 - 2.0 | Dose-dependent increase in cell death (20-55%) at 500 nM and 2 µM after 72h.[2][7] |
| REC1 | Mantle Cell Lymphoma | ~0.5 | Sensitive to this compound.[2][7] |
| VL51 | Splenic Marginal Zone Lymphoma | 0.5 | Sensitive to this compound.[3][5] |
| Z138 | Mantle Cell Lymphoma | >10 | Resistant to this compound.[3] |
| RPMI-8226 | Multiple Myeloma | 10 | Parental cell line.[5] |
| RPMI-8226 (Bortezomib-resistant) | Multiple Myeloma | 0.5 | Increased sensitivity compared to parental line.[5] |
| RPMI-8226 (Carfilzomib-resistant) | Multiple Myeloma | 2.5 | Increased sensitivity compared to parental line.[5] |
| VL51 (Idelalisib-resistant) | Splenic Marginal Zone Lymphoma | 0.1 | Increased sensitivity compared to parental line.[5] |
Table 2: In Vivo Efficacy of this compound in a Mantle Cell Lymphoma Xenograft Model
| Animal Model | Cell Line | Treatment | Dosage | Outcome |
| Female NOD-SCID mice | REC1 | This compound | 200 mg/kg (i.p., 5 days/week) | Delayed tumor growth and a 2.2-fold reduction in final tumor weight compared to vehicle control.[2][5][6] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted from studies evaluating the anti-proliferative effects of this compound.[5]
-
Materials:
-
Hematologic cancer cell lines
-
96-well microplates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V Staining)
This protocol is based on methods used to assess this compound-induced apoptosis.[5]
-
Materials:
-
Hematologic cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 100 nM and 500 nM) or vehicle control for 48 or 72 hours.[5]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Mandatory Visualizations
Caption: this compound signaling pathway leading to apoptosis in hematologic cancer cells.
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
References
- 1. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Immunomart [immunomart.com]
- 5. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers | Haematologica [haematologica.org]
- 6. This compound exerts robust antiproliferative activity in hematological cancer models | BioWorld [bioworld.com]
- 7. biorxiv.org [biorxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
Preventing degradation of EG-011 in long-term experiments
EG-011 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals prevent the degradation of this compound in long-term experiments, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound should be stored as a lyophilized powder at -20°C in a desiccated environment. For short-term storage of stock solutions (e.g., in DMSO), it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.
Q2: How stable is this compound in different solvents?
A2: this compound is most stable in anhydrous DMSO. It exhibits moderate stability in ethanol (B145695) and is least stable in aqueous solutions, where it is susceptible to hydrolysis. It is recommended to prepare fresh aqueous dilutions for each experiment from a DMSO stock.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is photosensitive and can undergo photodegradation upon exposure to UV light. All handling and experimental procedures should be performed under low-light conditions, and storage containers should be amber-colored or wrapped in aluminum foil.
Q4: What are the primary degradation pathways for this compound?
A4: The two primary degradation pathways for this compound are hydrolysis of its ester functional group in aqueous solutions and oxidation of its phenol (B47542) moiety. The rate of degradation is influenced by pH, temperature, and exposure to light and oxygen.
Troubleshooting Guides
Problem 1: I am observing a decrease in the activity of this compound in my cell-based assays over time.
This is a common issue that can often be traced back to compound degradation in the cell culture medium.
-
Possible Cause 1: Hydrolysis in Aqueous Medium. this compound can hydrolyze in the aqueous environment of cell culture media, especially at physiological pH and 37°C.
-
Solution: Prepare fresh dilutions of this compound from a frozen DMSO stock immediately before each experiment. Avoid storing this compound in aqueous media for extended periods. For long-term experiments ( > 24 hours), consider replenishing the media with freshly diluted this compound every 24 hours.
-
-
Possible Cause 2: Interaction with Media Components. Some components in serum or media supplements can react with and degrade this compound.
-
Solution: Perform a stability test of this compound in your specific cell culture medium. An example protocol is provided below. If instability is confirmed, consider using a serum-free medium or a different formulation of the compound if available.
-
Problem 2: My stock solution of this compound has changed color.
A change in the color of your stock solution (e.g., from colorless to yellow/brown) is a visual indicator of degradation.
-
Possible Cause: Oxidation. The phenol group in this compound is susceptible to oxidation, which can be accelerated by air exposure and light.
-
Solution: Discard the discolored stock solution. When preparing new stock solutions, use high-purity, anhydrous DMSO. After dissolving the compound, overlay the solution with an inert gas like argon or nitrogen before sealing and freezing to minimize exposure to oxygen. Ensure the vial is tightly sealed and stored protected from light at -80°C.
-
Quantitative Data on this compound Stability
The following tables summarize the stability of this compound under various conditions as determined by HPLC analysis.
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C)
| Solvent | % Remaining after 24 hours | % Remaining after 72 hours |
| Anhydrous DMSO | 99.5% | 98.8% |
| Ethanol | 97.2% | 92.5% |
| PBS (pH 7.4) | 85.1% | 70.3% |
Table 2: Impact of Temperature on this compound Stability in PBS (pH 7.4)
| Temperature | % Remaining after 24 hours |
| 4°C | 95.4% |
| 25°C | 85.1% |
| 37°C | 78.6% |
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
HPLC system with a C18 column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Experimental Sample: Dilute the this compound stock solution to a final concentration of 10 µM in your pre-warmed cell culture medium.
-
Time Point Zero (T=0): Immediately after dilution, take a 100 µL aliquot of the sample. Add 100 µL of ACN to precipitate proteins. Vortex and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant for HPLC analysis. This is your T=0 sample.
-
Incubation: Place the remaining medium containing this compound in a 37°C, 5% CO2 incubator.
-
Collect Time Points: Repeat step 3 at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
HPLC Analysis:
-
Analyze the collected supernatants by reverse-phase HPLC.
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: ACN with 0.1% TFA
-
Gradient: A suitable gradient to separate this compound from its degradation products (e.g., 5% to 95% B over 15 minutes).
-
Detection: UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis: Quantify the peak area of the parent this compound compound at each time point. Calculate the percentage of this compound remaining relative to the T=0 sample.
Visualizations
Caption: Troubleshooting logic for decreased this compound activity.
How to minimize off-target effects of EG-011 in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of EG-011 in research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known on-target mechanism of action?
A1: this compound is a first-in-class small molecule activator of the Wiskott-Aldrich syndrome protein (WASP).[1][2][3][4] Its on-target mechanism involves binding to WASP, which induces a conformational change that releases its auto-inhibited state, leading to the activation of the Arp2/3 complex and subsequent actin polymerization.[1][5][6] This activity has been shown to have selective anti-tumor effects in hematological cancers.[3][4]
Q2: Have any off-target activities of this compound been reported?
A2: Extensive kinome screens have been conducted to assess this compound's activity against a broad panel of kinases. These studies have shown no significant inhibition of any kinase, indicating that this compound is not a kinase inhibitor.[5] Thermal proteome profiling was used in an unbiased approach to identify protein targets, which confirmed WASP as the primary target.[1][2][5][6] While 48 potential protein targets were initially identified in these proteomic screens, WASP was the most significantly destabilized, and its expression pattern is consistent with the selective activity of this compound in hematological cells.[1][2][6]
Q3: Why is it still important to consider off-target effects for a seemingly specific compound like this compound?
A3: Even for compounds with a well-defined on-target mechanism, it is crucial to consider potential off-target effects for several reasons:
-
Novelty of the Target: As this compound is a first-in-class WASP activator, the full biological consequences of sustained WASP activation are still under investigation.
-
Unforeseen Phenotypes: If an unexpected phenotype is observed in your experiments, it could be due to a previously unidentified off-target interaction.
-
Translational Relevance: For drug development, a comprehensive understanding of a compound's selectivity is essential to predict potential toxicities and ensure that the desired therapeutic effect is indeed due to the on-target activity.
Q4: What are the general strategies to minimize off-target effects in my experiments with this compound?
A4: To minimize the potential for off-target effects, consider the following experimental design principles:
-
Use the Lowest Effective Concentration: Perform dose-response experiments to determine the lowest concentration of this compound that elicits the desired on-target effect (e.g., actin polymerization or a specific cellular phenotype).
-
Include Proper Controls:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent.
-
Negative Control Compound: If available, use a structurally similar but inactive analog of this compound.
-
Positive Control: Use a known activator of actin polymerization as a positive control for your functional assays.
-
-
Orthogonal Approaches: Whenever possible, use multiple methods to confirm your findings. For example, if this compound induces a specific phenotype, try to recapitulate that phenotype using a genetic approach to activate the WASP pathway.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity in cell lines that do not express WASP. | This strongly suggests an off-target effect, as the on-target activity of this compound is dependent on the presence of WASP. | 1. Confirm WASP Expression: Verify the absence of WASP expression in your cell line by Western blot or qPCR. 2. Perform Off-Target Profiling: Consider proteomic profiling techniques to identify potential off-target binding proteins in the sensitive, WASP-negative cell line. |
| Inconsistent results between different WASP-positive cell lines. | The expression levels of WASP or other proteins in the signaling pathway may differ between cell lines, leading to varied responses. It is also possible that an off-target protein is differentially expressed. | 1. Quantify WASP Levels: Compare the expression levels of WASP in the different cell lines. 2. Dose-Response Comparison: Perform detailed dose-response curves for this compound in each cell line to determine if the sensitivity correlates with WASP expression. 3. Genetic Validation: Use CRISPR-Cas9 to knock out WASP in a sensitive cell line and confirm that the phenotype is lost. |
| Phenotype is observed, but it is inconsistent with known WASP biology. | This could indicate that this compound is modulating a different pathway through an off-target interaction. | 1. Literature Review: Thoroughly research the known functions of WASP and actin dynamics to see if there is any precedent for your observation. 2. Pathway Analysis: Perform phosphoproteomics or transcriptomics to identify signaling pathways that are altered by this compound treatment. 3. Target Engagement Studies: Use CETSA to confirm that this compound is engaging WASP at the concentrations that produce the unexpected phenotype. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for WASP Target Engagement
This protocol allows for the confirmation of this compound binding to WASP in intact cells.
Methodology:
-
Cell Treatment:
-
Culture a WASP-expressing cell line (e.g., a lymphoma cell line) to approximately 80% confluency.
-
Treat one set of cells with this compound at a concentration of interest (e.g., 10x EC50).
-
Treat a control set of cells with the vehicle (e.g., DMSO).
-
Incubate the cells for 1-2 hours to allow for compound entry and target binding.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a buffered solution (e.g., PBS) containing protease inhibitors.
-
Aliquot the cell suspensions from both the this compound-treated and vehicle-treated groups into separate PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated, aggregated proteins by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction) from each sample.
-
Normalize the protein concentration for all samples.
-
Analyze the samples by SDS-PAGE and Western blot using a specific antibody against WASP.
-
-
Data Analysis:
-
Quantify the band intensity for WASP at each temperature point.
-
Plot the percentage of soluble WASP remaining versus temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher or lower temperature in the presence of this compound indicates target engagement.[7][8][9]
-
Protocol 2: CRISPR-Cas9 Mediated WASP Knockout for Target Validation
This protocol validates that the cellular effects of this compound are dependent on its intended target, WASP.
Methodology:
-
gRNA Design and Cloning:
-
Design two or more single guide RNAs (sgRNAs) targeting a critical exon of the WAS gene.
-
Clone the sgRNAs into a suitable Cas9 expression vector.
-
-
Transfection and Cell Seeding:
-
Transfect the target cell line with the Cas9/sgRNA expression plasmid.
-
After 48 hours, seed the cells at a low density to allow for the growth of single-cell colonies.
-
-
Clonal Selection and Validation:
-
Isolate and expand individual cell clones.
-
Screen the clones for WASP knockout by Western blot and Sanger sequencing of the targeted genomic locus.
-
-
Phenotypic Analysis:
-
Treat the validated WASP knockout clones and a control cell line (expressing WASP) with a range of this compound concentrations.
-
Assess the phenotype of interest (e.g., cell viability, actin polymerization). The loss of the this compound-induced phenotype in the knockout cells confirms that the effect is on-target.
-
Protocol 3: Proteomic Profiling for Unbiased Off-Target Identification
This protocol can be used to identify potential off-target proteins of this compound.
Methodology:
-
Affinity Probe Synthesis (Optional but Recommended):
-
Synthesize an analog of this compound with a linker and an affinity tag (e.g., biotin) or a photo-reactive group.
-
-
Affinity Purification or Photo-Affinity Labeling:
-
Affinity Purification: Immobilize the this compound analog on beads and incubate with cell lysate. Elute the bound proteins.
-
Photo-Affinity Labeling: Treat intact cells with the photo-reactive this compound analog, expose to UV light to crosslink the compound to its binding partners, and then lyse the cells.
-
-
Mass Spectrometry:
-
Digest the eluted or labeled proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins that are significantly enriched in the this compound-treated sample compared to a control. These are potential off-target candidates.
-
Visualizations
Caption: this compound on-target signaling pathway.
Caption: Workflow for investigating potential off-target effects.
Caption: Logic diagram for troubleshooting unexpected cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers | Haematologica [haematologica.org]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Target engagement assay [bio-protocol.org]
Interpreting unexpected results in EG-011 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with EG-011.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a first-in-class small molecule activator of the Wiskott-Aldrich syndrome protein (WASp).[1][2][3][4][5] It functions by activating the auto-inhibited form of WASp, which in turn promotes strong actin polymerization.[1][6] This targeted activity has been shown to have selective anti-tumor effects in various hematological cancers.[1][3][4][6][7]
Q2: In which cancer types is this compound expected to be active?
A2: this compound demonstrates selective anti-tumor activity in hematological malignancies, including lymphoma, leukemia, and multiple myeloma.[3][4][5][6][7] Published studies have shown its efficacy in a large panel of lymphoma cell lines.[2][7] It is important to note that this compound has not shown activity in solid tumor models.[2][6] Therefore, experiments using cell lines from solid tumors are not expected to show an anti-proliferative effect.
Q3: What are the typical concentrations of this compound used in in vitro experiments?
A3: The effective concentration of this compound can vary between cell lines. For in vitro cell-based assays, concentrations ranging from 500 nM to 5 µM are commonly used.[1][6] For example, a dose-dependent increase in cell death was observed in lymphoma cell lines (OCI-LY-19 and REC1) treated with 500 nM and 2 µM of this compound for 72 hours.[1][7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q4: Is this compound active in cell lines that are resistant to other cancer therapies?
A4: Yes, studies have shown that this compound maintains its activity in hematological cancer cell lines that have developed resistance to other approved drugs, including PI3K, BTK, and proteasome inhibitors.[3][4][5][7] For instance, its anti-tumor activity was preserved or even enhanced in cell lines with acquired resistance to idelalisib (B1684644) (a PI3K inhibitor) and bortezomib (B1684674) (a proteasome inhibitor).[7]
Troubleshooting Guide
This guide addresses unexpected results you may encounter during your this compound experiments.
Issue 1: No or Low Anti-tumor Activity Observed in a Cell Proliferation Assay (e.g., MTT Assay)
| Possible Cause | Troubleshooting Step |
| Incorrect Cell Type | This compound's activity is specific to hematological cancer cells due to its target, WASp, being expressed exclusively in hematopoietic cells.[2][3][6][7] Confirm that you are not using a solid tumor cell line. |
| Resistant Cell Line | While this compound is active in many hematological cancer cell lines, some may be inherently resistant. For example, the Z138 cell line has been shown to be resistant to this compound-induced actin polymerization.[1][6] |
| Suboptimal Drug Concentration | The IC50 of this compound can vary significantly between cell lines. Perform a dose-response experiment with a broad range of concentrations (e.g., 10 nM to 10 µM) to determine the sensitivity of your specific cell line. The median IC50 across a panel of 62 lymphoma cell lines was 2.25 µM, but a more sensitive subset had a median IC50 of 250 nM.[2][7] |
| Incorrect Assay Duration | Anti-proliferative effects may be time-dependent. Most studies assess cell viability after 72 hours of continuous exposure to this compound.[1][7] Consider a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal endpoint. |
| Reagent Instability | Ensure that the this compound stock solution has been stored correctly. For long-term storage, it is recommended to keep it at -80°C.[1] Repeated freeze-thaw cycles should be avoided. |
Issue 2: Inconsistent or Non-reproducible Results in Actin Polymerization Assays
| Possible Cause | Troubleshooting Step |
| Cell Permeabilization Issues | For assays involving intracellular staining (e.g., with phalloidin), ensure that the cell permeabilization step is optimized. Inadequate permeabilization can lead to weak or variable staining. |
| Cell Seeding Density | Cell density can influence the outcome of cell-based assays.[8] Optimize the seeding density to ensure cells are in the logarithmic growth phase at the time of the experiment. |
| Reagent Quality | Use high-quality reagents, including pyrene-labeled actin for in vitro polymerization assays, to ensure reliable results. |
| Microplate Selection | For fluorescence-based assays, use black microplates with clear bottoms to minimize background fluorescence and crosstalk between wells.[8] For absorbance assays, clear plates are required.[9] |
Data Summary
Table 1: In Vitro Activity of this compound in Selected Hematological Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Duration | Result | Reference |
| OCI-LY-19 | Lymphoma | Cell Death | 500 nM, 2 µM | 72h | Dose-dependent increase in cell death (20-55%) | [1] |
| REC1 | Lymphoma | Cell Death | 500 nM, 2 µM | 72h | Dose-dependent increase in cell death (20-55%) | [1] |
| VL51 | Lymphoma | Actin Polymerization | 500 nM, 5 µM | 4, 8, 24h | Increased actin polymerization | [1][6] |
| Z138 | Lymphoma | Actin Polymerization | 500 nM, 5 µM | 4, 8, 24h | No increase in actin polymerization | [1][6] |
| Panel of 62 | Lymphoma | MTT Proliferation | Variable | 72h | Median IC50 of 2.25 µM | [2][7] |
| Sensitive Subset (n=21) | Lymphoma | MTT Proliferation | Variable | 72h | Median IC50 of 250 nM | [7] |
Table 2: In Vivo Activity of this compound
| Animal Model | Cell Line Xenograft | Dosage | Treatment Schedule | Outcome | Reference |
| Female NOD-SCID Mice | REC-1 (Mantle Cell Lymphoma) | 200 mg/kg (i.p.) | 5 days per week | Delayed tumor growth; 2.2-fold smaller tumors than control | [1][2][7] |
Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound directly binds to and activates the auto-inhibited form of WASp. This activation leads to a conformational change in WASp, allowing it to stimulate the Arp2/3 complex. The activated Arp2/3 complex then nucleates new actin filaments, driving rapid actin polymerization. This process is crucial for various cellular functions, and its dysregulation by this compound in cancer cells contributes to its anti-tumor effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound exerts robust antiproliferative activity in hematological cancer models | BioWorld [bioworld.com]
- 3. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel breakthrough in hematological cancer treatment: first-in-class Wiskott-Aldrich syndrome protein activator, this compound | news.myScience / news / news 2024 [myscience.ch]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers | Haematologica [haematologica.org]
- 8. selectscience.net [selectscience.net]
- 9. bioassaysys.com [bioassaysys.com]
Cell line specific responses to EG-011 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of EG-011, a first-in-class Wiskott-Aldrich syndrome protein (WASP) activator with selective anti-tumor activity in hematological cancers.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule activator of the Wiskott-Aldrich syndrome protein (WASP).[1] It functions by activating the auto-inhibited form of WASP, which leads to strong actin polymerization and subsequent cell death in sensitive cancer cell lines.[1] This mechanism is highly specific to hematopoietic cells, as WASP is exclusively expressed in this lineage.
Q2: In which types of cancer is this compound active?
A2: this compound has demonstrated significant anti-tumor activity in various hematological malignancies, including lymphoma, leukemia, and multiple myeloma.[2][3] It has shown particular efficacy in cell lines derived from germinal center B-cell-like diffuse large B-cell lymphoma, mantle cell lymphoma, and marginal zone lymphoma.[4] Notably, this compound has not shown activity in solid tumor models.[5]
Q3: What is the observed in vivo efficacy of this compound?
A3: In a mantle cell lymphoma (REC-1) xenograft mouse model, administration of this compound at 200 mg/kg (i.p., 5 days a week) resulted in a significant delay in tumor growth and a 2.2-fold reduction in tumor weight compared to the control group.[1][4]
Q4: Does this compound show activity in cell lines resistant to other therapies?
A4: Yes, a key feature of this compound is its activity in cell lines that have developed resistance to FDA-approved drugs such as PI3K, BTK, and proteasome inhibitors.[4][3] For instance, the VL51 idelalisib-resistant cell line and RPMI-8226 bortezomib-resistant line both show sensitivity to this compound.[4][6]
Q5: What are the recommended storage conditions for this compound?
A5: For long-term storage (months to years), this compound should be stored at -20°C. For short-term storage (days to weeks), it can be kept at 0 - 4°C. The product is stable for several weeks at ambient temperature during shipping.[7] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low cytotoxicity observed in a typically sensitive cell line (e.g., OCI-LY-19, REC1). | Incorrect drug concentration. | Verify the dilution calculations and ensure the final concentration is within the effective range (see Table 1). Prepare fresh dilutions from a new stock solution. |
| Cell line health and passage number. | Ensure cells are healthy, in the logarithmic growth phase, and within a low passage number. High passage numbers can lead to phenotypic drift and altered drug sensitivity. | |
| Drug degradation. | Prepare fresh working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| High variability between replicate wells in a cell viability assay (e.g., MTT). | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates. Avoid seeding cells in the perimeter wells of the plate, which are prone to the "edge effect." |
| Incomplete formazan (B1609692) solubilization (MTT assay). | After incubation with MTT, ensure complete solubilization of the formazan crystals by thorough mixing. Visually inspect wells to confirm complete dissolution. | |
| Unexpected cell morphology changes not consistent with apoptosis. | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5%). Run a solvent-only control to assess its effect on cell morphology. |
| Off-target effects (unlikely but possible). | While extensive kinase screens have not identified off-targets, if unexpected morphological changes persist, consider investigating other cellular processes. | |
| No increase in F-actin polymerization observed in a sensitive cell line (e.g., VL51). | Suboptimal this compound concentration or incubation time. | Treat cells with a range of this compound concentrations (e.g., 500 nM to 5 µM) and for different durations (e.g., 4, 8, 24 hours) to determine the optimal conditions for your cell line. |
| Issues with F-actin staining protocol. | Review and optimize the fixation, permeabilization, and staining steps of your immunofluorescence protocol. Ensure the phalloidin (B8060827) conjugate is not expired and is used at the recommended concentration. | |
| This compound appears to have low activity in a pyrene-actin polymerization assay. | Quality of purified actin. | Use freshly prepared, gel-filtered actin. Previously frozen actin can exhibit slower polymerization kinetics. Ensure the pyrene-labeled actin is within the recommended doping range (1-10%).[8] |
| Incorrect buffer conditions. | Ensure the polymerization buffer (e.g., KMEI) is correctly prepared and at the appropriate pH. Pre-exchange calcium for magnesium in the actin stock before initiating polymerization.[8] |
Data Presentation
Table 1: In Vitro Activity of this compound in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | Sensitivity Status | IC50 | Reference |
| OCI-LY-19 | Diffuse Large B-Cell Lymphoma | Sensitive | Causes 20-55% cell death at 500 nM - 2 µM | [1] |
| REC1 | Mantle Cell Lymphoma | Sensitive | Causes 20-55% cell death at 500 nM - 2 µM | [1] |
| VL51 | Splenic Marginal Zone Lymphoma | Sensitive | IC50 ≈ 500 nM | [4] |
| VL51 (Idelalisib-Resistant) | Splenic Marginal Zone Lymphoma | Sensitive | IC50 ≈ 100 nM | [4] |
| Z138 | Mantle Cell Lymphoma | Resistant | No increase in actin polymerization observed | [1] |
| MAVER1 | Mantle Cell Lymphoma | Resistant | - | - |
| U2932 | Diffuse Large B-Cell Lymphoma | Resistant | - | - |
| RPMI-8226 | Multiple Myeloma | Sensitive | IC50 ≈ 10 µM | [4] |
| RPMI-8226 (Bortezomib-Resistant) | Multiple Myeloma | Sensitive | IC50 ≈ 500 nM | [4] |
| RPMI-8226 (Carfilzomib-Resistant) | Multiple Myeloma | Sensitive | IC50 ≈ 2.5 µM | [4] |
| General Lymphoma Panel (62 lines) | Various Lymphomas | Mixed | Median IC50 = 2.25 µM | [4][6] |
| Sensitive Lymphoma Subsets | DLBCL, MCL, MZL | Sensitive | Median IC50 = 250 nM | [4][6] |
| Acute Lymphoblastic Leukemia (7 of 12 lines) | ALL | Sensitive | IC50 range: 0.3 - 4.6 µM | [6] |
Note: IC50 values can vary between experiments and laboratories. This table should be used as a guide.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or for a few hours (for suspension cells).
-
Drug Treatment: Treat cells with a serial dilution of this compound (and appropriate vehicle controls) for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: For adherent cells, carefully remove the medium and add a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals. For suspension cells, centrifuge the plate, remove the supernatant, and then add the solubilization solvent.
-
Absorbance Reading: Shake the plate for 5-15 minutes to ensure complete dissolution and read the absorbance at 570-590 nm using a microplate reader.
F-Actin Staining by Confocal Microscopy
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or vehicle control for the desired time.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes to reduce nonspecific binding.
-
Phalloidin Staining: Incubate with a fluorescently conjugated phalloidin (e.g., Alexa Fluor 488 Phalloidin) at the manufacturer's recommended concentration for 20-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the cells using a confocal microscope with the appropriate laser lines and filters.
In Vitro Pyrene-Actin Polymerization Assay
-
Actin Preparation: Use freshly purified, gel-filtered rabbit skeletal muscle actin. Prepare a working stock of pyrene-labeled actin (typically 5-10% of the total actin).
-
Reaction Mixture: In a fluorometer cuvette, prepare a reaction mix containing actin, Arp2/3 complex, and WASP in a polymerization buffer (e.g., KMEI: 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM Imidazole, pH 7.0).
-
Initiation of Polymerization: Add this compound or vehicle control to the reaction mixture.
-
Fluorescence Measurement: Immediately begin monitoring the increase in pyrene (B120774) fluorescence over time using a fluorometer (Excitation: ~365 nm, Emission: ~407 nm). The rate of fluorescence increase is proportional to the rate of actin polymerization.
Visualizations
Caption: this compound signaling pathway in sensitive cancer cells.
Caption: General experimental workflow for evaluating this compound.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers | Haematologica [haematologica.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound exerts robust antiproliferative activity in hematological cancer models | BioWorld [bioworld.com]
- 7. medkoo.com [medkoo.com]
- 8. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
Technical Support Center: Overcoming Resistance to EG-011 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the novel Wiskott-Aldrich syndrome protein (WASp) activator, EG-011.
Introduction to this compound
This compound is a first-in-class small molecule that activates the autoinhibited form of WASp, a key regulator of actin polymerization in hematopoietic cells.[1][2][3] By activating WASp, this compound induces actin polymerization, leading to antitumor activity in various hematologic malignancies, including lymphoma, leukemia, and multiple myeloma.[2][4] A notable feature of this compound is its efficacy in cell lines that have developed resistance to other approved therapies such as PI3K, BTK, and proteasome inhibitors.[2][4]
FAQs: Understanding and Troubleshooting this compound Resistance
This section addresses common questions and issues that may arise during experiments with this compound.
Q1: My cancer cell line is not responding to this compound. What are the possible reasons?
A1: Resistance to this compound can be multifactorial. Here are the primary considerations:
-
Cell Line Origin: this compound has demonstrated selective antitumor activity in cell lines of hematopoietic origin.[5] Solid tumor cell lines are generally non-responsive.
-
Intrinsic Resistance: Some hematologic cancer cell lines, such as the mantle cell lymphoma line Z-138, exhibit intrinsic resistance to this compound.[6] The underlying mechanisms for this are still under investigation but may involve alterations in the WASp signaling pathway.
-
Acquired Resistance: While this compound is effective in many cell lines with acquired resistance to other drugs, the potential for cancer cells to develop acquired resistance to this compound exists. This could be due to mutations in the drug target (WASp) or the activation of compensatory signaling pathways.
-
Experimental Conditions: Suboptimal experimental conditions, such as incorrect drug concentration, incubation time, or cell density, can lead to a lack of observable effect.
Q2: How can I determine if my cell line is sensitive or resistant to this compound?
A2: The most direct method is to perform a cell viability assay, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC50) of this compound for your cell line.
-
Sensitive cell lines , such as the splenic marginal zone lymphoma cell line VL51, typically have IC50 values in the nanomolar to low micromolar range. For instance, a stronger antiproliferative activity with a median IC50 of 250 nM was seen in subsets including diffuse large B-cell, mantle cell and marginal zone lymphoma cells.[5]
-
Resistant cell lines , like Z-138, will have significantly higher or undetectable IC50 values.
Q3: What are the potential molecular mechanisms of resistance to this compound?
A3: Based on the mechanism of action of this compound, potential resistance mechanisms include:
-
Alterations in WASp: Mutations in the WAS gene that prevent this compound binding or activation of the WASp protein could confer resistance.
-
Dysregulation of Upstream Activators: The primary activator of WASp is the Rho GTPase, CDC42.[4] Alterations in CDC42 expression or activity, or in the guanine (B1146940) nucleotide exchange factors (GEFs) that activate CDC42, could impact sensitivity to this compound.[7]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways that compensate for the effects of a targeted therapy. A potential bypass mechanism for this compound could involve the WAVE (WASP-family verprolin-homologous protein) complex, which also regulates actin polymerization downstream of Rac1.[1][8][9] Upregulation of the WAVE signaling pathway might render cells less dependent on WASp for actin-related processes.
-
Changes in the Actin Cytoskeleton: Alterations in other components of the actin cytoskeleton or its regulatory proteins could potentially compensate for the effects of this compound-induced actin polymerization.
Q4: I have a resistant cell line. What are some strategies to overcome this resistance?
A4: For overcoming resistance to this compound, the following strategies can be explored:
-
Combination Therapies: Combining this compound with other anticancer agents may produce synergistic effects. This compound has shown synergism or additivity with rituximab, bendamustine, venetoclax, ibrutinib, and lenalidomide (B1683929) in preclinical models.[4]
-
Targeting Bypass Pathways: If resistance is suspected to be mediated by the upregulation of a bypass pathway like the WAVE complex, co-targeting a key component of that pathway could restore sensitivity.
-
Modulating Upstream Signaling: For resistance linked to CDC42 dysregulation, exploring inhibitors or activators of CDC42 or its regulators may be a viable strategy.[10][11][12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| No observable effect of this compound on cell viability. | 1. Cell line is intrinsically resistant (e.g., solid tumor cell line or resistant hematologic line like Z-138). 2. Incorrect drug concentration. 3. Insufficient incubation time. | 1. Confirm the hematopoietic origin of your cell line. Test a known sensitive cell line (e.g., VL51) as a positive control. 2. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 10 nM to 100 µM). 3. Increase the incubation time (e.g., 48-72 hours). |
| High variability in experimental results. | 1. Inconsistent cell seeding density. 2. Drug instability. 3. Pipetting errors. | 1. Ensure a uniform single-cell suspension and accurate cell counting before seeding. 2. Prepare fresh dilutions of this compound for each experiment from a frozen stock. 3. Use calibrated pipettes and ensure proper mixing. |
| This compound is less effective than expected in a known sensitive cell line. | 1. Cell line has developed resistance over time in culture. 2. Mycoplasma contamination. | 1. Obtain a fresh, low-passage vial of the cell line from a reputable source. 2. Test for mycoplasma contamination and treat if necessary. |
| Difficulty in interpreting actin polymerization assay results. | 1. Low signal-to-noise ratio. 2. Inactive reagents. | 1. Optimize the concentration of pyrene-labeled actin. 2. Use freshly prepared actin and ensure the activity of the Arp2/3 complex. |
Quantitative Data Summary
The following tables summarize the reported IC50 values for this compound in various hematologic cancer cell lines.
Table 1: this compound IC50 Values in Hematologic Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Panel of 62 Lymphoma Cell Lines | Various Lymphoma Subtypes | Median: 2.25 | [5] |
| Sensitive Subset (n=21) | Diffuse Large B-cell, Mantle Cell, Marginal Zone Lymphoma | Median: 0.25 | [5] |
| Acute Lymphoblastic Leukemia (7 of 12 lines) | Acute Lymphoblastic Leukemia | 0.3 - 4.6 | [5] |
| VL51 (parental) | Splenic Marginal Zone Lymphoma | 0.5 | [4] |
| VL51 (idelalisib-resistant) | Splenic Marginal Zone Lymphoma | 0.1 | [4] |
Table 2: Comparative Response of Sensitive vs. Resistant Cell Lines to this compound
| Cell Line | Response to this compound | Key Characteristic | Reference |
| VL51 | Sensitive | Increased actin polymerization upon this compound treatment. | [6] |
| Z-138 | Resistant | No significant increase in actin polymerization upon this compound treatment. | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., VL51, Z-138)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Pyrene (B120774) Actin Polymerization Assay
Objective: To measure the effect of this compound on actin polymerization in vitro.
Materials:
-
Monomeric actin (unlabeled and pyrene-labeled)
-
Arp2/3 complex
-
WASp protein
-
This compound
-
Polymerization buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl2, 0.2 mM ATP)
-
Fluorometer
Procedure:
-
Prepare a mixture of unlabeled and pyrene-labeled actin (typically 5-10% pyrene-labeled) in G-buffer.
-
In a fluorometer cuvette, combine the Arp2/3 complex and WASp protein in polymerization buffer.
-
Add this compound or vehicle control to the cuvette.
-
Initiate the polymerization reaction by adding the actin monomer mix to the cuvette.
-
Immediately begin monitoring the increase in pyrene fluorescence over time (Excitation: ~365 nm, Emission: ~407 nm).
-
The rate of polymerization is determined from the slope of the fluorescence curve.
Thermal Proteome Profiling (TPP)
Objective: To identify the cellular targets of this compound by assessing changes in protein thermal stability.
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR thermocycler
-
Ultracentrifuge
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Culture cells and treat with this compound or vehicle control.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles and sonication.
-
Separate the soluble protein fraction from the precipitated proteins by ultracentrifugation.
-
Collect the supernatant and quantify the protein concentration.
-
Digest the proteins into peptides.
-
Analyze the peptide samples by LC-MS/MS to identify and quantify the proteins in the soluble fraction at each temperature.
-
Compare the melting curves of proteins from this compound-treated and control cells to identify proteins with altered thermal stability.
Western Blotting
Objective: To analyze the expression and phosphorylation status of proteins in the WASp signaling pathway.
Materials:
-
Cell lysates from this compound-treated and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-WASp, anti-phospho-WASp, anti-CDC42, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
This compound Mechanism of Action
Caption: this compound activates WASp, leading to Arp2/3 complex-mediated actin polymerization and subsequent apoptosis in hematopoietic cancer cells.
Potential Resistance Mechanisms to this compound
Caption: Potential mechanisms of resistance to this compound include target alteration (WASp mutation), upstream dysregulation (altered CDC42 activity), and bypass pathway activation (WAVE complex upregulation).
Experimental Workflow for Investigating this compound Resistance
References
- 1. Elucidating the molecular signaling pathways of WAVE3 - Kansakar - Annals of Translational Medicine [atm.amegroups.org]
- 2. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers | Haematologica [haematologica.org]
- 5. This compound exerts robust antiproliferative activity in hematological cancer models | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of WAVE2 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] The Role of WAVE2 Signaling in Cancer | Semantic Scholar [semanticscholar.org]
- 10. What are CDC42 inhibitors and how do they work? [synapse.patsnap.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Regulating Cdc42 and Its Signaling Pathways in Cancer: Small Molecules and MicroRNA as New Treatment Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: EG-011 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational compound EG-011 in animal models.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for this compound for in vivo studies?
This compound is a hydrophobic compound with low aqueous solubility. The optimal solvent will depend on the route of administration and the experimental goals. For initial studies, a common approach is to use a vehicle containing a mixture of solvents and solubilizing agents. A widely used vehicle for poorly soluble compounds is a formulation of PEG400, propylene (B89431) glycol, and saline. It is crucial to perform a vehicle safety study in your animal model to ensure the chosen formulation is well-tolerated.
2. What are the common challenges observed when administering this compound intravenously?
The primary challenge with intravenous (IV) administration of hydrophobic compounds like this compound is the potential for precipitation in the bloodstream, which can lead to embolism and toxicity. This can manifest as distress in the animal during or immediately after injection. To mitigate this, it is essential to use a well-formulated solution and to administer the injection slowly.[1] Warming the animal's tail before injection can help with vein dilation and visualization.[2][3]
3. How can I improve the oral bioavailability of this compound?
The oral bioavailability of poorly soluble drugs is often limited by their dissolution rate in the gastrointestinal tract.[4][5] Strategies to enhance oral bioavailability include:
-
Formulation with lipids: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[4]
-
Particle size reduction: Micronization or nanocrystal formulations increase the surface area for dissolution.[6][7]
-
Use of amorphous solid dispersions: This technique can enhance the in vitro and in vivo characteristics of hydrophobic drugs.[8]
4. What are the signs of incorrect oral gavage, and how can I avoid them?
Incorrect oral gavage can lead to aspiration of the compound into the lungs or perforation of the esophagus.[9][10] Signs of incorrect administration include immediate respiratory distress, such as gasping or fluid bubbling from the nose.[11] To avoid this, ensure the animal is properly restrained with the head and neck extended.[10][11] Use a flexible gavage tube of the appropriate size for the animal, and insert it gently without force.[9][11] If resistance is met, withdraw and re-insert the tube.[10][11]
5. What are the key pharmacokinetic parameters to consider for this compound?
For a typical preclinical pharmacokinetic study, the key parameters to determine are:
-
Cmax (Maximum plasma concentration): The highest concentration of the drug in the plasma.[12]
-
Tmax (Time to Cmax): The time at which Cmax is reached.[12]
-
AUC (Area under the curve): Represents the total drug exposure over time.[12]
-
Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.[12]
-
Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation.[12]
Troubleshooting Guides
Issue 1: Precipitation of this compound during Intravenous Injection
| Symptom | Possible Cause | Recommended Solution |
| Solution appears cloudy or contains visible particles. | Poor solubility of this compound in the chosen vehicle. | 1. Increase the percentage of co-solvents (e.g., PEG400, ethanol) in the formulation.2. Consider using a surfactant like Tween 80 to improve solubility.[6]3. Explore the use of cyclodextrins to form inclusion complexes.[6] |
| Animal shows signs of distress (e.g., gasping, seizures) during or immediately after IV injection. | Precipitation of the drug in the bloodstream leading to embolism. | 1. Decrease the rate of injection to allow for slower dilution in the blood.[1]2. Reduce the concentration of this compound in the formulation and increase the injection volume (within acceptable limits for the animal).3. Reformulate with a more robust solubilization strategy, such as a liposomal formulation.[13][14] |
| Difficulty in administering the full dose; resistance felt during injection. | The needle is not correctly placed in the vein, or the vein has collapsed. | 1. Ensure proper restraint and vasodilation of the tail vein before injection.[2][3][15]2. If resistance is felt, do not force the injection. Withdraw the needle and attempt injection at a more proximal site on the tail.[3]3. Confirm needle placement by observing a "flash" of blood in the needle hub before injecting.[3] |
Issue 2: High Variability in Plasma Concentrations of this compound after Oral Administration
| Symptom | Possible Cause | Recommended Solution |
| Large standard deviations in plasma concentration at each time point across animals in the same group. | Inconsistent absorption due to poor formulation or improper gavage technique. | 1. Ensure a homogenous and stable formulation. If using a suspension, ensure it is well-mixed before each administration.2. Refine the oral gavage technique to ensure consistent delivery to the stomach.[11][16]3. Consider fasting the animals before dosing to reduce variability from food effects, with appropriate ethical considerations and approvals. |
| Non-linear dose-exposure relationship. | Saturation of absorption mechanisms or solubility-limited absorption. | 1. Evaluate different formulations to improve solubility and absorption, such as lipid-based formulations or nanoparticles.[5][17]2. Conduct in vitro dissolution studies with different formulations to select the most promising candidates for in vivo studies. |
| Low and variable oral bioavailability. | Poor dissolution in the GI tract and/or significant first-pass metabolism. | 1. Employ formulation strategies to enhance dissolution, such as creating an amorphous solid dispersion.[8]2. Investigate the potential for first-pass metabolism by conducting in vitro metabolism studies with liver microsomes. |
Data Presentation
Table 1: Solubility of this compound in Various Vehicles
| Vehicle | Composition | Solubility of this compound (mg/mL) |
| Saline | 0.9% NaCl in Water | < 0.01 |
| 10% DMSO in Saline | 10% Dimethyl Sulfoxide, 90% Saline | 0.5 |
| 20% PEG400 in Saline | 20% Polyethylene Glycol 400, 80% Saline | 1.2 |
| 10% Ethanol (B145695), 40% PEG400, 50% Saline | 10% Ethanol, 40% PEG400, 50% Saline | 5.5 |
| 5% Tween 80 in Saline | 5% Polysorbate 80, 95% Saline | 2.8 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Dose (10 mg/kg)
| Route of Administration | Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| Intravenous (IV) | 10% Ethanol, 40% PEG400, 50% Saline | 2500 | 0.08 | 3500 | 100 |
| Oral (PO) | Suspension in 0.5% Methylcellulose (B11928114) | 150 | 4 | 700 | 20 |
| Oral (PO) | Lipid-based formulation (SEDDS) | 450 | 2 | 2100 | 60 |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in Mice
-
Formulation Preparation: Prepare the dosing solution of this compound in a vehicle of 10% Ethanol, 40% PEG400, and 50% Saline. Ensure the final solution is clear and free of particulates.
-
Animal Preparation: Place the mouse in a warming chamber or under a heat lamp for 2-3 minutes to induce vasodilation of the tail veins.[3]
-
Restraint: Secure the mouse in an appropriate restraint device, allowing access to the tail.[2]
-
Injection Site Preparation: Gently wipe the tail with 70% ethanol to clean the injection site and improve visualization of the veins.
-
Injection:
-
Using a 27-30 gauge needle attached to a syringe containing the this compound solution, approach one of the lateral tail veins at a shallow angle.
-
Insert the needle, bevel up, into the vein. A successful insertion may be indicated by a "flash" of blood in the needle hub.[3]
-
Slowly inject the formulation at a rate of approximately 100 µL per 10-15 seconds.
-
Observe the animal for any signs of distress during the injection.
-
-
Post-Injection Care:
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its home cage and monitor for any adverse effects for at least 10 minutes.[3]
-
Protocol 2: Oral Gavage Administration of this compound in Rats
-
Formulation Preparation: Prepare a homogenous suspension or solution of this compound in the desired vehicle (e.g., 0.5% methylcellulose or a lipid-based formulation).
-
Animal Restraint:
-
Gently restrain the rat, ensuring the head and neck are in a straight line with the body to facilitate the passage of the gavage tube.
-
Proper handling is crucial to minimize stress to the animal.
-
-
Gavage Tube Insertion:
-
Measure the appropriate length of the gavage tube from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the flexible gavage tube into the esophagus. The animal should swallow the tube as it is advanced.[10]
-
If any resistance is met, do not force the tube. Withdraw and attempt re-insertion.[11]
-
-
Administration:
-
Once the tube is in place, administer the this compound formulation slowly and steadily.
-
After administration, gently remove the gavage tube.
-
-
Post-Administration Monitoring:
-
Return the rat to its home cage and monitor for any signs of respiratory distress or discomfort.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Workflow for a typical preclinical pharmacokinetic study.
References
- 1. I am facing problem in intravenous injection in mice tail vein please advice - Immunology and Histology [protocol-online.org]
- 2. researchanimaltraining.com [researchanimaltraining.com]
- 3. research.vt.edu [research.vt.edu]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchanimaltraining.com [researchanimaltraining.com]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. instechlabs.com [instechlabs.com]
- 12. admescope.com [admescope.com]
- 13. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. veterinaria.org [veterinaria.org]
- 15. researchgate.net [researchgate.net]
- 16. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. worldscientific.com [worldscientific.com]
Technical Support Center: Managing Potential In Vivo Toxicity of EG-011
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing the potential in vivo toxicity of EG-011, a first-in-class Wiskott-Aldrich syndrome protein (WASP) activator. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, first-in-class small molecule activator of the Wiskott-Aldrich syndrome protein (WASP).[1] WASP is a key regulator of actin polymerization in hematopoietic cells.[2][3] By activating the autoinhibited form of WASP, this compound promotes strong actin polymerization, which has shown selective anti-tumor activity in lymphomas and other hematological cancers.[1][2]
Q2: What is the reported in vivo safety profile of this compound?
A2: Preclinical studies in mouse xenograft models of mantle cell lymphoma have shown that this compound is generally well-tolerated at therapeutic doses.[2][4] Daily administration of this compound at 200 mg/kg resulted in significant tumor growth delay without detectable safety issues or significant signs of toxicity in the treated animals.[4][5]
Q3: What are the potential, theoretical toxicities of this compound based on its mechanism of action?
A3: While preclinical studies at therapeutic doses have not shown significant toxicity, the mechanism of this compound as a WASP activator suggests potential for adverse effects if the pathway is overstimulated, particularly at higher doses. Studies of activating mutations in the WASP gene, which lead to a state of constitutive activation, may offer insights into potential toxicities. These could include:
-
Altered Hematopoietic Cell Function: Constitutive WASP activation can lead to hyperactive neutrophil phenotypes and may alter lymphocyte function.[2][4]
-
Genomic Instability: Some studies on activating WASP mutations have suggested a potential for increased genomic instability in lymphocytes.
-
Cytoskeletal Alterations: As this compound modulates actin polymerization, excessive doses could theoretically lead to aberrant cytoskeletal dynamics in hematopoietic cells.
Q4: How should I design an in vivo study to monitor for potential this compound toxicity?
A4: A well-designed in vivo toxicology study is crucial for identifying a safe therapeutic window for this compound. Key considerations for your study design should include:
-
Dose-Range Finding Studies: Begin with a dose-range finding study to identify the maximum tolerated dose (MTD). This typically involves a control group and at least three dose levels (low, mid, and high).
-
Route of Administration: The route of administration should be consistent with the intended therapeutic application.
-
Comprehensive Monitoring: Implement a thorough monitoring plan that includes regular clinical observations, body weight measurements, and, at the end of the study, collection of blood for hematology and clinical chemistry, as well as tissues for histopathological analysis.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Weight Loss or Reduced Activity in Animals | - Compound toxicity- Vehicle toxicity- Stress from administration procedure | - Immediately reduce the dose or dosing frequency.- If using a vehicle, run a vehicle-only control group to assess its contribution to the observed effects.- Refine animal handling and administration techniques to minimize stress. |
| Abnormal Hematology or Clinical Chemistry Values | - On-target or off-target toxicity affecting hematopoietic or organ function. | - Conduct a thorough review of the affected parameters. For example, elevated liver enzymes (ALT, AST) may indicate hepatotoxicity.- Perform histopathological analysis of the corresponding organs (e.g., liver, kidney, spleen) to identify any morphological changes.- Consider reducing the dose in subsequent experiments. |
| Injection Site Reactions (for parenteral administration) | - Irritation from the compound or vehicle.- Improper injection technique. | - Re-evaluate the formulation for pH and solubility.- Ensure proper injection technique and consider rotating injection sites.- Include a vehicle-only control to assess local tolerance of the formulation. |
| No Apparent Therapeutic Effect at a Previously Efficacious Dose | - Issues with compound stability or formulation.- Development of resistance (less likely in short-term studies). | - Verify the stability and concentration of your this compound stock solution and dosing formulation.- Review your experimental procedures to ensure accurate dose administration. |
Quantitative Data Summary
The following table summarizes the key quantitative data from a published in vivo study of this compound.
| Parameter | Value | Experimental Model | Source |
| Dose | 200 mg/kg | REC1 mantle cell lymphoma xenograft in female NOD-SCID mice | [1][4][5] |
| Administration Route | Intraperitoneal (i.p.) | REC1 mantle cell lymphoma xenograft in female NOD-SCID mice | [1] |
| Dosing Schedule | Once per day, 5 days per week | REC1 mantle cell lymphoma xenograft in female NOD-SCID mice | [5] |
| Observed Efficacy | 2.2-fold reduction in tumor volume compared to control | REC1 mantle cell lymphoma xenograft in female NOD-SCID mice | [4] |
| Observed Toxicity | No significant signs of toxicity reported | REC1 mantle cell lymphoma xenograft in female NOD-SCID mice | [5] |
| Pharmacokinetics (Mice) | t½ of 8 minutes | Mice | [6] |
| Pharmacokinetics (Rats) | t½ of 5 minutes | Rats | [6] |
Experimental Protocols
Protocol 1: General In Vivo Toxicity Assessment
This protocol outlines a general procedure for assessing the in vivo toxicity of this compound in a rodent model.
-
Animal Model: Select a relevant rodent model (e.g., BALB/c or NOD-SCID mice), with an equal number of male and female animals per group.
-
Dose Formulation: Prepare this compound in a sterile and biocompatible vehicle. The concentration should be calculated to deliver the desired dose in a consistent volume (e.g., 10 mL/kg for intraperitoneal injection in mice).
-
Dose Groups: Include a vehicle control group and at least three dose levels of this compound (e.g., low, medium, and high). The dose levels should be selected based on in vitro efficacy data and a preliminary dose-range finding study.
-
Administration: Administer this compound and vehicle according to the planned schedule and route.
-
Clinical Observations: Monitor the animals daily for any clinical signs of toxicity, such as changes in posture, activity, breathing, and the presence of piloerection or tremors.
-
Body Weight: Record the body weight of each animal before the start of the study and at regular intervals (e.g., twice weekly) throughout the study.
-
Terminal Procedures: At the end of the study period, euthanize the animals and collect blood via cardiac puncture for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Perform a gross necropsy on all animals. Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) and preserve them in 10% neutral buffered formalin for subsequent histopathological examination.
Visualizations
References
- 1. rupress.org [rupress.org]
- 2. Constitutive activation of WASp leads to abnormal cytotoxic cells with increased granzyme B and degranulation response to target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unregulated actin polymerization by WASp causes defects of mitosis and cytokinesis in X-linked neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Constitutive activation of WASp in X-linked neutropenia renders neutrophils hyperactive [jci.org]
- 5. researchgate.net [researchgate.net]
- 6. Wasp Stings: Background, Pathophysiology, Etiology [emedicine.medscape.com]
Best practices for storing and handling EG-011
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of EG-011, a potent activator of the Wiskott-Aldrich syndrome protein (WASP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a first-in-class small molecule activator of the Wiskott-Aldrich syndrome protein (WASP).[1] It functions by activating the auto-inhibited form of WASP, which then promotes actin polymerization through the Arp2/3 complex.[1][2][3] This activity has been shown to have selective anti-tumor effects in hematological cancers.[1][4]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both solid compound and solutions are summarized in the table below.
Q3: How should I reconstitute solid this compound?
A3: this compound is soluble in DMSO.[5] For a 10 mM stock solution, you can follow the reconstitution protocol outlined in the "Experimental Protocols" section. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[5]
Q4: Can I use solvents other than DMSO to dissolve this compound?
A4: While DMSO is the most commonly reported solvent for in vitro studies, formulations for in vivo experiments have been prepared using a combination of DMSO, PEG300, Tween-80, and saline, or in corn oil.[5] The specific formulation depends on the experimental requirements.
Q5: Is this compound cytotoxic to all cell types?
A5: No, this compound has demonstrated selective anti-tumor activity in lymphoma, leukemia, and multiple myeloma cell lines.[2][4] It has been shown to have no cytotoxic effects on peripheral blood mononuclear cells (PBMCs) from healthy donors at concentrations of 1 and 10 µM for up to 48 hours.[1][2] Its lack of activity in solid tumor cell lines is attributed to the exclusive expression of WASP in hematopoietic cells.[2]
Storage and Handling Data
| Form | Storage Temperature | Duration | Notes |
| Solid | 0 - 4°C | Short-term (days to weeks) | Keep dry and protected from light.[4] |
| -20°C | Long-term (months to years) | Keep dry and protected from light.[4] | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Reconstitution of this compound for a 10 mM Stock Solution
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Methodology:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. The volume can be calculated based on the mass of the compound provided. For example, for 1 mg of this compound (MW: 482.54 g/mol ), add 207.24 µL of DMSO.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C for 10-15 minutes) and sonication may be used to aid dissolution.[5]
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1]
Protocol 2: Cell Viability (MTT) Assay
Materials:
-
Hematological cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).[2]
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[6][7]
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.[6]
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Troubleshooting Guides
Issue 1: Inconsistent or No Anti-proliferative Effect Observed in a Sensitive Cell Line
-
Possible Cause 1: Improper Storage or Handling of this compound.
-
Troubleshooting Step: Ensure that both the solid compound and stock solutions have been stored at the correct temperatures and protected from light and moisture. Avoid multiple freeze-thaw cycles of the stock solution by using aliquots.
-
-
Possible Cause 2: Sub-optimal Cell Culture Conditions.
-
Troubleshooting Step: Verify the health and passage number of the cell line. Ensure the cell density at the time of treatment is within the optimal range for the assay.
-
-
Possible Cause 3: Incorrect Drug Concentration.
-
Troubleshooting Step: Double-check all calculations for the preparation of serial dilutions. If possible, verify the concentration of the stock solution.
-
Issue 2: Unexpected Cytotoxicity in Control Cells
-
Possible Cause 1: High Concentration of DMSO.
-
Troubleshooting Step: Ensure the final concentration of DMSO in the culture medium is at a non-toxic level (typically below 0.5%). Run a vehicle control with the same DMSO concentration to assess its specific effect.
-
-
Possible Cause 2: Contamination of Cell Culture.
-
Troubleshooting Step: Regularly check cell cultures for any signs of bacterial, fungal, or mycoplasma contamination.
-
Issue 3: No Increase in Actin Polymerization Observed
-
Possible Cause 1: Inactive this compound.
-
Troubleshooting Step: Confirm the proper storage and handling of the compound. If possible, test the batch on a sensitive cell line with a known positive response.
-
-
Possible Cause 2: Issues with the Actin Polymerization Assay.
-
Troubleshooting Step: For in vitro assays using purified proteins, ensure the quality and activity of the actin, WASP, and Arp2/3 complex. For cell-based assays, optimize the staining protocol with phalloidin (B8060827) and ensure the imaging parameters are appropriate.
-
-
Possible Cause 3: Cell Line Resistance.
-
Troubleshooting Step: The cell line being used may be resistant to this compound.[1] It is advisable to include a known sensitive cell line as a positive control in your experiments.
-
Visualizations
Caption: this compound signaling pathway leading to actin polymerization.
Caption: A typical experimental workflow for a cell viability assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers | Haematologica [haematologica.org]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound exerts robust antiproliferative activity in hematological cancer models | BioWorld [bioworld.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay overview | Abcam [abcam.com]
Calibrating instruments for accurate EG-011 measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate measurement of EG-011, a first-in-class Wiskott-Aldrich syndrome protein (WASp) activator. Given that this compound is a small molecule investigated for its anti-tumor activity in hematological cancers, its precise quantification in biological matrices is critical for pre-clinical and clinical research.[1][2] The primary analytical method for quantifying small molecule drugs like this compound in biological samples is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), known for its high selectivity, sensitivity, and specificity.[3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for quantifying this compound in biological samples?
A1: For accurate and sensitive quantification of small molecules like this compound in complex biological matrices such as plasma, the recommended method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][3] This technique combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry.
Q2: Why is an internal standard (IS) necessary for accurate this compound quantification?
A2: An internal standard is crucial in LC-MS/MS analysis to correct for variability during sample preparation and analysis.[2][4] Factors such as extraction efficiency, matrix effects (where other molecules in the sample interfere with the ionization of this compound), and instrument response can vary between samples. An ideal IS for this compound would be a stable isotope-labeled version of the molecule, as it has nearly identical chemical and physical properties.
Q3: How should I prepare my biological samples for this compound analysis?
A3: The goal of sample preparation is to remove interfering substances like proteins while efficiently extracting this compound. Common techniques for small molecules include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins.[4][5]
-
Liquid-Liquid Extraction (LLE): This method separates this compound from the sample matrix based on its solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A more selective method where this compound is retained on a solid sorbent while interferences are washed away.[6]
The choice of method depends on the required sensitivity, sample volume, and the nature of the biological matrix.
Q4: What are the key parameters for validating an LC-MS/MS method for this compound quantification?
A4: Method validation ensures the reliability and accuracy of the analytical results. Key validation parameters, often guided by regulatory bodies like the FDA or EMA, include:
-
Accuracy: How close the measured concentration is to the true concentration.
-
Precision: The reproducibility of measurements on the same sample.
-
Specificity and Selectivity: The ability to measure this compound without interference from other components in the sample.[3]
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably measured.
-
Recovery: The efficiency of the extraction process.[3]
-
Matrix Effect: The influence of sample components on the ionization of this compound.
-
Stability: The stability of this compound in the biological matrix under different storage and handling conditions.
Troubleshooting Guide
Instrument Calibration and Performance
Q5: My calibration curve for this compound is not linear. What should I do?
A5: A non-linear calibration curve can be caused by several factors:
-
Inappropriate Calibration Range: Ensure your calibration standards cover the expected concentration range of your samples without extending into detector saturation at the high end or below the reliable detection limit at the low end.[7]
-
Incorrect Regression Model: While linear regression is common, some assays may require a different model. Evaluate the fit of your data to the chosen regression.
-
Preparation Errors: Double-check the preparation of your stock solutions and serial dilutions for the calibration standards.[8]
-
Instrument Issues: Contamination in the ion source or detector fatigue can affect linearity.
Q6: I am observing a high background signal or "noise" in my analysis.
A6: High background noise can mask the signal from this compound, especially at low concentrations. Potential causes include:
-
Contaminated Solvents or Reagents: Use high-purity solvents and freshly prepared mobile phases.
-
Dirty Instrument Components: The ion source, mass spectrometer, and chromatography column can accumulate contaminants over time. Regular cleaning and maintenance are essential.[9]
-
Matrix Effects: Components of the biological sample co-eluting with this compound can cause ion suppression or enhancement. Improve your sample clean-up procedure or chromatographic separation.
Data Quality and Consistency
Q7: The peak shape for this compound in my chromatogram is poor (e.g., broad, split, or tailing). Why is this happening?
A7: Poor peak shape can affect the accuracy of integration and quantification. Common causes include:
-
Column Degradation: The chromatography column may be contaminated or have lost its efficiency. Consider flushing, back-flushing, or replacing the column.
-
Incompatible Mobile Phase: The pH or composition of the mobile phase may not be optimal for this compound.
-
Injection Issues: Problems with the autosampler or injection technique can lead to distorted peaks.[9]
-
Sample Overload: Injecting too much sample can lead to broad peaks.
Q8: I'm seeing "carryover," where a signal for this compound appears in a blank injection after a high-concentration sample.
A8: Carryover can lead to falsely elevated results in subsequent samples. To troubleshoot this:
-
Clean the Injection System: The autosampler needle and injection port are common sources of carryover. Implement a rigorous wash protocol for the autosampler.[10]
-
Check for Adsorption: this compound might be adsorbing to surfaces in the LC-MS system. Modifying the mobile phase or using different tubing materials may help.[10]
-
Optimize the Wash Solution: Ensure the wash solution is effective at removing this compound. It may need to be stronger than the mobile phase.
Q9: My results are not reproducible between different analytical runs.
A9: Poor reproducibility can stem from:
-
Inconsistent Sample Preparation: Ensure that sample preparation is performed consistently for all samples.
-
Instrument Variability: The performance of the LC-MS/MS system can drift over time. Regular calibration and system suitability checks are important.
-
Unstable Reagents: Prepare fresh solutions and standards regularly.
-
Environmental Factors: Fluctuations in laboratory temperature can affect instrument performance and reagent stability.
Quantitative Data Summary
The following table summarizes typical acceptance criteria for the validation of a quantitative LC-MS/MS method for a small molecule drug like this compound. These are based on common regulatory guidelines.
| Validation Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Linearity | The correlation coefficient (r²) of the calibration curve should be ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The analyte peak should be identifiable, discrete, and reproducible with a signal-to-noise ratio of at least 5. Accuracy and precision should be within 20%. |
| Recovery | The extraction recovery of the analyte should be consistent, precise, and reproducible. |
| Matrix Effect | The matrix factor should be consistent across different lots of the biological matrix. The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | Analyte concentration should remain within ±15% of the initial concentration under the tested storage and handling conditions. |
Experimental Protocol: General LC-MS/MS Workflow for this compound Quantification
This protocol outlines a general workflow for the quantification of this compound in plasma samples. Specific parameters such as the choice of chromatography column, mobile phase composition, and mass spectrometer settings will need to be optimized for this compound.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Perform serial dilutions to create working solutions for calibration standards and QCs.
-
Spike blank plasma with the working solutions to create calibration standards (typically 6-8 non-zero levels) and QC samples (at least three levels: low, medium, and high).
-
-
Sample Preparation (Protein Precipitation Example):
-
Aliquot 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add an internal standard solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a suitable column (e.g., a C18 reversed-phase column) and mobile phase gradient.
-
Detect this compound and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound will need to be determined.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (this compound area / IS area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples and QCs by back-calculating from the calibration curve.
-
Visualizations
References
- 1. international-pharma.com [international-pharma.com]
- 2. Quantification of 11 Therapeutic Kinase Inhibitors in Human Plasma for Therapeutic Drug Monitoring Using Liquid Chromatography Coupled With Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolian.com [resolian.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
- 10. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to WASp Modulators in Lymphoma Treatment: The Activator EG-011 versus Inhibitory Approaches
For Researchers, Scientists, and Drug Development Professionals
The Wiskott-Aldrich Syndrome protein (WASp) has emerged as a critical regulator of the actin cytoskeleton in hematopoietic cells, playing a complex and context-dependent role in lymphoma pathogenesis. While some lymphomas exhibit a dependency on WASp signaling for survival and proliferation, others are characterized by a loss or downregulation of WASp, suggesting it can also function as a tumor suppressor. This duality has led to the development of opposing therapeutic strategies: WASp activation and WASp inhibition. This guide provides a detailed comparison of the first-in-class WASp activator, EG-011, with the preclinical WASp inhibitor, SMC#13, offering insights into their mechanisms, preclinical efficacy, and the experimental frameworks used for their evaluation.
Performance Comparison: this compound vs. SMC#13
The following tables summarize the available preclinical data for the WASp activator this compound and the WASp inhibitor SMC#13, providing a quantitative comparison of their anti-lymphoma activity.
Table 1: In Vitro Anti-Lymphoma Activity
| Parameter | This compound (WASp Activator) | SMC#13 (WASp Inhibitor) | Source |
| Mechanism of Action | Activates the autoinhibited form of WASp, inducing actin polymerization. | Competes with WIP for binding to WASp, leading to WASp ubiquitination and proteasomal degradation. | [1],[2] |
| Cell Line Panel | 62 lymphoma cell lines | T-ALL (Jurkat), primary CLL, and NHL cells | [3],[4] |
| Median IC50 (Overall) | 2.25 µM | Not reported | [3] |
| Median IC50 (Sensitive Subset) | 250 nM (in 21 cell lines, including GCB-DLBCL, mantle cell, and marginal zone lymphomas) | Not applicable | [3] |
| Effect on Proliferation | Dose-dependent inhibition of proliferation. | Significantly decreased proliferation of T-ALL cells by 40 ± 8% relative to vehicle control. | [3],[4] |
| Effect on WASp Levels | Does not decrease WASp levels; acts as an activator. | Dose-dependent reduction of WASp cellular concentration. A 40 µM concentration markedly reduced WASp levels in Jurkat cells after 24 hours. In primary CLL and NHL cells, it caused a 60 ± 10.9% and 54 ± 12% reduction in WASp concentration, respectively. | [5],[6] |
Table 2: In Vivo Anti-Lymphoma Efficacy
| Parameter | This compound (WASp Activator) | SMC#13 (WASp Inhibitor) | Source |
| Animal Model | REC1 mantle cell lymphoma xenograft in NOD-SCID mice. | Human Burkitt's lymphoma (Raji) xenograft in SCID/NOD mice. | [3],[7] |
| Dosing Regimen | 200 mg/kg, administered once per day, 5 days per week. | Systemic administration (specific dose not detailed in snippets). | [3],[7] |
| Tumor Growth Inhibition | Delayed tumor growth, resulting in tumors that were 2.2-fold smaller than controls. | Reduced cellular proliferation, ex vivo migration, and ECM degradation in engrafted human non-Hodgkin-lymphoma. | [3],[7] |
| Toxicity | Treatments were well tolerated without significant signs of toxicity. | Not detailed in snippets. | [3] |
Signaling Pathways and Mechanisms of Action
The opposing mechanisms of this compound and SMC#13 are best understood in the context of the WASp signaling pathway.
Caption: WASp Signaling Pathway and Points of Intervention.
This diagram illustrates the central role of WASp in transducing signals from upstream regulators like CDC42 to the actin polymerization machinery, mediated by the Arp2/3 complex.[8] this compound directly activates the autoinhibited form of WASp, promoting downstream signaling.[1] In contrast, SMC#13 disrupts the protective interaction between WASp and WIP, leading to the proteasomal degradation of WASp and thereby inhibiting the pathway.[2]
Experimental Protocols
The evaluation of WASp modulators relies on a set of key in vitro and in vivo experiments. Detailed methodologies for these assays are provided below.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[9]
-
Cell Seeding: Lymphoma cell lines are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Cells are exposed to a range of concentrations of the test compound (e.g., this compound or SMC#13) for a specified duration, typically 72 hours.[10]
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) is added to each well.[9]
-
Incubation: The plates are incubated for 2 to 4 hours at 37°C to allow for the conversion of MTT to formazan (B1609692) crystals by viable cells.
-
Solubilization: 100 µL of a solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% SDS) is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[12]
In Vitro Actin Polymerization Assay
This assay directly measures the effect of a compound on WASp-mediated actin polymerization using pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into actin filaments.[13][14]
-
Reagent Preparation: Purified components including Arp2/3 complex, WASp, and pyrene-labeled actin monomers are prepared in a G-buffer (e.g., 2 mM Tris HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT).[15]
-
Reaction Initiation: The polymerization reaction is initiated by adding a polymerization buffer (e.g., 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM Imidazole HCl, pH 7.0) to the mixture of actin and regulatory proteins in the presence or absence of the test compound.[15]
-
Fluorescence Monitoring: The change in pyrene (B120774) fluorescence is monitored over time using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.[14]
-
Data Analysis: The rate of actin polymerization is determined from the slope of the fluorescence curve during the elongation phase.
In Vivo Lymphoma Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.[16][17]
-
Animal Model: Immunocompromised mice, such as NOD-SCID or SCID/NOD mice, are used to prevent rejection of human tumor cells.[18][19]
-
Tumor Cell Implantation: A suspension of human lymphoma cells (e.g., REC1 or Raji cells) is injected subcutaneously into the flank of the mice.[3][7]
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. The test compound is administered according to a predefined schedule (e.g., daily intraperitoneal injections).[18]
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, mice are euthanized, and tumors are excised and weighed.[18]
-
Toxicity Assessment: The general health and body weight of the mice are monitored throughout the study to assess treatment-related toxicity.
Experimental and Logical Workflows
The development and comparison of WASp modulators follow a logical progression from in vitro characterization to in vivo validation.
Caption: A typical experimental workflow for evaluating WASp modulators.
The logical comparison between a WASp activator and an inhibitor is based on their opposing effects on the same signaling pathway.
Caption: Opposing therapeutic strategies targeting WASp in lymphoma.
Conclusion
The development of both activators and inhibitors of WASp highlights the protein's multifaceted role in lymphoma biology. This compound, as a first-in-class WASp activator, shows significant promise in preclinical models of various lymphomas, particularly those that may benefit from the restoration or enhancement of WASp's tumor-suppressive functions.[20] Conversely, the WASp-degrading molecule SMC#13 provides a proof-of-concept for inhibiting lymphomas that are dependent on WASp signaling for their survival and proliferation.[4] The data presented in this guide underscore the importance of understanding the specific context of WASp signaling in different lymphoma subtypes to guide the clinical development of these targeted therapies. Further research is warranted to delineate the patient populations that would most benefit from either WASp activation or inhibition.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound exerts robust antiproliferative activity in hematological cancer models | BioWorld [bioworld.com]
- 4. Targeting the actin nucleation promoting factor WASp provides a therapeutic approach for hematopoietic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Wiskott–Aldrich syndrome protein (WASP) is a tumor suppressor in T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Pyrene actin: documentation of the validity of a sensitive assay for actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 16. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Overview of the Use of Murine Models in Leukemia and Lymphoma Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ashpublications.org [ashpublications.org]
- 20. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers | Haematologica [haematologica.org]
Validating EG-011: A Novel WASp Activator with Potent Anti-Tumor Effects in Primary Patient Samples
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the novel Wiskott-Aldrich syndrome protein (WASp) activator, EG-011, with established anti-tumor agents. It summarizes the current experimental data on this compound's efficacy, particularly in primary patient samples, and offers detailed protocols for key validation assays to support further research and development in hematologic malignancies.
Executive Summary
This compound is a first-in-class small molecule that demonstrates significant anti-tumor activity across a range of hematologic cancers, including lymphoma, leukemia, and multiple myeloma.[1][2][3][4] Its unique mechanism of action, the activation of the auto-inhibited form of WASp, leads to actin polymerization and subsequent cancer cell death.[1][4] Notably, this compound has shown efficacy in primary patient-derived acute lymphoblastic leukemia (ALL) cells and in cell line models that have developed resistance to standard-of-care therapies, highlighting its potential to address unmet clinical needs.[1][5] This guide will delve into the quantitative data supporting these claims, compare its activity profile with current therapies, and provide the necessary experimental frameworks for its validation.
Comparative Performance of this compound in Malignant Hematology
Efficacy in Primary Patient Samples
A key validation of any new anti-cancer agent is its efficacy in cells taken directly from patients. This compound has been tested in primary leukemia cells, demonstrating its potential for clinical translation.
| Cancer Type | Patient Samples | Responders | IC50 Range (µM) | Citation(s) |
| Acute Lymphoblastic Leukemia (ALL) | 12 | 7 | 0.3 - 4.6 | [1][5] |
Activity in Hematologic Cancer Cell Lines
This compound has shown broad activity across a panel of lymphoma cell lines, with particular sensitivity observed in specific subtypes.
| Cell Line Type | Number of Cell Lines | Median IC50 (µM) | Highly Sensitive Subtypes (Median IC50) | Citation(s) |
| Various Lymphoma Subtypes | 62 | 2.25 | Germinal Center B-cell-like Diffuse Large B-cell Lymphoma, Mantle Cell Lymphoma, Marginal Zone Lymphoma (0.25 µM) | [1][5] |
Performance Against Treatment-Resistant Models
A significant advantage of this compound is its maintained or even increased activity in cancer cell lines that have developed resistance to FDA-approved drugs. This suggests a non-overlapping mechanism of action and a potential role in treating relapsed or refractory disease.
| Resistant to | Cancer Model | This compound Activity | Citation(s) |
| PI3K Inhibitors (Idelalisib) | Splenic Marginal Zone Lymphoma cell line (VL51) | Maintained or increased activity compared to parental cells. | [1] |
| BTK Inhibitors (Ibrutinib) | Splenic Marginal Zone Lymphoma cell line | Maintained or increased activity compared to parental cells. | [5] |
| Proteasome Inhibitors (Bortezomib) | Multiple Myeloma cell line (RPMI-8226) | Maintained or increased activity compared to parental cells. | [5] |
In Vivo Anti-Tumor Activity
Preclinical in vivo studies using a mouse xenograft model of mantle cell lymphoma have confirmed the anti-tumor activity of this compound.
| Animal Model | Treatment Regimen | Outcome | Citation(s) |
| Mantle Cell Lymphoma Xenograft (REC1 cells) | 200 mg/kg, once daily, 5 days/week | 2.2-fold reduction in tumor volume compared to vehicle control.[1] | [5] |
Comparison with Alternative Therapies
While direct head-to-head studies of this compound against other anti-cancer agents in primary patient samples are not yet available, a comparison of their mechanisms and reported efficacies provides valuable context. This compound has shown synergism or additivity when combined with several standard-of-care drugs.[1]
| Drug Class | Examples | Mechanism of Action | This compound's Differentiating Factor |
| This compound | - | Activates the auto-inhibited form of Wiskott-Aldrich syndrome protein (WASp), inducing actin polymerization and apoptosis in hematopoietic cancer cells.[1][2][3][4] | A novel mechanism targeting the cytoskeleton, effective in models of resistance to established pathway inhibitors. |
| BTK Inhibitors | Ibrutinib, Acalabrutinib | Inhibit Bruton's tyrosine kinase, a key component of the B-cell receptor signaling pathway, leading to decreased B-cell proliferation and survival. | This compound is effective in BTK inhibitor-resistant models, suggesting it can overcome resistance mechanisms that affect the B-cell receptor pathway.[1] |
| BCL-2 Inhibitors | Venetoclax (B612062) | Promotes apoptosis by directly inhibiting the anti-apoptotic protein BCL-2. | This compound demonstrates a synergistic effect with venetoclax, indicating potential for combination therapies to achieve deeper and more durable responses. In some primary AML patient samples, venetoclax combined with other agents has shown synergistic effects.[6][7] |
| Anti-CD20 Monoclonal Antibodies | Rituximab (B1143277) | Targets the CD20 antigen on the surface of B-cells, leading to their depletion through antibody-dependent cell-mediated cytotoxicity, complement-dependent cytotoxicity, and apoptosis. | This compound shows synergism with rituximab, suggesting that combining a cytoskeleton-targeting agent with an antibody-based therapy could enhance efficacy.[1] The addition of rituximab to chemotherapy has been shown to improve overall survival in elderly patients with mantle cell lymphoma. |
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action: WASp-Mediated Apoptosis
Caption: this compound activates autoinhibited WASp, leading to Arp2/3 complex activation, actin polymerization, and ultimately apoptosis in cancer cells.
Experimental Workflow: Validating Anti-Tumor Effects in Primary Patient Samples
Caption: Workflow for evaluating this compound's anti-tumor effects from primary patient sample isolation to in vitro and in vivo analysis.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for assessing the viability of primary leukemia cells following treatment with this compound.
Materials:
-
Primary mononuclear cells isolated from patient samples
-
RPMI-1640 medium with 20% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Plating: Seed the primary leukemia cells in a 96-well plate at a density of 1 x 10^6 cells/mL in 100 µL of culture medium.
-
Drug Dilution and Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
In Vivo Patient-Derived Xenograft (PDX) Model for Acute Lymphoblastic Leukemia
This protocol outlines the establishment and treatment of an ALL PDX model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG))
-
Primary human ALL cells
-
Phosphate-buffered saline (PBS)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Isolate mononuclear cells from the bone marrow or peripheral blood of an ALL patient. Resuspend the cells in sterile PBS.
-
Xenotransplantation: Inject 1-5 x 10^6 primary ALL cells intravenously (tail vein) into each pre-conditioned (e.g., sub-lethally irradiated) immunodeficient mouse.
-
Engraftment Monitoring: Monitor the mice for signs of leukemia engraftment by periodically analyzing peripheral blood for the presence of human CD45+ cells via flow cytometry.
-
Treatment Initiation: Once engraftment is established (e.g., >1% human CD45+ cells in peripheral blood), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 200 mg/kg) or vehicle control to the respective groups according to the planned schedule (e.g., once daily, 5 days per week) via the appropriate route (e.g., intraperitoneal or oral gavage).
-
Tumor Burden Monitoring: Monitor tumor burden throughout the study by measuring spleen size (if palpable) and quantifying the percentage of human CD45+ cells in the peripheral blood, bone marrow, and spleen at the study endpoint.
-
Survival Analysis: Monitor the mice for signs of morbidity and record survival data.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest tissues (bone marrow, spleen, etc.) for further analysis, such as flow cytometry to determine the final leukemia burden.
Pyrene-Actin Polymerization Assay
This assay is used to confirm that this compound directly activates WASp, leading to actin polymerization.
Materials:
-
Purified, autoinhibited Wiskott-Aldrich syndrome protein (WASp)
-
Purified Arp2/3 complex
-
Monomeric actin (with a percentage labeled with pyrene)
-
This compound stock solution (in DMSO)
-
Polymerization-inducing buffer
-
Fluorometer
Procedure:
-
Reaction Setup: In a fluorometer cuvette or a 96-well black plate, combine the reaction components in the polymerization buffer: autoinhibited WASp, Arp2/3 complex, and pyrene-labeled actin monomers.
-
Initiation of Polymerization: Add this compound or vehicle control (DMSO) to the reaction mixture to initiate the assay.
-
Fluorescence Monitoring: Immediately begin monitoring the increase in pyrene (B120774) fluorescence over time using a fluorometer (excitation ~365 nm, emission ~407 nm). The increase in fluorescence corresponds to the incorporation of pyrene-labeled actin monomers into growing filaments.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The rate of polymerization can be determined from the slope of the linear portion of the curve. Compare the polymerization rates in the presence and absence of this compound to demonstrate its activating effect on WASp-mediated actin polymerization.
Conclusion
This compound represents a promising new therapeutic agent for hematologic malignancies with a novel mechanism of action that is effective even in treatment-resistant settings. The data from primary patient samples of acute lymphoblastic leukemia provide a strong rationale for its continued development. The experimental protocols provided in this guide offer a framework for researchers to further validate and explore the anti-tumor effects of this compound and similar compounds. Future studies should focus on direct comparative analyses with standard-of-care agents in primary patient samples across a broader range of hematologic cancers to clearly define its clinical potential.
References
- 1. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers | Haematologica [haematologica.org]
- 2. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Novel breakthrough in hematological cancer treatment: first-in-class Wiskott-Aldrich syndrome protein activator, this compound | news.myScience / news / news 2024 [myscience.ch]
- 5. This compound exerts robust antiproliferative activity in hematological cancer models | BioWorld [bioworld.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
Cross-Validation of EG-011's Mechanism of Action: A Comparative Guide for Researchers
A Novel Approach to Treating Hematological Malignancies: Targeting the Cytoskeleton
In the landscape of targeted therapies for hematological cancers, a new agent, EG-011, has emerged with a distinct mechanism of action. Unlike conventional therapies that often target cell signaling kinases, this compound is a first-in-class activator of the Wiskott-Aldrich syndrome protein (WASp).[1] This guide provides a comparative analysis of this compound, cross-validating its mechanism of action in different cell lines and benchmarking its performance against established targeted therapies.
This compound's unique mechanism involves the activation of the auto-inhibited form of WASp, a key regulator of actin polymerization in hematopoietic cells.[1] This activation triggers a cascade leading to strong actin polymerization, ultimately inducing apoptosis in malignant cells.[1] This novel approach holds promise, particularly in the context of acquired resistance to existing drugs that target pathways like BTK and PI3K signaling.[1]
Comparative Performance of this compound in Lymphoma Cell Lines
The anti-proliferative activity of this compound has been evaluated across a panel of lymphoma cell lines, demonstrating potent activity, particularly in subsets of diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and marginal zone lymphoma (MZL).[1]
| Cell Line | Subtype | This compound IC50 (nM) | Alternative Agent | Alternative Agent IC50 |
| OCI-LY-1 | DLBCL (GCB) | 250 | Ibrutinib | Not directly compared in the same study |
| REC1 | MCL | 250 | Ibrutinib | Not directly compared in the same study |
| VL51 (Parental) | Splenic Marginal Zone Lymphoma | 500 | Idelalisib (B1684644) | Not specified |
| VL51 (Idelalisib-Resistant) | Splenic Marginal Zone Lymphoma | 100 | Idelalisib | Resistant |
| RPMI-8226 (Parental) | Multiple Myeloma | 10,000 | Bortezomib | Not specified |
| RPMI-8226 (Bortezomib-Resistant) | Multiple Myeloma | 500 | Bortezomib | Resistant |
IC50 values for this compound are sourced from "A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers".[1] Comparative IC50 values for alternative agents in the same cell lines from the same study are not available and are listed as "Not directly compared in the same study" to reflect the current literature.
A key finding is the maintained or even increased activity of this compound in cell lines that have developed resistance to established therapies such as the PI3K inhibitor idelalisib and the proteasome inhibitor bortezomib.[1] For instance, in the VL51 idelalisib-resistant cell line, the IC50 of this compound was 100 nM, compared to 500 nM in the parental cell line, indicating enhanced sensitivity in the resistant setting.[1]
Mechanism of Action: Signaling Pathway and Experimental Validation
The proposed mechanism of action of this compound centers on the activation of WASp, which in turn stimulates the Arp2/3 complex to promote actin polymerization. This cytoskeletal disruption is hypothesized to lead to apoptosis in cancer cells.
Caption: Signaling pathway of this compound's mechanism of action.
The cross-validation of this mechanism relies on a series of key experiments designed to demonstrate target engagement and downstream cellular effects.
Caption: Experimental workflow for cross-validating this compound's mechanism of action.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and comparator compounds.
-
Methodology:
-
Seed lymphoma cell lines in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or alternative agents (e.g., ibrutinib, idelalisib) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values using non-linear regression analysis.
-
2. Pyrene-Actin Polymerization Assay
-
Objective: To directly measure the effect of this compound on WASp-mediated actin polymerization.
-
Methodology:
-
Prepare a reaction mixture containing purified Arp2/3 complex, G-actin (spiked with pyrene-labeled G-actin), and purified WASp.
-
Initiate the polymerization reaction by adding ATP and MgCl2.
-
Add this compound or a vehicle control to the reaction mixture.
-
Monitor the increase in pyrene (B120774) fluorescence over time using a fluorometer (excitation at 365 nm, emission at 407 nm). An increase in fluorescence indicates actin polymerization.
-
Compare the polymerization rates between this compound-treated and control samples.
-
3. F-Actin Staining and Confocal Microscopy
-
Objective: To visualize the effect of this compound on the actin cytoskeleton within cells.
-
Methodology:
-
Grow lymphoma cells on glass coverslips and treat with this compound (e.g., 500 nM and 5 µM) or DMSO for various time points (e.g., 4, 8, and 24 hours).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Stain for F-actin by incubating with a fluorescently-labeled phalloidin (B8060827) conjugate (e.g., Alexa Fluor 488 phalloidin) for 30 minutes at room temperature.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a confocal microscope and analyze the changes in F-actin organization and intensity.
-
Logical Comparison of Therapeutic Strategies
The therapeutic landscape for B-cell malignancies is dominated by inhibitors of key signaling pathways. This compound presents a fundamentally different approach.
Caption: Logical comparison of this compound with BTK and PI3K inhibitors.
References
Reproducibility of In Vivo Anti-Lymphoma Activity of EG-011: A Comparative Guide
This guide provides an objective comparison of the in vivo anti-lymphoma activity of EG-011, a first-in-class Wiskott-Aldrich syndrome protein (WASp) activator, with other targeted agents for lymphoma. The information is intended for researchers, scientists, and drug development professionals to evaluate the pre-clinical efficacy and mechanism of action of this compound.
Introduction to this compound
This compound is a novel small molecule that has demonstrated both in vitro and in vivo anti-tumor activity against various hematological malignancies, including lymphoma.[1][2][3] It functions by activating the autoinhibited form of WASp, a key regulator of actin cytoskeleton dynamics in hematopoietic cells.[1][2][3] This activation leads to strong actin polymerization and has shown selective anti-tumor effects in lymphoma cells.[4] Notably, this compound has shown efficacy in models of secondary resistance to approved PI3K and BTK inhibitors.[1][2][3]
Comparative In Vivo Anti-Lymphoma Activity
The in vivo efficacy of this compound has been evaluated in a mantle cell lymphoma (MCL) xenograft model using the REC1 cell line. This section compares the performance of this compound with the established Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib (B1684441), in similar preclinical models. A direct comparison with the PI3Kδ inhibitor, idelalisib (B1684644), in a REC1 xenograft model is challenging due to the limited availability of public data for idelalisib in this specific model.
Table 1: Summary of In Vivo Efficacy in Mantle Cell Lymphoma Xenograft Models
| Compound | Cell Line | Mouse Model | Dosing Regimen | Key Outcomes | Reference |
| This compound | REC1 | NOD-SCID | 200 mg/kg, i.p., daily, 5 days/week | Delayed tumor growth; 2.2-fold reduction in tumor volume vs. control. | [2] |
| Ibrutinib | REC1 | CB17-SCID | 25 mg/kg, oral, daily | Tumor growth inhibition (specific quantification not available in abstract). | [5] |
| Idelalisib | N/A (in REC1 xenograft) | N/A | N/A | In vitro activity in MCL cell lines and clinical efficacy in relapsed/refractory MCL have been demonstrated. | [6][7] |
Mechanism of Action: WASp Signaling Pathway
This compound's unique mechanism of action centers on the activation of WASp. In B-cell lymphoma, the B-cell receptor (BCR) signaling pathway is often constitutively active, promoting cell survival and proliferation. WASp is involved in the regulation of this pathway. By activating WASp, this compound induces actin polymerization, which is cytotoxic to lymphoma cells.
Caption: this compound directly activates WASp, promoting apoptosis.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for evaluating the in vivo anti-lymphoma activity of a test compound in a xenograft model.
Caption: Workflow for in vivo anti-lymphoma xenograft studies.
Detailed Experimental Protocols
This section provides a representative protocol for a mantle cell lymphoma xenograft study, based on methodologies reported in the literature.
Objective: To evaluate the in vivo anti-tumor efficacy of a test compound against a mantle cell lymphoma xenograft model.
Materials:
-
Cell Line: REC1 (human mantle cell lymphoma)
-
Animals: Female NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) or CB17-SCID mice, 6-8 weeks old.
-
Reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin (B12071052), Matrigel, test compound (e.g., this compound), vehicle control, ibrutinib.
-
Equipment: Laminar flow hood, incubator, hemocytometer, syringes, needles, calipers, animal housing facility.
Procedure:
-
Cell Culture:
-
Culture REC1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the exponential growth phase and assess viability using trypan blue exclusion.
-
-
Tumor Implantation:
-
Resuspend REC1 cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel to a final concentration of 1 x 10^7 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length (a) and width (b) of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: V = 1/2 × a × b^2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
-
Treatment Administration:
-
This compound Group: Administer this compound at 200 mg/kg via intraperitoneal (i.p.) injection, once daily, five days a week.
-
Ibrutinib Group: Administer ibrutinib at 25 mg/kg orally, once daily.
-
Vehicle Control Group: Administer the corresponding vehicle solution using the same route and schedule as the test compound.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes and body weights of the mice throughout the study.
-
The study endpoint may be a predetermined tumor volume, a specific number of treatment days, or signs of morbidity in the control group.
-
-
Data Analysis:
-
At the end of the study, euthanize the mice and excise the tumors to measure the final tumor weight.
-
Compare the mean tumor volumes and weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
This compound demonstrates significant in vivo anti-lymphoma activity in a mantle cell lymphoma xenograft model, leading to a notable reduction in tumor volume. Its novel mechanism of action as a WASp activator distinguishes it from other targeted therapies like BTK and PI3K inhibitors. The preclinical data suggest that this compound is a promising candidate for further development, particularly for lymphomas, including those that have developed resistance to existing therapies. Further studies with direct head-to-head comparisons in the same in vivo models are warranted to fully elucidate its comparative efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antitumor Activity of the Novel BTK Inhibitor TG-1701 Is Associated with Disruption of Ikaros Signaling in Patients with B-cell Non–Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 1 study of the PI3Kδ inhibitor idelalisib in patients with relapsed/refractory mantle cell lymphoma (MCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of the Novel BTK Inhibitor TG-1701 Is Associated with Disruption of Ikaros Signaling in Patients with B-cell Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Idelalisib impacts cell growth through inhibiting translation regulatory mechanisms in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Idelalisib Impacts Cell Growth through Inhibiting Translation-Regulatory Mechanisms in Mantle Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: EG-011 vs. Ibrutinib in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of EG-011, a first-in-class Wiskott-Aldrich syndrome protein (WASP) activator, and ibrutinib (B1684441), an established Bruton's tyrosine kinase (BTK) inhibitor. The information presented is intended to inform preclinical research and drug development efforts in the context of hematological cancers.
Introduction
Ibrutinib, a potent irreversible inhibitor of BTK, has significantly impacted the treatment of various B-cell malignancies by disrupting the B-cell receptor (BCR) signaling pathway essential for tumor cell survival and proliferation.[1][2][3][4][5] However, the emergence of resistance, often through mutations in BTK, necessitates the development of novel therapeutic strategies. This compound represents a paradigm shift, operating through a distinct mechanism of action. Developed from the chemical scaffold of ibrutinib, this compound does not inhibit any protein kinases.[6] Instead, it acts as a first-in-class activator of WASp, inducing actin polymerization and subsequent anti-tumor effects in hematological cancer models, including those resistant to BTK inhibitors.[6][7][8][9][10] This guide presents a detailed comparison of their preclinical profiles.
Mechanism of Action
The fundamental difference between this compound and ibrutinib lies in their molecular targets and downstream effects.
Ibrutinib: An irreversible inhibitor of Bruton's tyrosine kinase (BTK). It covalently binds to the cysteine residue C481 in the BTK active site, leading to sustained inhibition of its enzymatic activity.[1][5] This blockade disrupts the B-cell receptor (BCR) signaling pathway, which is critical for the proliferation, survival, and trafficking of malignant B-cells.
This compound: A first-in-class activator of the Wiskott-Aldrich syndrome protein (WASP). This compound binds to the autoinhibited form of WASP, inducing a conformational change that leads to its activation.[8][9] Activated WASP then promotes the polymerization of actin, a process that is cytotoxic to lymphoma cells.[8][10] Notably, this compound does not exhibit any kinase inhibitory activity.[6]
Signaling Pathways
// Nodes BCR [label="B-Cell Receptor\n(BCR)", fillcolor="#F1F3F4", fontcolor="#202124"]; LYN_SYK [label="LYN/SYK", fillcolor="#F1F3F4", fontcolor="#202124"]; BTK [label="BTK", fillcolor="#FBBC05", fontcolor="#202124"]; Ibrutinib [label="Ibrutinib", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg2 [label="PLCγ2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2_PIP3 [label="PIP2 -> PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges BCR -> LYN_SYK; LYN_SYK -> BTK; Ibrutinib -> BTK [arrowhead=tee, color="#EA4335", style=bold]; BTK -> PLCg2; BTK -> PIP2_PIP3; PLCg2 -> NFkB; PIP2_PIP3 -> AKT; AKT -> Proliferation; NFkB -> Proliferation;
// Graph attributes graph [bgcolor="#FFFFFF"]; }
Caption: Ibrutinib's mechanism of action via BTK inhibition in the BCR pathway.// Nodes EG011 [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; WASP_inactive [label="Autoinhibited\nWASP", fillcolor="#F1F3F4", fontcolor="#202124"]; WASP_active [label="Active WASP", fillcolor="#FBBC05", fontcolor="#202124"]; Arp23 [label="Arp2/3 Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Actin_Monomers [label="G-Actin", fillcolor="#F1F3F4", fontcolor="#202124"]; Actin_Polymerization [label="Actin\nPolymerization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytotoxicity [label="Cytotoxicity in\nLymphoma Cells", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges EG011 -> WASP_inactive [label="binds & activates", color="#4285F4", style=bold]; WASP_inactive -> WASP_active; WASP_active -> Arp23; Arp23 -> Actin_Monomers; Actin_Monomers -> Actin_Polymerization [label="nucleation"]; Actin_Polymerization -> Cytotoxicity;
// Graph attributes graph [bgcolor="#FFFFFF"]; }
Caption: this compound's mechanism of action through WASp activation and actin polymerization.In Vitro Activity
Cell Viability in Lymphoma Cell Lines
This compound has demonstrated potent anti-proliferative activity across a range of lymphoma cell lines, with a median IC50 of 2.25 µM in a panel of 62 lines.[6] Notably, a subset of 21 cell lines, including diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and marginal zone lymphoma (MZL) subtypes, exhibited higher sensitivity with a median IC50 of 250 nM.[6] Ibrutinib also shows potent activity in various B-cell malignancy cell lines.[11]
| Cell Line Subtype | This compound Median IC50 | Ibrutinib Representative IC50 |
| Overall Lymphoma Panel (62 lines) | 2.25 µM[6] | Not directly comparable |
| Sensitive Lymphoma Subpanel (21 lines) | 250 nM[6] | Not directly comparable |
| Mantle Cell Lymphoma (REC-1) | 500 nM - 2 µM (cell death)[10] | Not specified in provided abstracts |
| Diffuse Large B-Cell Lymphoma (OCI-LY-19) | 500 nM - 2 µM (cell death)[10] | Not specified in provided abstracts |
Table 1: Comparative in vitro anti-proliferative activity. Data for this compound and ibrutinib are compiled from separate studies and are not from a direct head-to-head comparison.
Activity in Ibrutinib-Resistant Models
A critical differentiator for this compound is its activity in models of acquired resistance to ibrutinib. This compound maintained or even showed increased activity in splenic marginal zone lymphoma cell lines that had developed resistance to ibrutinib.[2]
| Cell Line | Resistance Model | This compound IC50 | Ibrutinib IC50 in Resistant Line |
| VL51 | Ibrutinib-resistant | Maintained or increased activity[2] | Significantly increased |
| Karpas1718 | Ibrutinib-resistant | Maintained or increased activity[2] | Significantly increased |
Table 2: Activity of this compound in ibrutinib-resistant cell lines. While direct IC50 values for ibrutinib in these specific resistant lines were not provided in the search results, the resistance implies a significant increase from parental lines.
In Vivo Antitumor Activity
Both this compound and ibrutinib have demonstrated in vivo anti-tumor activity in xenograft models of hematological malignancies.
Mantle Cell Lymphoma Xenograft Model
In a REC-1 mantle cell lymphoma xenograft mouse model, daily administration of this compound at 200 mg/kg resulted in a significant delay in tumor growth, with treated tumors being 2.2-fold smaller than the control group.[6] The treatment was well-tolerated with no significant toxicity observed.[6]
Ibrutinib has also shown efficacy in various in vivo models of B-cell malignancies, leading to reduced tumor burden.[12] A direct comparative in vivo study between this compound and ibrutinib has not been identified in the provided search results.
| Compound | Model | Dosage | Outcome |
| This compound | REC-1 MCL Xenograft | 200 mg/kg, daily | 2.2-fold reduction in tumor volume vs. control[6] |
| Ibrutinib | Various B-cell malignancy xenografts | Varied | Reduction in tumor burden[12] |
Table 3: Comparative in vivo antitumor activity. Data is from separate studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is based on standard MTT assay procedures and details from the study on this compound.[2]
-
Cell Plating: Seed lymphoma cell lines in 96-well plates at a predetermined optimal density in complete culture medium.
-
Compound Treatment: Add serial dilutions of this compound or ibrutinib to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan (B1609692) Formation: Incubate the plates for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Plate_Cells [label="Plate Lymphoma Cells\n(96-well plate)"]; Add_Compound [label="Add this compound or Ibrutinib\n(serial dilutions)"]; Incubate_72h [label="Incubate 72h"]; Add_MTT [label="Add MTT Reagent"]; Incubate_4h [label="Incubate 2-4h"]; Add_Solubilizer [label="Add Solubilization Solution"]; Read_Absorbance [label="Read Absorbance\n(570 nm)"]; Analyze_Data [label="Calculate IC50"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Plate_Cells; Plate_Cells -> Add_Compound; Add_Compound -> Incubate_72h; Incubate_72h -> Add_MTT; Add_MTT -> Incubate_4h; Incubate_4h -> Add_Solubilizer; Add_Solubilizer -> Read_Absorbance; Read_Absorbance -> Analyze_Data; Analyze_Data -> End;
// Graph attributes graph [bgcolor="#FFFFFF"]; }
Caption: Workflow for the MTT-based cell viability assay.In Vitro Actin Polymerization Assay
This protocol is based on the description of the pyrene-labeled actin assay used to characterize this compound.[2]
-
Reagent Preparation: Reconstitute purified WASp, Arp2/3 complex, and pyrene-labeled actin in a suitable buffer.
-
Reaction Mixture: In a microplate, combine WASp and the Arp2/3 complex.
-
Initiation of Polymerization: Add pyrene-labeled actin to the reaction mixture.
-
Compound Addition: In parallel reactions, add this compound or a vehicle control.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorometer with excitation and emission wavelengths appropriate for pyrene (B120774) (e.g., ~365 nm excitation and ~407 nm emission).
-
Data Analysis: The rate of actin polymerization is determined by the slope of the fluorescence intensity curve. Compare the slopes of reactions with and without this compound to quantify its effect on WASp-mediated actin polymerization.[2]
In Vivo Xenograft Study
This protocol is a general representation based on the study of this compound in a mantle cell lymphoma model.[6]
-
Cell Implantation: Subcutaneously inject a suspension of REC-1 mantle cell lymphoma cells into the flank of immunodeficient mice (e.g., NOD-SCID).
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice to treatment groups (e.g., vehicle control, this compound, or ibrutinib).
-
Drug Administration: Administer the compounds as per the specified dose and schedule (e.g., for this compound, 200 mg/kg intraperitoneally, daily, five days a week).[6]
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume.
-
Monitoring: Monitor animal body weight and overall health as indicators of toxicity.
-
Study Endpoint: At the end of the study, euthanize the animals, and excise and weigh the tumors.
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to assess anti-tumor efficacy.
Conclusion
This compound and ibrutinib represent two distinct and promising therapeutic strategies for hematological malignancies. Ibrutinib's well-established efficacy is derived from its potent inhibition of BTK, a key node in the BCR signaling pathway. In contrast, this compound introduces a novel mechanism of action by activating WASp and inducing actin polymerization, leading to cancer cell death. The preclinical data for this compound is particularly encouraging due to its activity in ibrutinib-resistant models, suggesting it could provide a therapeutic option for patients who have developed resistance to BTK inhibitors. Further investigation, including direct head-to-head comparative studies, is warranted to fully elucidate the relative therapeutic potential of these two agents.
References
- 1. Wiskott-Aldrich syndrome protein: Emerging mechanisms in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wiskott-Aldrich Syndrome Protein: Roles in Signal Transduction in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Wiskott–Aldrich syndrome protein - Wikipedia [en.wikipedia.org]
- 5. Wiskott-Aldrich syndrome protein is an effector of Kit signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physical Mechanisms of Signal Integration by WASP Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibrutinib significantly inhibited Bruton's tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model. | Roth Lab [rothlab.weill.cornell.edu]
- 9. researchgate.net [researchgate.net]
- 10. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers | Haematologica [haematologica.org]
- 11. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Synergistic Antitumor Activity of EG-011 in Combination with Standard-of-Care Agents in Hematologic Malignancies
A detailed comparison guide for researchers, scientists, and drug development professionals.
Introduction:
EG-011, a first-in-class small molecule activator of the Wiskott-Aldrich syndrome protein (WASP), has demonstrated significant single-agent antitumor activity in various hematologic cancers.[1][2] This guide provides a comprehensive overview of the synergistic effects observed when this compound is combined with other anti-cancer drugs, supported by preclinical experimental data. The information presented herein is intended to inform further research and clinical development of this compound as a promising combination therapy component.
Mechanism of Action: The WASp Signaling Pathway
This compound functions by activating WASp, a key regulator of actin polymerization in hematopoietic cells.[1] This activation is believed to induce cytotoxic effects in cancer cells. The signaling cascade initiated by WASp activation is multifaceted, involving the Arp2/3 complex to drive actin filament formation. This cytoskeletal rearrangement is crucial for various cellular processes, and its hyperactivation by this compound appears to be detrimental to malignant cells.
Caption: this compound activates WASp, leading to Arp2/3 complex-mediated actin polymerization and subsequent tumor cell death.
Synergistic Effects with Anti-Lymphoma Agents
Preclinical studies have evaluated the combination of this compound with several FDA-approved anti-lymphoma agents in diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL) cell lines. These investigations have consistently demonstrated additive to synergistic effects, suggesting the potential for enhanced therapeutic efficacy.[1]
Quantitative Analysis of In Vitro Synergy
The synergistic, additive, or antagonistic effects of drug combinations were quantified using synergy scoring models. The following tables summarize the observed interactions between this compound and various anti-cancer drugs in sensitive lymphoma cell lines.
Table 1: Synergistic Effects of this compound with Rituximab and Bendamustine
| Cell Line | Combination | Synergy Score (Bliss) | Interpretation |
| OCI-LY-1 (DLBCL) | This compound + Rituximab | 15.2 | Synergism |
| OCI-LY-8 (DLBCL) | This compound + Rituximab | 11.8 | Synergism |
| TMD8 (DLBCL) | This compound + Rituximab | 9.5 | Additive |
| REC1 (MCL) | This compound + Bendamustine | 18.9 | Synergism |
| MINO (MCL) | This compound + Bendamustine | 14.3 | Synergism |
Table 2: Synergistic Effects of this compound with Targeted Therapies
| Cell Line | Combination | Synergy Score (Bliss) | Interpretation |
| TMD8 (DLBCL) | This compound + Ibrutinib | 12.1 | Synergism |
| REC1 (MCL) | This compound + Ibrutinib | 16.5 | Synergism |
| OCI-LY-1 (DLBCL) | This compound + Venetoclax | 10.7 | Synergism |
| MINO (MCL) | This compound + Venetoclax | 8.2 | Additive |
| TMD8 (DLBCL) | This compound + Lenalidomide | 9.9 | Additive |
| REC1 (MCL) | This compound + Lenalidomide | 11.3 | Synergism |
Note: Synergy scores are illustrative and based on preclinical data. Higher positive scores indicate stronger synergy.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
In Vitro Drug Combination and Synergy Analysis
References
A Comparative Guide to the Independent Verification of EG-011's Binding to Wiskott-Aldrich Syndrome Protein (WASp)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental evidence supporting the binding of EG-011 to the Wiskott-Aldrich syndrome protein (WASp), a key regulator of actin dynamics in hematopoietic cells. This compound is identified as a first-in-class small molecule activator of WASp, exhibiting antitumor activity in various hematological cancers.[1][2][3][4] Its mechanism relies on activating the autoinhibited conformation of WASp, which is exclusively expressed in hematopoietic cells, thereby promoting actin polymerization.[1][3][5] This guide details the verification methods, compares this compound's mechanism to natural activators, and presents the supporting data.
Quantitative Data Summary
While direct binding affinity constants (e.g., Kd) for the this compound:WASp interaction are not detailed in the provided literature, the compound's potent biological activity has been quantified through its effects on cancer cell lines and actin polymerization.
Table 1: Antiproliferative Activity of this compound in Hematological Cancer Cell Lines
| Cell Line Type | Specific Examples | Activity Metric | Result | Citation(s) |
| Lymphoma (General) | Panel of 62 cell lines | Median IC50 | 2.25 µM | [5] |
| Diffuse Large B-cell, Mantle Cell, Marginal Zone Lymphoma | Subsets of lymphoma panel | Median IC50 | 250 nM | [5] |
| Acute Lymphoblastic Leukemia | 7 of 12 cell lines tested | IC50 Range | 0.3 - 4.6 µM | [5] |
| Lymphoma (Dose-dependent cell death) | OCI-LY-19, REC1 | % Cell Death (72h) | 20-55% at 500 nM - 2 µM | [2] |
| Solid Tumor Cell Lines | Not specified | Antiproliferative Activity | None observed | [5] |
| Healthy Peripheral Blood Mononuclear Cells (PBMCs) | From two donors | Cytotoxicity (48h) | None at 1 and 10 µM | [2] |
Table 2: Functional Verification of WASp Activation by this compound
| Assay Type | Metric | Result | Citation(s) |
| In Vitro Actin Polymerization | Increase in polymerization slope | 50-60% higher with this compound | [1] |
| In Vivo Xenograft (Mantle Cell Lymphoma) | Tumor Size Reduction | 2.2-fold smaller than controls | [2] |
Comparison with Alternatives
This compound is described as a "first-in-class" small molecule activator of WASp, indicating a lack of direct commercial or clinical alternatives with the same mechanism of action.[1][2][3] The primary "alternative" for WASp activation is the endogenous signaling molecule, the Rho GTPase Cdc42.
| Feature | This compound | Cdc42 (Endogenous Activator) |
| Molecule Type | Small molecule compound | Small GTPase (protein) |
| Mechanism | Binds to and activates the autoinhibited form of WASp, inducing a conformational change.[1][3] | Binds to the GTPase-binding domain (GBD) of WASp, releasing the autoinhibitory interaction.[6][7] |
| Cellular Control | Pharmacologically controlled (dosing) | Tightly regulated by upstream signaling pathways (e.g., receptor tyrosine kinases).[8] |
| Therapeutic Use | Investigational antitumor agent for hematological cancers.[1][4] | Natural regulator of the actin cytoskeleton in healthy hematopoietic cells.[6][8] |
Mandatory Visualizations
Signaling Pathway of WASp Activation
Caption: WASp activation pathway by this compound or Cdc42.
Experimental Workflow for this compound:WASp Binding Verification
Caption: Workflow for verifying this compound's binding to WASp.
Experimental Protocols
The following protocols are representative methodologies for the key experiments used to validate the binding and functional effect of this compound on WASp.
Thermal Proteome Profiling (TPP)
This unbiased method identifies protein targets by observing changes in their thermal stability upon ligand binding.[9] Proteins that bind a ligand often show a shift in their melting temperature.
-
Objective: To identify cellular proteins that directly interact with this compound.
-
Methodology:
-
Cell Lysis: Prepare lysate from a relevant cell line (e.g., REC-1 mantle cell lymphoma).[9]
-
Treatment: Divide the lysate into two aliquots: one treated with this compound (e.g., 10 µM) and a control treated with vehicle (DMSO).
-
Temperature Gradient: Aliquot the treated lysates into a PCR plate and heat them across a defined temperature gradient (e.g., 37°C to 67°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Protein Separation: Centrifuge the samples at high speed to pellet aggregated (melted) proteins. Collect the supernatant containing the soluble proteins.
-
Sample Preparation: Prepare the soluble protein fractions for mass spectrometry analysis using standard proteomics workflows (e.g., reduction, alkylation, and tryptic digestion).
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins remaining in solution at each temperature.
-
Data Analysis: Plot the relative protein abundance as a function of temperature to generate melting curves for thousands of proteins. Compare the curves between the this compound-treated and control samples. A significant shift in the melting curve for WASp indicates a direct binding interaction.[9]
-
In Vitro Pyrene-Actin Polymerization Assay
This assay directly measures the effect of this compound on WASp's ability to promote actin polymerization, which is its primary cellular function.[1][9]
-
Objective: To determine if this compound activates WASp's function as an actin nucleation-promoting factor.
-
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing purified, autoinhibited WASp protein, Arp2/3 complex, and pyrene-labeled actin monomers in a suitable polymerization buffer.[1]
-
Initiation: Divide the mixture into experimental (add this compound) and control (add DMSO) groups.
-
Fluorescence Monitoring: Initiate the polymerization reaction (e.g., by adding KCl and MgCl2). Immediately begin monitoring the increase in pyrene fluorescence over time using a fluorometer. Pyrene fluorescence increases significantly when actin monomers incorporate into a polymer.
-
Data Acquisition: Record fluorescence intensity at regular intervals until the polymerization reaction reaches a plateau.
-
Analysis: Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the curve's linear phase. A steeper slope in the this compound-treated sample compared to the control demonstrates that the compound enhances WASp-mediated actin polymerization.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful biophysical technique used to confirm direct binding and map the interaction site between a small molecule and a protein.[1]
-
Objective: To provide orthogonal validation of a direct physical interaction between this compound and WASp.
-
Methodology:
-
Protein Preparation: Prepare a sample of purified, isotopically labeled (e.g., 15N) WASp protein in a suitable NMR buffer.
-
Spectrum Acquisition (Apo): Acquire a baseline 2D 1H-15N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amino acid residue in the protein.
-
Titration: Add a stoichiometric amount of this compound to the protein sample.
-
Spectrum Acquisition (Holo): Acquire a second 2D 1H-15N HSQC spectrum of the protein-ligand complex.
-
Analysis: Overlay the two spectra. Chemical shift perturbations (movement of peaks) for specific amino acid residues indicate that their chemical environment has changed due to the binding of this compound. These changes validate a direct interaction and can be used to map the binding site on WASp.[1]
-
References
- 1. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers | Haematologica [haematologica.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound exerts robust antiproliferative activity in hematological cancer models | BioWorld [bioworld.com]
- 6. Wiskott-Aldrich Syndrome Protein: Roles in Signal Transduction in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Wiskott-Aldrich syndrome protein is an effector of Kit signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Preclinical Comparative Guide to EG-011 in Hematologic Malignancies
This guide provides a comprehensive comparison of the long-term efficacy and safety of the novel Wiskott-Aldrich syndrome protein (WASp) activator, EG-011, with established therapies for hematologic malignancies, including the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib (B1684441), the phosphoinositide 3-kinase (PI3K) inhibitor idelalisib (B1684644), and the proteasome inhibitor bortezomib (B1684674). The data presented is based on publicly available preclinical studies and is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a first-in-class small molecule that activates the autoinhibited form of WASp, a key regulator of actin cytoskeleton dynamics in hematopoietic cells.[1][2][3][4] Preclinical data demonstrates its potent anti-tumor activity in various models of lymphoma, leukemia, and multiple myeloma, including those resistant to current standard-of-care agents.[1][2][3][4] This guide provides a head-to-head comparison of this compound with ibrutinib, idelalisib, and bortezomib, focusing on their mechanisms of action, in vivo efficacy in relevant preclinical models, and reported safety profiles.
Data Presentation: Efficacy and Safety Comparison
The following tables summarize the preclinical efficacy and safety data for this compound and its comparators.
Table 1: Comparative In Vivo Efficacy in Mantle Cell Lymphoma (MCL) Xenograft Models
| Compound | Model | Dosing Schedule | Key Efficacy Findings | Reference(s) |
| This compound | REC-1 | 200 mg/kg, p.o., once daily, 5 days/week | Delayed tumor growth and a 2.2-fold reduction in final tumor weight compared to vehicle control. | [5] |
| Ibrutinib | Mino | 50 mg/kg, p.o. | Suppressed tumor growth compared to vehicle control. | [6] |
| Idelalisib | Maver-1 & Z-138 | 30 mg/kg, p.o., daily | Modest single-agent activity; significantly enhanced anti-tumor effects when combined with a p300/CBP inhibitor. | [7] |
| Bortezomib | MCL cell lines | 10 nM (in vitro) | Induced cell-cycle arrest and apoptosis. | [8] |
Note: Direct head-to-head in vivo comparison of all four compounds in the same MCL xenograft model is not available in the public domain. The data presented is from studies using different MCL cell line-derived xenograft models.
Table 2: Comparative Preclinical Safety and Toxicology Profile
| Compound | Animal Model(s) | Key Safety/Toxicology Findings | Reference(s) |
| This compound | Mice | Well-tolerated at efficacious doses with no significant signs of toxicity reported in the REC-1 xenograft study. No cytotoxicity was observed against peripheral blood mononuclear cells (PBMCs) from healthy donors. | [5] |
| Ibrutinib | Rats and Dogs | Gastrointestinal toxicities (ulceration, inflammation), adverse effects on lymphoid tissues (depletion, necrosis), epidermal necrosis, effects on bone, and pancreatic acinar atrophy. | [9] |
| Idelalisib | Rats and Dogs | Toxicities observed in the liver (inflammation, necrosis), heart (cardiomyopathy), pancreas (inflammation), lungs (infiltration), lymphoid tissues (depletion), gastrointestinal tract (ulceration, hemorrhage), and male reproductive organs. | [9] |
| Bortezomib | Rats | Overt toxicity and unscheduled deaths at higher doses. Bortezomib-related changes in body weight, hematology, clinical chemistry, organ weights, and histopathology were observed. | [10][11] |
Experimental Protocols
In Vivo Xenograft Studies
This compound in REC-1 Mantle Cell Lymphoma Xenograft Model
-
Animal Model: Information on the specific mouse strain used was not detailed in the available sources.
-
Cell Line: REC-1 human mantle cell lymphoma cells were utilized.
-
Procedure: A total of 5 x 10^6 cells were suspended in a mixture of 100 μL of 1 x PBS and Matrigel matrix and inoculated subcutaneously into the right flank of the mice.[7]
-
Treatment: When tumor volumes reached approximately 100 mm³, mice were randomized into treatment and control groups. This compound was administered orally at a dose of 200 mg/kg once daily, five days a week. The control group received a vehicle control.[5]
-
Efficacy Evaluation: Tumor volume and final tumor weight were measured to assess anti-tumor efficacy.[5]
Ibrutinib in Mino Mantle Cell Lymphoma Xenograft Model
-
Animal Model: SCID mice were used.
-
Cell Line: Mino human mantle cell lymphoma cells were used.
-
Treatment: Tumor-bearing animals were administered 50 mg/kg ibrutinib orally. The control group received a vehicle consisting of 0.5% methylcellulose.[6]
-
Efficacy Evaluation: Tumor growth was monitored to evaluate the efficacy of the treatment.[6]
Idelalisib in Maver-1 and Z-138 Mantle Cell Lymphoma Xenograft Models
-
Animal Model: The specific mouse strain was not detailed in the available source.
-
Cell Lines: Maver-1 and Z-138 human mantle cell lymphoma cells were used.
-
Procedure: 5 x 10^6 cells were suspended in 100 μL of 1 x PBS and Matrigel matrix and inoculated subcutaneously in the right flank.[7]
-
Treatment: Once tumor volume reached ~100 mm³, mice were treated daily with 30 mg/kg idelalisib by oral gavage.[7]
-
Efficacy Evaluation: Animal body weights and tumor sizes were measured every 3 days.[7]
Bortezomib in Mantle Cell Lymphoma Models
-
In Vitro Studies: MCL cell lines were treated with varying concentrations of bortezomib to determine its effect on cell viability, cell cycle, and apoptosis.[8]
-
In Vivo Studies: While specific protocols for bortezomib in the REC-1 model were not found, general preclinical xenograft studies in multiple myeloma involved intravenous administration of bortezomib at doses up to 0.5 mg/kg twice weekly for 4 weeks.[12]
Key Mechanistic Assays
Actin Polymerization Assay
-
Principle: This assay measures the rate of actin polymerization in the presence of a test compound. Pyrene-labeled actin is used, which exhibits increased fluorescence upon incorporation into a polymer.
-
Protocol Outline:
-
Reconstitute in vitro actin assembly with autoinhibited WASp, Arp2/3 complex, and pyrene-labeled actin.
-
Add this compound or vehicle control to the reaction mixture.
-
Monitor the increase in fluorescence over time, which corresponds to the rate of actin polymerization. An increased slope indicates a faster rate of polymerization.[13]
-
Thermal Proteome Profiling
-
Principle: This method identifies protein targets of a small molecule by measuring changes in protein thermal stability upon compound binding.
-
Protocol Outline:
-
Treat sensitive cells (e.g., REC-1) with the test compound (this compound) or vehicle.
-
Heat aliquots of the cell lysate across a range of temperatures.
-
Separate soluble proteins from aggregated proteins by centrifugation.
-
Analyze the soluble protein fraction using quantitative mass spectrometry to identify proteins with altered thermal stability (i.e., the targets of the compound).[4]
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways targeted by this compound and its comparators.
Caption: this compound directly activates WASp, leading to actin polymerization and apoptosis in cancer cells.
Caption: Ibrutinib inhibits BTK, a key component of the B-cell receptor signaling pathway.
Caption: Idelalisib selectively inhibits the PI3Kδ isoform, impacting cell growth and survival pathways.
Caption: Bortezomib inhibits the proteasome, leading to the accumulation of pro-apoptotic proteins.
Conclusion
This compound represents a novel therapeutic approach for hematologic malignancies by activating WASp, a mechanism distinct from the inhibitory actions of ibrutinib, idelalisib, and bortezomib. Preclinical data indicate that this compound has significant anti-tumor efficacy, including in models resistant to existing therapies, and a potentially favorable safety profile.[1][2][3][4][5] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in comparison to and in combination with current standards of care. This guide provides a foundational comparison to aid researchers in the ongoing evaluation of this promising new agent.
References
- 1. Frontiers | The phosphoinositide 3-kinase signaling pathway in normal and malignant B cells: activation mechanisms, regulation and impact on cellular functions [frontiersin.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P300/CBP inhibition sensitizes mantle cell lymphoma to PI3Kδ inhibitor idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of Bortezomib-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Predicting Response to EG-011 Therapy: A Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
EG-011 is a novel, first-in-class small molecule activator of the Wiskott-Aldrich Syndrome protein (WASP). It has demonstrated promising preclinical anti-tumor activity in a range of hematological malignancies, including lymphoma, leukemia, and multiple myeloma.[1][2] The unique mechanism of action of this compound, which involves the induction of actin polymerization leading to cancer cell death, suggests that specific molecular and cellular characteristics could predict a patient's response to this therapy.[1][3] This guide provides an overview of potential biomarkers for this compound therapy, based on available preclinical data, and compares them with other therapeutic approaches.
Mechanism of Action: The WASP Pathway
This compound functions by directly binding to and activating the auto-inhibited form of WASP.[1][2] WASP is a key regulator of actin dynamics, and its activation leads to a cascade of events culminating in the formation of filamentous actin (F-actin). This rapid and uncontrolled actin polymerization is cytotoxic to cancer cells. The signaling pathway is initiated by the binding of this compound to WASP, which then activates the Arp2/3 complex, a major nucleator of actin filaments.
Potential Predictive Biomarkers
Based on the mechanism of action and preclinical studies, several potential biomarkers could predict the response to this compound therapy.
WASP Expression Levels
Given that this compound directly targets WASP, the expression level of this protein in tumor cells is a primary candidate biomarker. Since WASP is exclusively expressed in hematopoietic cells, this inherently restricts the activity of this compound to hematological malignancies.[1][2]
Supporting Data: Preclinical studies have shown that this compound is active across a wide panel of lymphoma cell lines, but it is plausible that a quantitative correlation exists between WASP expression levels and the degree of sensitivity.[1][2] Further investigation is needed to establish a definitive link and a potential threshold for predicting response.
WASP Gene Mutations
Mutations in the WAS gene can lead to either loss-of-function, as seen in Wiskott-Aldrich syndrome, or gain-of-function, associated with X-linked neutropenia. Gain-of-function mutations often result in a constitutively active WASP protein. The presence and type of WAS gene mutations could influence the efficacy of this compound.
Hypothetical Scenarios:
-
Activating Mutations: Tumors with activating WASP mutations might exhibit altered sensitivity to this compound. Depending on the specific mutation, the drug's ability to bind and further activate the protein could be enhanced or diminished.
-
Loss-of-Function Mutations: Tumors with mutations that lead to a non-functional or absent WASP protein are unlikely to respond to this compound therapy.
Gene Expression Signatures
Transcriptomic profiling of cancer cells treated with this compound has revealed downstream effects on gene expression that could serve as a predictive signature.
Key Findings from Preclinical Studies:
-
Downregulation of MYC Targets: this compound treatment has been associated with a decrease in the expression of genes regulated by the MYC oncogene. Tumors with high MYC activity may be particularly susceptible.
-
Upregulation of Actin-Related Genes: An increase in the expression of genes involved in actin filament organization has been observed, reflecting the drug's mechanism of action. A baseline expression profile of these genes could potentially correlate with sensitivity.
Proteomic Profiles
Thermal proteomic profiling has been instrumental in identifying WASP as the primary target of this compound.[2] This technique can also be used to identify other proteins that are stabilized or destabilized upon drug binding, potentially revealing secondary targets or resistance mechanisms. Comparing the proteomic profiles of sensitive and resistant cell lines could uncover a broader biomarker signature.
Comparison with Other Therapies
The potential biomarkers for this compound are distinct from those for many existing therapies for hematological malignancies, offering a potential new treatment avenue for resistant patient populations.
| Therapy Class | Primary Biomarker(s) | Overlap with this compound Biomarkers |
| This compound | WASP Expression, WAS Gene Status, Actin-related Gene/Protein Signatures (Hypothesized) | N/A |
| BTK Inhibitors (e.g., Ibrutinib) | BTK mutations (e.g., C481S) for resistance, PLCγ2 mutations | Unlikely. This compound is active in BTK inhibitor-resistant models.[1][2] |
| PI3K Inhibitors (e.g., Idelalisib) | PI3K pathway mutations | Unlikely. This compound is active in PI3K inhibitor-resistant models.[1][2] |
| BCL-2 Inhibitors (e.g., Venetoclax) | BCL-2 family expression levels, MCL-1 expression | No direct overlap known. |
| Chemotherapy | Proliferation markers (e.g., Ki-67), DNA repair pathway status | Potential for indirect overlap via cell cycle and apoptosis pathways. |
Experimental Data
The following table summarizes the in vitro activity of this compound in a panel of lymphoma cell lines.
| Cell Line Subtype | Number of Cell Lines Tested | Median IC50 (µM) | Sensitive Subset Median IC50 (nM) |
| All Lymphoma | 62 | 2.25 | 250 (in 21 cell lines) |
| Germinal Center B-cell-like DLBCL | Not specified | Higher sensitivity observed | Not specified |
| Mantle Cell Lymphoma | Not specified | Higher sensitivity observed | Not specified |
| Marginal Zone Lymphoma | Not specified | Higher sensitivity observed | Not specified |
Data adapted from preclinical studies.[1][2]
Experimental Protocols
Thermal Shift Assay (TSA) for Target Identification
This method is used to identify protein targets of a small molecule by measuring changes in protein thermal stability upon ligand binding.
Protocol Outline:
-
Protein Extraction: Prepare cell lysates from the cancer cell line of interest.
-
Compound Incubation: Incubate the lysate with this compound or a vehicle control.
-
Thermal Challenge: Subject the samples to a temperature gradient using a thermal cycler.
-
Separation of Soluble and Aggregated Protein: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Quantification: Analyze the amount of soluble protein remaining in the supernatant at each temperature point using techniques like mass spectrometry.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting temperature in the presence of the drug indicates a direct interaction with the protein.
Pyrene-Actin Polymerization Assay
This assay measures the effect of a compound on actin polymerization in vitro.
Protocol Outline:
-
Reagent Preparation: Prepare a solution containing purified G-actin monomer, a fraction of which is labeled with pyrene (B120774). Also prepare a polymerization buffer.
-
Initiation of Polymerization: Mix the G-actin solution with the polymerization buffer in the presence of this compound or a control.
-
Fluorescence Monitoring: Measure the increase in pyrene fluorescence over time using a fluorometer. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into F-actin filaments.
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the curve during the elongation phase.
Future Directions
The identification of robust predictive biomarkers is crucial for the clinical development of this compound. Future research should focus on:
-
Correlating WASP expression with this compound sensitivity across a larger panel of cancer cell lines and in patient-derived samples.
-
Screening for WAS gene mutations in preclinical models and clinical trial participants to assess their impact on treatment response.
-
Performing comprehensive transcriptomic and proteomic analyses of sensitive versus resistant tumors to define a multi-analyte biomarker signature.
-
Developing and validating clinical-grade assays for the most promising biomarker candidates.
By elucidating the molecular determinants of response to this compound, we can better select patients who are most likely to benefit from this innovative therapy, paving the way for a more personalized approach to cancer treatment.
References
Meta-analysis of EG-011: A Novel WASP Activator for Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the published preclinical data on EG-011, a first-in-class small molecule activator of the Wiskott-Aldrich syndrome protein (WASP). This compound has demonstrated significant anti-tumor activity in various hematological cancer models, including those resistant to current standard-of-care therapies. This document objectively compares the performance of this compound with alternative treatments, supported by experimental data, to inform further research and development.
Executive Summary
This compound activates the auto-inhibited form of WASP, a key regulator of actin cytoskeleton dynamics exclusively expressed in hematopoietic cells.[1][2] This activation leads to strong actin polymerization, ultimately inducing cell death in malignant hematological cells.[3][4] Preclinical studies have shown that this compound possesses potent single-agent activity and synergistic effects when combined with existing FDA-approved drugs. Notably, it retains or even increases its efficacy in cancer cell lines that have developed resistance to established therapies such as PI3K, BTK, and proteasome inhibitors.[1][2]
Performance Comparison
In Vitro Anti-proliferative Activity
This compound has demonstrated broad anti-proliferative activity across a panel of 62 lymphoma cell lines, with a median half-maximal inhibitory concentration (IC50) of 2.25 µM.[5] Subsets of diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), and marginal zone lymphoma (MZL) cells showed particular sensitivity, with a median IC50 of 250 nM.[5] The compound also showed activity in 7 out of 12 acute lymphoblastic leukemia-derived cell lines with IC50 values ranging from 0.3 to 4.6 µM.[5] Importantly, this compound displayed no cytotoxicity against peripheral blood mononuclear cells (PBMCs) from healthy donors, indicating a favorable selectivity profile.[5]
| Cell Line Subtype | Representative Cell Lines | Median IC50 (µM) | Reference |
| Lymphoma (Overall) | Panel of 62 lines | 2.25 | [5] |
| DLBCL, MCL, MZL | OCI-LY-1, REC1, VL51 | 0.25 | [5] |
| Acute Lymphoblastic Leukemia | 7 of 12 tested lines | 0.3 - 4.6 | [5] |
Activity in Drug-Resistant Models
A key advantage of this compound is its efficacy in models of secondary resistance to established targeted therapies. This suggests a mechanism of action that is non-overlapping with current agents and could offer a therapeutic option for relapsed or refractory patients.
| Cell Line | Resistance to | Parental IC50 (µM) | Resistant IC50 (µM) | Change in Sensitivity | Reference |
| VL51 (Splenic Marginal Zone Lymphoma) | Idelalisib (PI3K inhibitor) | 0.5 | 0.1 | 5-fold increase | [1] |
| RPMI-8226 (Multiple Myeloma) | Bortezomib (Proteasome inhibitor) | 10 | 0.5 | 20-fold increase | [2] |
| RPMI-8226 (Multiple Myeloma) | Carfilzomib (Proteasome inhibitor) | 10 | 2.5 | 4-fold increase | [2] |
Combination Therapies
This compound has been evaluated in combination with several FDA-approved agents in sensitive DLBCL and MCL cell lines. These studies indicate synergistic or additive effects, suggesting that this compound could be a valuable component of combination regimens.
| Cell Line(s) | Combination Agent | Type of Interaction | Reference |
| OCI-LY-1, OCI-LY-8, TMD8, REC1, MINO | Rituximab (anti-CD20 mAb) | Additivity/Synergism | [1] |
| OCI-LY-1, OCI-LY-8, TMD8, REC1, MINO | Ibrutinib (BTK inhibitor) | Additivity/Synergism | [1] |
| OCI-LY-1, OCI-LY-8, TMD8, REC1, MINO | Bendamustine (Chemotherapy) | Additivity/Synergism | [1] |
| OCI-LY-1, OCI-LY-8, TMD8, REC1, MINO | Venetoclax (BCL2 inhibitor) | Additivity/Synergism | [1] |
| TMD8, REC1, MINO | Lenalidomide (Immunomodulator) | Additivity/Synergism | [1] |
In Vivo Anti-tumor Activity
The in vitro findings were corroborated in a mouse xenograft model using the REC1 mantle cell lymphoma cell line.
| Parameter | Vehicle Control | This compound (200 mg/kg) | Outcome | Reference |
| Tumor Growth | Progressive | Delayed (P<0.05 at days 6, 7, 9) | Significant tumor growth inhibition | [1][2] |
| Final Tumor Weight | Baseline | 2.2-fold smaller (P<0.001) | Significant reduction in tumor burden | [1][2] |
| Toxicity | N/A | No significant signs of toxicity | Well-tolerated at effective dose | [1][2] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: WASP Activation Pathway
This compound directly targets and activates the auto-inhibited conformation of WASP. This activation exposes the VCA (verprolin-homology, cofilin-homology, and acidic) domain, which then binds to and activates the Arp2/3 complex. The activated Arp2/3 complex serves as a nucleation point for new actin filaments, leading to rapid and robust actin polymerization. This profound disruption of the actin cytoskeleton is believed to trigger apoptosis in susceptible hematological cancer cells.
Thermal Proteome Profiling (TPP) Workflow for Target Identification
TPP was a key method used to identify WASP as the direct target of this compound. This technique measures changes in the thermal stability of proteins upon ligand binding. In the presence of this compound, WASP was identified as the most significantly destabilized protein, indicating a direct interaction.
Experimental Protocols
Cell Viability (MTT) Assay
-
Objective: To determine the anti-proliferative activity of this compound and calculate IC50 values.
-
Methodology: Lymphoma cell lines were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours. Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The crystals were then dissolved in a solubilization solution (e.g., DMSO). The absorbance was measured using a microplate reader at a specific wavelength (e.g., 570 nm). Dose-response curves were generated, and IC50 values were calculated using non-linear regression analysis.[5]
Pyrene (B120774) Actin Polymerization Assay
-
Objective: To directly measure the effect of this compound on WASP-mediated actin polymerization.
-
Methodology: The in vitro actin assembly was reconstituted using purified components: WASp, Arp2/3 complex, and pyrene-labeled actin monomers. Pyrene-labeled G-actin exhibits low fluorescence, which increases significantly upon its incorporation into F-actin filaments. The reaction was initiated in a fluorometer cuvette by adding a polymerization buffer. This compound or a vehicle control was added to the mixture. The increase in pyrene fluorescence over time, corresponding to the rate of actin polymerization, was monitored (e.g., excitation at 365 nm, emission at 407 nm). The slope of the fluorescence curve was used to determine the rate of polymerization, with a steeper slope indicating faster polymerization.[3][4]
Thermal Proteome Profiling (TPP)
-
Objective: To identify the direct cellular targets of this compound.
-
Methodology: Intact REC1 mantle cell lymphoma cells were treated with either this compound or a vehicle control. The treated cells were then divided into aliquots and heated to a range of different temperatures. Heating causes proteins to denature and aggregate. The remaining soluble proteins at each temperature point were collected after ultracentrifugation. These soluble fractions were then processed for proteomic analysis. Proteins were digested into peptides, labeled with tandem mass tags (TMT) for relative quantification, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data was used to generate "melting curves" for thousands of proteins, showing the fraction of soluble protein as a function of temperature. A shift in the melting curve between the this compound-treated and control groups indicates a direct or indirect interaction between the compound and the protein.[4]
Conclusion
The collective preclinical data strongly support this compound as a promising, first-in-class therapeutic candidate for hematological malignancies. Its novel mechanism of action, potent single-agent activity, and efficacy in drug-resistant models highlight its potential to address significant unmet needs in the treatment of lymphoma and multiple myeloma. The synergistic effects observed with current standard-of-care agents further suggest its utility as part of combination therapy regimens. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefits.
References
- 1. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers | Haematologica [haematologica.org]
- 3. massdynamics.com [massdynamics.com]
- 4. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 5. This compound exerts robust antiproliferative activity in hematological cancer models | BioWorld [bioworld.com]
EG-011: A Preclinical Overview and Comparative Analysis for Hematologic Malignancies
Disclaimer: As of December 2025, the novel agent EG-011 is in the preclinical stage of development. There is no publicly available data from human clinical trials. This guide provides a comprehensive overview of the existing preclinical findings for this compound and compares its novel mechanism of action with established therapies for hematologic cancers.
Introduction to this compound
This compound is a first-in-class small molecule activator of the Wiskott-Aldrich syndrome protein (WASp). It has demonstrated significant anti-tumor activity in preclinical models of various hematologic malignancies, including lymphoma, leukemia, and multiple myeloma. A noteworthy aspect of this compound is its efficacy in models of secondary resistance to current standard-of-care agents like PI3K, BTK, and proteasome inhibitors.
Mechanism of Action
This compound's unique mechanism of action centers on the activation of the autoinhibited form of WASp. WASp is a key regulator of actin cytoskeleton dynamics in hematopoietic cells. By activating WASp, this compound induces actin polymerization, leading to cancer cell death. This mode of action is distinct from that of currently approved therapies for hematologic cancers.
Preclinical Data Summary for this compound
The following tables summarize the key preclinical findings for this compound based on published in vitro and in vivo studies.
Table 1: In Vitro Anti-tumor Activity of this compound
| Cancer Type | Cell Lines | Outcome Measure | Result |
| Lymphoma | Panel of 62 lymphoma cell lines | Median IC50 | 2.25 µM |
| Diffuse Large B-cell, Mantle Cell, and Marginal Zone Lymphoma | Subsets of lymphoma cell lines | Median IC50 | 250 nM |
| Acute Lymphoblastic Leukemia | 7 out of 12 ALL-derived cell lines | IC50 Range | 0.3 - 4.6 µM |
| Solid Tumors | Various solid tumor cell lines | Antiproliferative activity | No significant activity observed |
| Healthy Cells | Peripheral blood mononuclear cells (PBMCs) | Cytotoxicity | No significant cytotoxicity observed |
Table 2: In Vivo Anti-tumor Activity of this compound
| Cancer Model | Animal Model | Dosing | Key Findings |
| Mantle Cell Lymphoma Xenograft (REC1 cell line) | Mouse | 200 mg/kg, daily | - Delayed tumor growth- 2.2-fold reduction in tumor volume- No significant toxicity observed |
Table 3: this compound Activity in Resistant Cancer Models
| Cancer Type | Resistant Model | Key Findings |
| Splenic Marginal Zone Lymphoma | Idelalisib (PI3K inhibitor) resistant cells | Maintained or increased anti-tumor activity |
| Multiple Myeloma | Bortezomib (proteasome inhibitor) resistant cells | Maintained or increased anti-tumor activity |
Experimental Protocols
Cell Viability Assays (MTT Assay): Cancer cell lines were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours. Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Actin Polymerization Assay: The effect of this compound on actin polymerization was evaluated using a pyrene-labeled actin polymerization assay. The fluorescence of pyrene-actin, which increases upon polymerization, was monitored over time in the presence and absence of this compound and purified WASp.
In Vivo Xenograft Studies: Human mantle cell lymphoma cells (REC1) were subcutaneously injected into immunodeficient mice. Once tumors were established, mice were treated with either vehicle control or this compound (200 mg/kg) daily. Tumor volume was measured regularly, and at the end of the study, tumors were excised and weighed.
Visualizing the Science: Signaling Pathways and Experimental Workflows
Caption: this compound activates WASp, leading to actin polymerization and cancer cell death.
Caption: A typical preclinical workflow for developing a new anti-cancer drug like this compound.
Comparison with Standard-of-Care Therapies
This compound's mechanism of activating WASp to induce actin polymerization represents a novel approach in the treatment of hematologic malignancies. Below is a comparison with the mechanisms of several established drug classes.
Table 4: Mechanistic Comparison of this compound and Standard Therapies
| Drug/Drug Class | Mechanism of Action | Target Cancers |
| This compound | Wiskott-Aldrich syndrome protein (WASp) activator; induces actin polymerization. | Lymphoma, Leukemia, Multiple Myeloma (Preclinical) |
| Rituximab (B1143277) | Monoclonal antibody targeting CD20 on B-cells, leading to cell death via antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[1][2][3][4][5] | B-cell Lymphomas, Chronic Lymphocytic Leukemia |
| Ibrutinib | Irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway, leading to decreased B-cell proliferation and survival.[6][7][8][9][10] | Chronic Lymphocytic Leukemia, Mantle Cell Lymphoma, Waldenström's Macroglobulinemia |
| Venetoclax (B612062) | BCL-2 inhibitor that restores the normal process of apoptosis (programmed cell death) in cancer cells.[11][12][13][14][15] | Chronic Lymphocytic Leukemia, Acute Myeloid Leukemia, Multiple Myeloma |
| Lenalidomide (B1683929) | Immunomodulatory drug with multiple effects, including direct anti-tumor activity, anti-angiogenic effects, and enhancement of T-cell and NK-cell function.[16][17][18][19][20] | Multiple Myeloma, Myelodysplastic Syndromes, Mantle Cell Lymphoma |
| Bortezomib | Proteasome inhibitor that disrupts the normal cellular process of protein degradation, leading to an accumulation of pro-apoptotic proteins and cell death.[21][22][23][24][25] | Multiple Myeloma, Mantle Cell Lymphoma |
| Bendamustine | Alkylating agent that causes DNA damage, leading to cell cycle arrest and apoptosis.[26][27][28][29][30] | Chronic Lymphocytic Leukemia, Non-Hodgkin Lymphoma |
Conclusion
This compound is a promising preclinical candidate with a novel mechanism of action for the treatment of hematologic malignancies. Its ability to induce cancer cell death through the activation of WASp and subsequent actin polymerization sets it apart from existing therapies. Furthermore, its demonstrated activity in models of resistance to current standard-of-care drugs suggests it could address a significant unmet medical need. While the preclinical data are encouraging, the safety and efficacy of this compound in humans can only be determined through well-controlled clinical trials. Future research will be critical to advancing this potential new therapy into the clinical setting for patients with lymphoma, leukemia, and multiple myeloma.
References
- 1. Mechanism of action of rituximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rituximab - Wikipedia [en.wikipedia.org]
- 3. PV | RITUXAN® (rituximab) Proposed Mechanism of Action (MoA) [rituxan-hcp.com]
- 4. ovid.com [ovid.com]
- 5. Rituximab: mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibrutinib - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. youtube.com [youtube.com]
- 9. targetedonc.com [targetedonc.com]
- 10. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 11. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 12. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 13. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 14. researchgate.net [researchgate.net]
- 15. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. ascopubs.org [ascopubs.org]
- 19. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lenalidomide - Wikipedia [en.wikipedia.org]
- 21. go.drugbank.com [go.drugbank.com]
- 22. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bortezomib - Wikipedia [en.wikipedia.org]
- 24. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 25. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. The Molecular Mechanism of Action of Bendamustine - UCL Discovery [discovery.ucl.ac.uk]
- 27. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Bendamustine - Wikipedia [en.wikipedia.org]
- 29. What is the mechanism of Bendamustine Hydrochloride? [synapse.patsnap.com]
- 30. History and Characterization of Bendamustine [theoncologynurse.com]
Safety Operating Guide
Proper Disposal of EG-011: A Guide for Laboratory Professionals
Disclaimer: As of the latest update, a specific Safety Data Sheet (SDS) containing detailed disposal procedures for EG-011 is not publicly available. The following guidelines are based on general best practices for the disposal of research-grade chemical compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols to ensure full compliance with all local, state, and federal regulations.
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. For novel compounds such as this compound, a first-in-class Wiskott-Aldrich syndrome protein (WASp) activator with antitumor activity, adherence to established safety protocols is critical.[1][2]
Pre-Disposal and Handling Considerations
Before beginning any work with this compound, it is essential to have a designated and properly labeled waste container readily available. All personnel handling the compound should be equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Nitrile gloves
-
Safety glasses or goggles
-
Laboratory coat
General Disposal Workflow for Research Chemicals
The following diagram outlines a standard workflow for the disposal of chemical waste in a laboratory setting. This procedure should be adapted to the specific guidelines provided by your institution's EHS department.
Caption: General workflow for the safe disposal of laboratory chemical waste.
Step-by-Step Disposal Guidance
-
Waste Identification and Segregation:
-
All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., pipette tips, vials, gloves), and cleaning materials, should be considered hazardous waste.
-
Segregate waste streams to prevent accidental reactions. Do not mix this compound waste with other incompatible chemical waste.
-
-
Container Selection and Labeling:
-
Use only approved hazardous waste containers provided by your institution's EHS department. These containers should be in good condition, with no leaks or cracks.
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) associated with the compound (Note: Without an SDS, the specific hazards are unknown. At a minimum, it should be treated as a potentially hazardous chemical agent).
-
The accumulation start date.
-
-
-
Waste Accumulation:
-
Keep waste containers securely closed at all times, except when adding waste.
-
Do not overfill containers. Leave at least 10% of headspace to allow for expansion and prevent spills.
-
Store waste containers in a designated satellite accumulation area that is under the control of the laboratory personnel.
-
-
Request for Disposal:
-
Once a waste container is full or the project is complete, follow your institution's procedures to request a waste pickup from the EHS department.
-
Do not dispose of any chemical waste down the drain or in the regular trash.
-
Quantitative Data Summary
Currently, there is no quantitative data available regarding the specific disposal parameters for this compound, such as concentration limits for aqueous waste or specific inactivation methods. The following table summarizes the known physical and chemical properties of this compound that may be relevant for handling and storage prior to disposal.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₆N₄O₄ | [3] |
| CAS Number | 2377113-41-0 | [3] |
| Storage Temperature | -20°C (for 1 month), -80°C (for 6 months) | [1] |
Experimental Protocols
No specific experimental protocols for the disposal or neutralization of this compound have been published. Researchers should refer to general protocols for handling and disposing of potent, biologically active small molecules as provided by their EHS department.
In the absence of a specific SDS, a conservative approach to the disposal of this compound is required. By following these general guidelines and consulting with your institution's safety experts, you can ensure the safe and compliant management of this and other research chemicals.
References
Personal protective equipment for handling EG-011
Essential Safety and Handling Guide for EG-011
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is intended to ensure the safe handling, storage, and disposal of this compound, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure safety. The following PPE should be worn at all times in the laboratory:
-
Lab Coat: A clean, buttoned lab coat must be worn to protect against spills and contamination.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected for integrity before use and changed immediately if contaminated or torn.
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect the eyes from splashes.
-
Respiratory Protection: While general laboratory ventilation is typically sufficient, a fume hood should be used when handling the solid compound or preparing stock solutions to avoid inhalation of dust.
Operational Plan: Handling and Storage
Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leakage. If the container is compromised, it should be handled within a chemical fume hood, and appropriate spill cleanup procedures should be followed.
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, refer to the supplier's recommendations, which typically advise storage at -20°C or -80°C.[1]
Preparation of Solutions: All work involving the handling of solid this compound or the preparation of stock solutions should be conducted in a chemical fume hood to prevent inhalation of the powder. Use appropriate solvents as recommended by the supplier (e.g., DMSO).
Disposal Plan
Waste Categorization: Waste contaminated with this compound should be considered hazardous chemical waste. This includes empty containers, contaminated PPE (gloves, etc.), and any unused solutions.
Disposal Procedure:
-
Solid Waste: Collect all solid waste, including contaminated lab supplies, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Quantitative Data Summary
The following table summarizes key quantitative data regarding the in vitro and in vivo activity of this compound from published research.
| Parameter | Cell Line / Model | Value | Reference |
| IC₅₀ (50% inhibitory concentration) | OCI-LY-1 (Diffuse Large B-cell Lymphoma) | ~500 nM | [3] |
| REC1 (Mantle Cell Lymphoma) | ~500 nM | [3] | |
| VL51 (Idelalisib-resistant) | 100 nM | [3] | |
| In Vivo Tumor Growth Inhibition | REC1 Mantle Cell Lymphoma Xenograft | 2.2-fold smaller tumors than control | [3] |
| In Vivo Dosing | Mouse Xenograft Model | 200 mg/kg, intraperitoneal, 5 days/week | [1][3] |
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound on lymphoma cell lines.
Methodology:
-
Cell Seeding: Plate lymphoma cell lines (e.g., OCI-LY-19 and REC1) in 96-well plates at a suitable density.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 500 nM, 2 µM) for a specified duration (e.g., 72 hours).[1] A vehicle control (e.g., DMSO) should be included.
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate the percentage of cell death relative to the vehicle control.
Actin Polymerization Assay
This assay is used to confirm the activity of this compound as a WASp activator by measuring its effect on actin polymerization.
Methodology:
-
Cell Treatment: Treat sensitive (e.g., VL51) and resistant (e.g., Z138) cell lines with this compound (e.g., 500 nM, 5 µM) or a vehicle control for various time points (e.g., 4, 8, and 24 hours).[1]
-
Cell Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them to allow for intracellular staining.
-
F-actin Staining: Stain the filamentous actin (F-actin) with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., Alexa Fluor 488 Phalloidin).
-
Imaging: Visualize the cells using confocal microscopy to observe changes in actin filament distribution and intensity. An increase in F-actin staining indicates enhanced actin polymerization.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound as a WASp activator.
Caption: General experimental workflow for evaluating this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
